molecular formula C7H3FN2O3 B069888 4-Fluoro-2-nitrophenyl isocyanate CAS No. 190774-51-7

4-Fluoro-2-nitrophenyl isocyanate

Cat. No.: B069888
CAS No.: 190774-51-7
M. Wt: 182.11 g/mol
InChI Key: CPPNERLQTDSECZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrophenyl isocyanate is a useful research compound. Its molecular formula is C7H3FN2O3 and its molecular weight is 182.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3FN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPNERLQTDSECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369876
Record name 4-Fluoro-2-nitrophenyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-51-7
Record name 4-Fluoro-2-nitrophenyl isocyanate
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Record name 4-Fluoro-2-nitrophenyl isocyanate
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Foundational & Exploratory

4-Fluoro-2-nitrophenyl isocyanate CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Fluoro-2-nitrophenyl isocyanate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, mechanistic insights, practical applications, and critical safety protocols to facilitate its effective and safe utilization in the laboratory.

Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 190774-51-7, is a substituted aromatic isocyanate. The molecule's architecture, featuring a highly reactive isocyanate group (-NCO) on a phenyl ring substituted with electron-withdrawing fluorine and nitro groups, dictates its chemical behavior and utility as a synthetic intermediate.

The strategic placement of the fluoro and nitro groups ortho and para to the isocyanate moiety significantly influences the electrophilicity of the isocyanate carbon. This electronic arrangement enhances its reactivity towards nucleophiles, a critical attribute for its function in chemical synthesis.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
CAS Number 190774-51-7
Linear Formula FC₆H₃(NO₂)NCO
Molecular Formula C₇H₃FN₂O₃
Molecular Weight 182.11 g/mol [1]
Appearance Yellow Crystalline Solid (Typical for related compounds)[2]

Note: Some physical properties are inferred from structurally similar nitrophenyl isocyanates due to limited specific data for this isomer.

Mechanistic Insights and Reactivity Profile

The synthetic utility of this compound is rooted in the reactivity of the isocyanate functional group. The central carbon atom of the -N=C=O group is highly electrophilic and readily undergoes nucleophilic attack by alcohols, amines, and other nucleophiles to form stable carbamate and urea linkages, respectively. Isocyanates are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes.[3]

The presence of the ortho-nitro and para-fluoro substituents profoundly activates the isocyanate group. Both groups are strongly electron-withdrawing, which decreases the electron density on the aromatic ring and, by extension, the isocyanate carbon, making it an even more potent electrophile. This enhanced reactivity allows for reactions to proceed under mild conditions, which is often a prerequisite in complex molecule synthesis to avoid side reactions.

G cluster_reactants Reactants cluster_product Product Isocyanate 4-Fluoro-2-nitrophenyl Isocyanate (R-N=C=O) Attack Nucleophilic Attack Isocyanate->Attack Electrophilic Carbon Nucleophile Nucleophile (e.g., R'-NH₂) Nucleophile->Attack Lone Pair Attack Product Substituted Urea (R-NH-CO-NH-R') Attack->Product Proton Transfer & Formation

Caption: General mechanism of urea formation.

Applications in Pharmaceutical and Peptide Chemistry

Aromatic isocyanates are foundational reagents in drug development. The urea and carbamate moieties formed from their reactions are prevalent in a wide array of bioactive molecules due to their ability to act as hydrogen bond donors and acceptors, facilitating strong binding to biological targets.

While direct applications of this compound are specific to proprietary synthesis routes, its structural motifs are relevant in several areas:

  • Urea-based Kinase Inhibitors: Many small-molecule kinase inhibitors feature a diaryl urea scaffold. This compound serves as a precursor to introduce a substituted phenyl ring into such structures.

  • Peptide Modification and Labeling: The reactivity of isocyanates allows for the derivatization of free amine groups, such as the N-terminus of a peptide or the side chain of a lysine residue. The nitrophenyl group itself can be used as a chromophore or a quenching group in fluorescence resonance energy transfer (FRET) applications for studying enzyme kinetics. The 2,4-dinitrophenyl (Dnp) group, for instance, is a common quencher for fluorophores like 7-methoxycoumarin (Mca).

  • Solid-Phase Synthesis: Isocyanates can be employed to cap unreacted amino groups during solid-phase peptide synthesis (SPPS), preventing the formation of deletion sequences.[4][5]

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a representative workflow for the reaction of this compound with a primary amine to yield a substituted urea.

Causality Behind Choices:

  • Solvent: Anhydrous Dichloromethane (DCM) is chosen for its ability to dissolve both reactants and its inertness under the reaction conditions. The absence of water is critical to prevent the isocyanate from hydrolyzing to an unstable carbamic acid, which would then decompose to an amine and carbon dioxide.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

  • Inert Atmosphere: A nitrogen or argon atmosphere is used to exclude atmospheric moisture, which can consume the isocyanate reagent.

Step-by-Step Methodology:

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: this compound (1.0 eq) is dissolved in anhydrous DCM.

  • Cooling: The solution is cooled to 0°C in an ice-water bath.

  • Nucleophile Addition: A solution of the desired primary amine (1.0 eq) in anhydrous DCM is added dropwise to the stirred isocyanate solution over 10-15 minutes.

  • Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting isocyanate is fully consumed.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel or by recrystallization to yield the pure substituted urea product.

G A 1. Dissolve Isocyanate in Anhydrous DCM (under N₂) B 2. Cool to 0°C A->B C 3. Add Amine Solution (Dropwise) B->C D 4. Stir & Warm to Room Temp C->D E 5. Monitor by TLC D->E F 6. Quench & Purify E->F

Caption: Workflow for urea synthesis.

Critical Safety and Handling Protocols

Isocyanates as a class are potent respiratory and skin sensitizers and are lachrymators.[2][6] this compound must be handled with extreme caution.

Table 2: Hazard Summary and GHS Classifications

Hazard TypeClassificationPrecautionary Action
Acute Toxicity (Oral, Dermal, Inhalation) Harmful/ToxicDo not ingest, avoid skin contact, avoid breathing dust.[1][2][6]
Skin Corrosion/Irritation Causes skin irritationWear nitrile gloves and protective clothing.[6][7]
Eye Damage/Irritation Causes serious eye irritationWear safety goggles or a face shield.[6][7]
Respiratory Sensitization May cause allergy or asthma symptomsUse only in a well-ventilated chemical fume hood.[6][8]

Self-Validating Safety System:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation exposure. Ensure eyewash stations and safety showers are immediately accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a full-face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

    • Skin and Body Protection: A lab coat and long-sleeved clothing are required.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere.[6] This compound is moisture-sensitive; exposure to water will lead to degradation and pressure buildup from CO₂ evolution.

  • Disposal: Dispose of waste material and containers at an approved hazardous waste disposal facility in accordance with local regulations.[6]

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its value lies in the activated isocyanate group, which provides an efficient means for constructing urea and carbamate linkages central to many areas of chemical and pharmaceutical research. The electron-withdrawing substituents not only enhance its reactivity but also provide additional points for molecular recognition or further functionalization. Adherence to stringent safety protocols is paramount to harnessing its synthetic potential responsibly.

References

  • Safety Data Sheet: 4-Nitrophenol . Carl ROTH. [Link]

  • 4-Nitrophenyl isocyanate . UpChem (USA) Co., LTD. [Link]

  • 4-Fluorophenyl isocyanate . PubChem, National Center for Biotechnology Information. [Link]

  • 4-Fluoro-3-nitrophenyl isocyanate . PubChem, National Center for Biotechnology Information. [Link]

  • Isocyanic acid, p-nitrophenyl ester . Organic Syntheses Procedure. [Link]

  • Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene . ResearchGate. [Link]

  • Reactive intermediates in peptide synthesis. ortho-Nitrophenyl Nalpha-para-toluenesulfonyl-alpha-aminoisobutyrate . PubMed, National Center for Biotechnology Information. [Link]

  • 4-Chloro-3-nitrophenyl isocyanate - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

  • Innovations in isocyanate synthesis for a sustainable future . Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • 4-FLUOROPHENYL ISOCYANATE . Georganics. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization . Agilent. [Link]

Sources

An In-Depth Technical Guide to 4-Fluoro-2-nitrophenyl isocyanate: A Keystone Reagent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Isocyanates in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the array of fluorine-containing building blocks, 4-fluoro-2-nitrophenyl isocyanate stands out as a particularly valuable reagent. Its unique electronic and structural characteristics make it a cornerstone for the synthesis of a diverse range of bioactive molecules, most notably in the development of kinase inhibitors and other targeted therapies.

This technical guide offers a comprehensive exploration of this compound, from its fundamental molecular attributes to its practical application in the synthesis of pharmaceutically relevant compounds. As senior application scientists, our aim is to provide not just a recitation of facts, but a deeper understanding of the causality behind its utility, empowering researchers to leverage this reagent to its full potential in their drug development endeavors.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in chemical synthesis. The presence of both a fluorine atom and a nitro group on the phenyl ring significantly influences its reactivity and solubility.

PropertyValueSource
Molecular Formula C₇H₃FN₂O₃PubChem
Molecular Weight 182.11 g/mol PubChem
IUPAC Name 1-fluoro-4-isocyanato-2-nitrobenzenePubChem
CAS Number 359-99-9PubChem
Appearance Yellowish crystalline solid(Typical)
Solubility Soluble in many organic solvents (e.g., acetone, dichloromethane, THF)General Chemical Knowledge

The molecular structure of this compound is characterized by a phenyl ring substituted with three key functional groups: an isocyanate group (-N=C=O), a nitro group (-NO₂), and a fluorine atom (-F).

Figure 1: 2D Molecular Structure of this compound.

The Scientific Rationale for Employing this compound in Drug Design

The strategic placement of the fluorine and nitro groups on the phenyl isocyanate scaffold is not arbitrary; it is a deliberate design choice rooted in established principles of medicinal chemistry.

The Role of the Fluorine Atom

The incorporation of fluorine into drug candidates can profoundly and beneficially alter their properties:

  • Enhanced Metabolic Stability : A primary reason for introducing fluorine, particularly on aromatic rings, is to block metabolic oxidation.[1][2] The carbon-fluorine bond is exceptionally strong, and its presence can prevent enzymatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to drug deactivation and clearance.[1][2] This increased stability can lead to a longer biological half-life and improved bioavailability.[3]

  • Increased Binding Affinity : Fluorine can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions.[4] These can include favorable dipole-dipole interactions and the formation of non-classical hydrogen bonds (C-F···H-X).[5] Furthermore, the substitution of hydrogen with the similarly sized fluorine atom can be done without introducing significant steric hindrance.[5]

  • Modulation of Physicochemical Properties : The high electronegativity of fluorine acts as a potent electron-withdrawing group, which can modulate the acidity or basicity (pKa) of nearby functional groups.[5] This can influence a molecule's solubility, membrane permeability, and overall pharmacokinetic profile.[5]

The Influence of the Nitro and Isocyanate Groups

The nitro and isocyanate functionalities are pivotal to the synthetic utility and reactivity of the molecule:

  • Electron-Withdrawing Nature and Reactivity : Both the nitro group and the fluorine atom are strong electron-withdrawing groups.[3] Their presence on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon in the isocyanate group. This heightened reactivity makes this compound an efficient reagent for forming urea linkages with a wide range of primary and secondary amines, often under mild reaction conditions.[4]

  • Synthetic Handle for Further Derivatization : The nitro group serves as a versatile synthetic handle. It can be readily reduced to an amine, which can then be used for subsequent chemical modifications, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[6]

Synthetic Utility: The Formation of Diaryl Ureas as Kinase Inhibitor Scaffolds

A primary application of this compound in drug discovery is the synthesis of diaryl urea derivatives. This structural motif is a well-established pharmacophore in a multitude of kinase inhibitors, including the FDA-approved drug Sorafenib.[7][8] The urea linkage acts as a rigid scaffold that can effectively present other functionalities for interaction with the kinase active site.

General Reaction Mechanism: Nucleophilic Addition of an Amine to the Isocyanate

The formation of a diaryl urea from this compound and an aromatic amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen of the former isocyanate group, yielding the stable urea linkage.

reaction_mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_product Product 4-F-2-NO2-PhNCO This compound Ar-NH2 Aromatic Amine TS Transition State Ar-NH2->TS Diaryl-Urea Diaryl Urea Derivative TS->Diaryl-Urea

Figure 2: Simplified workflow of diaryl urea synthesis.

Experimental Protocol: Synthesis of a Representative Diaryl Urea Kinase Inhibitor Precursor

This protocol provides a detailed, step-by-step methodology for the synthesis of a diaryl urea derivative using this compound and a model aromatic amine. This procedure is representative of the synthesis of precursors for kinase inhibitors.[7]

Materials:

  • This compound

  • 4-Aminophenol (or other desired aromatic amine)

  • Anhydrous acetone (or other suitable aprotic solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thin Layer Chromatography (TLC) plates and chamber

  • Vacuum filtration apparatus

Procedure:

  • Preparation of the Amine Solution: In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 equivalent) in anhydrous acetone to a concentration of approximately 0.2 M. Begin stirring the solution at room temperature.

    • Rationale: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive isocyanate to the corresponding amine, which would lead to the formation of an unwanted symmetrical urea byproduct. Acetone is a good choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal after the reaction is complete.

  • Preparation of the Isocyanate Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous acetone.

  • Reaction Execution: Transfer the isocyanate solution to a dropping funnel and add it dropwise to the stirring amine solution over a period of 10-15 minutes. Maintain the reaction temperature below 40°C.[7]

    • Rationale: The dropwise addition helps to control the reaction rate and dissipate any heat generated, preventing potential side reactions. Keeping the temperature below 40°C is important for maintaining the stability of the reactants and products.[7]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3-4 hours.[7] Monitor the progress of the reaction by TLC. A common mobile phase for this type of reaction is a mixture of ethyl acetate and hexanes. The reaction is considered complete when the starting materials (amine and isocyanate) are no longer visible on the TLC plate.

    • Rationale: TLC is a rapid and effective technique for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Product Isolation: Upon completion of the reaction, the diaryl urea product will often precipitate out of the acetone solution. Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials or soluble impurities.[7]

    • Rationale: The lower solubility of the diaryl urea product in acetone compared to the starting materials allows for its isolation by simple filtration. Washing with cold solvent minimizes the loss of product while effectively removing impurities.

  • Drying and Characterization: Dry the isolated product under vacuum to remove any residual solvent. The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

The Role of ¹⁹F NMR in Characterization and Binding Studies

The presence of the fluorine atom in molecules derived from this compound provides a powerful analytical handle in the form of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High Sensitivity and Lack of Background : ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis.[9] Since fluorine is not naturally abundant in biological systems, ¹⁹F NMR offers background-free spectra, which is particularly advantageous in complex biological samples.[10]

  • Probing Drug-Target Interactions : The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment.[11] This property can be exploited to study the binding of a fluorinated drug to its protein target.[8] Upon binding, changes in the local environment of the fluorine atom will result in a change in its ¹⁹F NMR chemical shift, providing valuable information about the binding event and the nature of the binding pocket.[8] This makes ¹⁹F NMR an invaluable tool in fragment-based drug discovery and for validating drug-target engagement.[12]

Conclusion: A Versatile and Indispensable Tool in the Drug Discovery Arsenal

This compound is more than just a chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its unique combination of a highly reactive isocyanate group, the metabolic stability and binding-enhancing properties conferred by the fluorine atom, and the synthetic versatility of the nitro group make it an indispensable tool for the synthesis of novel therapeutics. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers to continue to unlock its potential in the ongoing quest for new and more effective medicines.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. Available at: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem. Available at: [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Available at: [Link]

  • Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? ResearchGate. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. Available at: [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

  • How Is Fluorine Used in the Medical Field? Inhance Technologies. Available at: [Link]

  • Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. Available at: [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available at: [Link]

  • 19F NMR as a tool to probe drug binding and structural dynamics in ferritin-based nanocarriers. Materials Advances (RSC Publishing). Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Available at: [Link]

  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • of the reaction between. AUB ScholarWorks. Available at: [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available at: [Link]

  • Amine Synthesis Reactions. YouTube. Available at: [Link]

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Navigating the Spectroscopic Landscape of 4-Fluoro-2-nitrophenyl isocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and materials science, a comprehensive understanding of the structural and electronic properties of key reagents is paramount. 4-Fluoro-2-nitrophenyl isocyanate, a versatile building block, presents a unique spectroscopic profile owing to the interplay of its electron-withdrawing nitro and isocyanate groups, and the electronegative fluorine atom. This in-depth technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of extensive published experimental spectra for this specific isomer, this guide leverages established spectroscopic principles and data from closely related analogues to provide a robust predictive analysis, empowering researchers to confidently identify and utilize this valuable chemical entity.

Molecular Structure and Synthesis

This compound possesses a phenyl ring substituted with three key functional groups. The relative positions of these groups are critical in determining the molecule's reactivity and its spectroscopic signature.

Figure 1: Molecular structure of this compound.

A common synthetic route to this compound involves the phosgenation of the corresponding aniline, 4-fluoro-2-nitroaniline. This precursor is typically synthesized through the nitration of a fluorinated aromatic compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 4-fluoro-2-nitroaniline. Caution: Phosgene and isocyanates are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of Phosgene Solution: A solution of phosgene (or a phosgene equivalent such as triphosgene) in a dry, inert solvent like toluene or ethyl acetate is prepared at a low temperature (typically 0 °C).

  • Addition of Aniline: A solution of 4-fluoro-2-nitroaniline in the same solvent is added dropwise to the phosgene solution while maintaining the low temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak.

  • Work-up: Upon completion, the reaction mixture is carefully quenched, for example, by bubbling with dry nitrogen to remove excess phosgene. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of the fluorine atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns can be predicted based on the additive effects of the substituents. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift for ortho and para protons. The isocyanate group is also electron-withdrawing, while the fluorine atom has a more complex effect due to its high electronegativity and its ability to engage in π-donation.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-37.8 - 8.0ddJ(H3-H5) ≈ 2.5, J(H3-F) ≈ 8-10
H-57.4 - 7.6dddJ(H5-H6) ≈ 9.0, J(H5-H3) ≈ 2.5, J(H5-F) ≈ 4-6
H-67.2 - 7.4tJ(H6-H5) ≈ 9.0, J(H6-F) ≈ 9.0

Table 1: Predicted ¹H NMR data for this compound in CDCl₃.

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet of doublets due to coupling with H-5 (meta) and the fluorine atom.

  • H-5: This proton is coupled to H-6 (ortho), H-3 (meta), and the fluorine atom, resulting in a doublet of doublet of doublets.

  • H-6: This proton is ortho to the isocyanate group and will be coupled to H-5 (ortho) and the fluorine atom, likely appearing as a triplet due to similar coupling constants.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.

Carbon Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz)
C-1 (C-NCO)128 - 132d, J ≈ 3-5
C-2 (C-NO₂)148 - 152d, J ≈ 8-12
C-3120 - 124d, J ≈ 20-25
C-4 (C-F)160 - 165d, J ≈ 250-260
C-5115 - 119d, J ≈ 20-25
C-6110 - 114d, J ≈ 3-5
NCO122 - 126s

Table 2: Predicted ¹³C NMR data for this compound in CDCl₃.

The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant. The other carbons will show smaller two-, three-, and four-bond couplings. The carbons attached to the nitro (C-2) and isocyanate (C-1) groups will be significantly deshielded.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single resonance is expected.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
¹⁹F-110 to -120m

Table 3: Predicted ¹⁹F NMR data for this compound (referenced to CFCl₃).

The chemical shift is influenced by the electron-withdrawing nitro and isocyanate groups. The multiplicity will be complex due to coupling with the three aromatic protons.

cluster_nmr NMR Analysis Workflow Sample Sample Preparation (Dissolve in CDCl₃) H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR F19_NMR ¹⁹F NMR Acquisition Sample->F19_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of this compound will be dominated by the strong absorptions of the isocyanate and nitro groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Isocyanate (-N=C=O)2250 - 2280Asymmetric stretch (very strong, sharp)
Nitro (-NO₂)1520 - 1560Asymmetric stretch (strong)
Nitro (-NO₂)1340 - 1370Symmetric stretch (strong)
Aromatic C=C1450 - 1600Ring stretching
C-F1100 - 1250Stretch

Table 4: Predicted key IR absorption bands for this compound.

The most characteristic band will be the very strong and sharp absorption of the isocyanate group around 2270 cm⁻¹. The two strong bands for the nitro group will also be prominent features.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Fragmentation Pathway

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 184. The fragmentation is likely to proceed through several key pathways:

  • Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (mass 46) to give a fragment at m/z 138.

  • Loss of CO: The isocyanate group can lose carbon monoxide (mass 28) to yield a nitrene radical cation at m/z 156.

  • Loss of NCO: Cleavage of the isocyanate group (mass 42) can lead to a fluoronitrophenyl cation at m/z 142.

  • Loss of F: Loss of a fluorine atom (mass 19) from the molecular ion or subsequent fragments is also possible.

M [M]⁺˙ m/z 184 M_minus_NO2 [M - NO₂]⁺ m/z 138 M->M_minus_NO2 - NO₂ M_minus_CO [M - CO]⁺˙ m/z 156 M->M_minus_CO - CO M_minus_NCO [M - NCO]⁺ m/z 142 M->M_minus_NCO - NCO

Figure 3: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can gain a strong understanding of the expected NMR, IR, and MS data for this important synthetic building block. This knowledge is crucial for reaction monitoring, quality control, and the confident structural elucidation of novel derivatives in the fields of drug discovery and materials science. It is recommended that this predictive data be confirmed with experimental results when the pure compound is available.

References

  • PubChem. 4-Fluoro-3-nitrophenyl isocyanate. National Center for Biotechnology Information. [Link]

  • Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism of 4-Fluoro-2-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the nucleophilic aromatic substitution (SNAr) mechanism as it pertains to 4-fluoro-2-nitrophenyl isocyanate. This compound serves as a valuable reagent in bioconjugation and drug development due to the unique reactivity conferred by its substituent groups. We will delve into the electronic and structural factors governing this reaction, the stepwise mechanism involving the critical Meisenheimer intermediate, and the kinetics that influence reaction outcomes. Furthermore, this guide will present field-proven experimental protocols and explore the practical applications of this chemistry in creating targeted therapeutics and diagnostic agents.

Introduction: The Significance of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the direct modification of aromatic rings.[1][2][3] Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, SNAr provides a pathway for nucleophilic attack on an sp2-hybridized aromatic carbon.[3] For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, and it must possess a good leaving group.[2][4]

The substrate of focus, this compound, is exquisitely designed for SNAr chemistry. The potent electron-withdrawing nitro group (-NO2) and the highly electronegative fluorine atom work in concert to render the aromatic ring susceptible to nucleophilic attack. The isocyanate group (-NCO), a powerful electrophile in its own right, adds another layer of reactivity, making this molecule a versatile tool in the synthesis of complex organic molecules and bioconjugates.[5][6]

The SNAr Mechanism: A Stepwise Journey

The generally accepted mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process.[1][7] This pathway is fundamentally different from the concerted displacement seen in SN2 reactions and the carbocation intermediate of SN1 reactions.[3]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine).[1] This initial attack is the rate-determining step of the reaction.[7][8] The addition of the nucleophile temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2][9]

The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction.[10] In the case of this compound, the negative charge of the intermediate is delocalized throughout the aromatic ring and, crucially, onto the oxygen atoms of the ortho- and para-positioned nitro group.[1][9] This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.

Sources

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Fluoro-2-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical information and expert insights into the chemical stability and optimal storage conditions for 4-Fluoro-2-nitrophenyl isocyanate. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical factors influencing the compound's integrity and provides actionable protocols to ensure its effective use in experimental settings.

Introduction: The Reactivity Profile of an Essential Reagent

This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its utility stems from the highly reactive isocyanate group (-N=C=O), which readily participates in nucleophilic addition reactions. However, this inherent reactivity also renders the molecule susceptible to degradation, necessitating stringent handling and storage protocols. Understanding the interplay of the electron-withdrawing nitro group and the electronegative fluorine atom on the phenyl ring is crucial to comprehending its stability profile. These substitutions significantly influence the electrophilicity of the isocyanate carbon, enhancing its reactivity but also its vulnerability to degradation pathways.

Core Principles of Chemical Stability

The stability of this compound is primarily dictated by its sensitivity to nucleophiles, with atmospheric moisture being the most prevalent and detrimental reactant in a laboratory setting.

Moisture Sensitivity: The Primary Degradation Pathway

Isocyanates, as a class of compounds, are notoriously sensitive to moisture.[1][2][3][4][5] The reaction with water proceeds through the formation of an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[6][7][8]

This degradation cascade has two significant consequences:

  • Loss of Purity: The formation of the corresponding amine impurity compromises the integrity of the reagent, potentially leading to unwanted side reactions and inaccurate experimental results.

  • Pressure Buildup: The evolution of carbon dioxide gas can lead to a dangerous buildup of pressure in sealed containers, posing a significant safety hazard.[9][10]

Experimental Protocol: Qualitative Assessment of Moisture Sensitivity

Objective: To visually demonstrate the reaction of this compound with atmospheric moisture.

Methodology:

  • Place a small, uncovered sample of this compound on a watch glass in an open laboratory environment.

  • Observe the sample over a period of 1-2 hours.

  • Expected Observation: The initially crystalline or liquid material will gradually turn into a solid, opaque substance, which is the corresponding urea derivative formed from the reaction of the isocyanate with the amine generated in situ. The evolution of gas (CO2) may also be observable under a microscope.

Incompatible Materials and Hazardous Reactions

Beyond water, this compound can react exothermically with a range of common laboratory chemicals. It is crucial to avoid contact with:

  • Alcohols and Amines: These compounds readily react with the isocyanate group to form carbamates and ureas, respectively.

  • Strong Acids and Bases: These can catalyze the polymerization of the isocyanate or promote other decomposition pathways.[2][5][11]

  • Strong Oxidizing Agents: These can lead to vigorous and potentially explosive reactions.[2][5][11]

Thermal and Photolytic Stability

While moisture is the primary concern, exposure to elevated temperatures and certain wavelengths of light can also contribute to the degradation of this compound. Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides, hydrogen fluoride, and carbon monoxide.[2][12] Therefore, storage in a cool, dark environment is recommended to minimize these risks.

Recommended Storage Conditions and Handling Protocols

To preserve the chemical integrity and ensure the safe handling of this compound, the following storage and handling protocols are essential.

Optimal Storage Environment

The ideal storage conditions for this compound are designed to mitigate exposure to moisture and other incompatible substances.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down potential degradation reactions.[2][11]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture.[1]
Container Tightly Sealed, Amber GlassProtects from moisture and light.
Location Dry, Well-Ventilated AreaEnsures a moisture-free environment and safe dispersal of any potential vapors.[1][13]
Step-by-Step Handling Workflow

Adherence to a strict handling protocol is paramount to prevent accidental exposure and maintain the purity of the reagent.

dot

G Workflow for Handling this compound cluster_prep Preparation cluster_dispensing Dispensing cluster_cleanup Post-Use & Cleanup prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_env Ensure Dry, Inert Atmosphere (Glove Box or Schlenk Line) prep_ppe->prep_env prep_reagent Allow Reagent to Equilibrate to Room Temperature prep_env->prep_reagent dispense Quickly Dispense Required Amount Under Inert Gas prep_reagent->dispense reseal Immediately Reseal Container Tightly dispense->reseal store Return to Refrigerated Storage reseal->store decontaminate Decontaminate Glassware and Surfaces with Isopropyl Alcohol store->decontaminate dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose G Reaction of this compound with Water isocyanate 4-Fluoro-2-nitrophenyl isocyanate carbamic_acid Unstable Carbamic Acid (Intermediate) isocyanate->carbamic_acid + H₂O water H₂O amine 4-Fluoro-2-nitroaniline carbamic_acid->amine Decomposition co2 Carbon Dioxide (CO₂) carbamic_acid->co2 Decomposition

Caption: The primary degradation pathway of this compound in the presence of water.

Conclusion: Best Practices for Longevity and Safety

The chemical stability of this compound is intrinsically linked to its high reactivity, which makes it a valuable synthetic tool. By understanding its sensitivity to moisture and other nucleophiles, and by implementing rigorous storage and handling protocols, researchers can ensure the longevity and efficacy of this important reagent. The core principles of maintaining a dry, cool, and inert environment are paramount for preserving its purity and ensuring the safety of laboratory personnel.

References

  • Georganics. (2023). 4-FLUOROPHENYL ISOCYANATE SAFETY DATA SHEET. [Link]

  • Thermo Fisher Scientific. (2025). 4-Chloro-3-nitrophenyl isocyanate - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

  • IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrophenyl isocyanate. [Link]

  • Safe Work Australia. (2015). Guide to Handling Isocyanates. [Link]

  • ResearchGate. (n.d.). Reaction of Isocyanates with water. [Link]

  • Royal Society of Chemistry. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. [Link]

  • Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. [Link]

  • ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO) with Water. [Link]

  • WorkSafe. (2017). Safe use of isocyanates. [Link]

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]

  • ResearchGate. (2015). Isocyanate and water reaction to form urea linkage. [Link]

Sources

Solubility and Handling of 4-Fluoro-2-nitrophenyl Isocyanate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a detailed exploration of the solubility characteristics of 4-fluoro-2-nitrophenyl isocyanate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the principles governing its solubility. We will delve into the structural nuances of the molecule, predict its behavior in various solvent classes, and provide a robust experimental framework for its empirical determination, with a strong emphasis on the compound's inherent reactivity.

Theoretical Solubility Profile: A Structural Perspective

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is our starting point for predicting the solubility of this compound. A close examination of its structure reveals several key features that influence its solubility:

  • Aromatic Phenyl Ring: The core of the molecule is a benzene ring, which is inherently nonpolar and hydrophobic. This feature suggests an affinity for aromatic and nonpolar solvents.

  • Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group introduces a significant dipole moment to the molecule. This polarity enhances its interaction with polar solvents.

  • Fluoro Group (-F): As the most electronegative element, the fluorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions.

  • Isocyanate Group (-N=C=O): This functional group is highly polar and electrophilic, making it susceptible to reaction with nucleophiles.[1] While its polarity contributes to solubility in polar aprotic solvents, its reactivity is a critical limiting factor for solvent selection.

Based on this analysis, this compound is a polar molecule with some nonpolar character. Therefore, it is expected to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the isocyanate group. Its solubility in nonpolar solvents is likely to be moderate, driven by the phenyl ring.

The Critical Role of Reactivity: Solvent Compatibility

The isocyanate functional group is highly reactive, particularly with nucleophiles such as water, alcohols, and primary or secondary amines.[1] This reactivity is the most important consideration when selecting a solvent.

  • Protic Solvents (Alcohols, Water): These solvents contain acidic protons and will react with the isocyanate group to form urethanes (with alcohols) or an unstable carbamic acid that decomposes to an amine and carbon dioxide (with water).[1][2] Consequently, protic solvents are unsuitable for dissolving this compound without chemical modification. Their use should be strictly avoided unless a reaction is intended.

  • Aprotic Solvents (Polar and Nonpolar): Aprotic solvents lack acidic protons and are therefore generally inert towards the isocyanate group. These are the recommended solvents for dissolving and handling this compound.

The following table summarizes the recommended and non-recommended solvents.

Solvent CategoryExamplesCompatibility & Rationale
Recommended (Inert) Toluene, Benzene, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents are aprotic and will not react with the isocyanate group. They span a range of polarities, allowing for a suitable choice based on the desired solubility. For related compounds, good solubility has been noted in toluene and benzene.
Use with Caution Some aprotic solvents may contain trace amounts of water. For sensitive applications, it is crucial to use anhydrous grades of these solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).
Not Recommended (Reactive) Water, Methanol, Ethanol, Isopropanol, AminesThese protic solvents will readily react with the isocyanate functional group, leading to the formation of byproducts and decomposition of the target molecule.[1][3]

Predicted Solubility Summary

SolventSolvent ClassPredicted SolubilityNotes / Reactivity Considerations
TolueneNonpolar AproticSolubleRecommended. Anhydrous grade should be used.
BenzeneNonpolar AproticSolubleRecommended. Anhydrous grade should be used.[4]
Dichloromethane (DCM)Polar AproticSolubleRecommended. A good initial choice for many organic compounds.
Tetrahydrofuran (THF)Polar AproticSolubleRecommended. Prone to peroxide formation; use fresh, stabilized solvent.
AcetonePolar AproticSolubleRecommended. Can be slightly reactive with some compounds under certain conditions, but generally suitable for isocyanates.[3]
Dimethylformamide (DMF)Polar AproticSolubleRecommended. A powerful polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleRecommended. A very polar aprotic solvent.
HexanesNonpolar AproticSparingly SolubleThe high polarity of the nitro and fluoro groups will likely limit solubility in highly nonpolar aliphatic solvents.
Diethyl EtherModerately Polar AproticModerately SolubleA related compound, 4-nitrophenyl isocyanate, is easily soluble in diethyl ether.[4]
WaterPolar ProticInsoluble & ReactiveNot Recommended. Will react to form an amine and CO2.[2]
Ethanol / MethanolPolar ProticReactiveNot Recommended. Will react to form a urethane.[1][3]

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a reliable method for determining the solubility of this compound. The core principle is to observe the dissolution of a small, known amount of solute in a specific volume of solvent.[5][6] Given the moisture sensitivity of isocyanates, all steps must be performed using anhydrous solvents and techniques to exclude atmospheric moisture.[7]

Materials:

  • This compound

  • Anhydrous solvents (Toluene, DCM, THF, Acetone, Hexanes)

  • Small, dry test tubes or vials with caps

  • Inert gas source (Nitrogen or Argon)

  • Calibrated micropipette or graduated cylinder

  • Spatula

  • Vortex mixer

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Aliquoting the Solute: In a dry vial, weigh out approximately 10 mg of this compound.

  • Solvent Addition: Add 1 mL of the selected anhydrous solvent to the vial.

  • Mixing: Cap the vial and vortex the mixture vigorously for 60 seconds.[5]

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.[5]

  • Documentation: Record the observations for each solvent tested.

  • Repeatability: For any ambiguous results, repeat the experiment.

Causality and Self-Validation:

  • Why anhydrous solvents? To prevent the reaction of the isocyanate group with water, which would consume the compound and give a false impression of solubility.[2][7]

  • Why an inert atmosphere? To displace atmospheric moisture and oxygen, ensuring the integrity of the compound throughout the experiment.

  • Why a fixed solute-to-solvent ratio? This provides a consistent basis for comparing the solubility across different solvents, leading to a reliable qualitative assessment.

Visualizing Workflows

Solvent Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate solvent for this compound.

start Start: Need to Dissolve This compound check_reactivity Is the solvent protic? (e.g., water, alcohol, amine) start->check_reactivity protic YES: Reactive Solvent AVOID check_reactivity->protic Yes aprotic NO: Aprotic Solvent check_reactivity->aprotic No check_polarity Assess Polarity Requirement aprotic->check_polarity polar_aprotic High Polarity Needed: Use DMF, DMSO, Acetone, DCM check_polarity->polar_aprotic nonpolar_aprotic Low/Moderate Polarity Needed: Use Toluene, Benzene, THF check_polarity->nonpolar_aprotic final_check Use Anhydrous Grade & Inert Atmosphere? polar_aprotic->final_check nonpolar_aprotic->final_check yes_anhydrous YES: Recommended for all applications final_check->yes_anhydrous end Proceed with Experiment yes_anhydrous->end

Caption: Solvent selection workflow for this compound.

Experimental Workflow for Solubility Testing

This diagram illustrates the step-by-step process for the experimental determination of solubility.

start Start: Prepare Dry Glassware weigh_solute Weigh ~10 mg of Solute under Inert Atmosphere start->weigh_solute add_solvent Add 1 mL of Anhydrous Solvent weigh_solute->add_solvent mix Cap Vial and Vortex for 60 seconds add_solvent->mix observe Visually Inspect for Undissolved Solid mix->observe record Record as Soluble, Partially Soluble, or Insoluble observe->record end End of Test for one Solvent record->end

Caption: Experimental workflow for qualitative solubility determination.

Conclusion

Understanding the solubility of this compound is not merely a matter of finding a suitable solvent, but of appreciating the interplay between its molecular structure and its pronounced reactivity. The highly electrophilic isocyanate group dictates that only anhydrous, aprotic solvents are suitable for its dissolution without degradation. Based on its structural features, polar aprotic solvents like dichloromethane, THF, and acetone are predicted to be excellent choices, with nonpolar aromatic solvents like toluene also being effective. The provided experimental protocol offers a safe and reliable method for confirming these predictions in a laboratory setting. By prioritizing an understanding of the underlying chemical principles, researchers can handle this reactive intermediate with confidence and precision, ensuring the integrity and success of their experimental endeavors.

References

  • 4-Nitrophenyl isocyanate. (n.d.). UpChem (USA) Co., LTD.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 4-Nitrophenyl Isocyanate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 4-Fluorophenyl isocyanate Safety Data Sheet. (2025, December 18).
  • 4-FLUOROPHENYL ISOCYANATE Safety Data Sheet. (2023, December 28). Georganics.
  • 4-Fluoro-3-nitrophenyl isocyanate. (n.d.). PubChem.
  • 4-Nitrophenyl isocyanate, 97%. (n.d.). Thermo Scientific Chemicals.
  • Solubility of Organic Compounds. (2023, August 31).
  • Reactivity of Organic Isocyanates. (n.d.). ACS Publications.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025, March 3). PCI Magazine.
  • 4-Nitrophenyl isocyanate Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • Isocyanate Chemistry. (2010, July 29). Reddit.
  • Isocyanate. (n.d.). In Wikipedia.

Sources

A Senior Application Scientist's Guide to Halogenated and Nitrated Aryl Isocyanates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl isocyanates (Ar-N=C=O) are a cornerstone of modern chemical synthesis, prized for their versatile reactivity and utility in constructing a myriad of valuable compounds.[1] This guide focuses on a specific, highly activated subset: halogenated and nitrated aryl isocyanates. The introduction of potent electron-withdrawing groups (EWGs) like halogens and nitro moieties onto the aromatic ring dramatically enhances the electrophilicity of the isocyanate carbon.[1] This heightened reactivity unlocks unique synthetic pathways and improves the efficiency of established transformations. We will explore the fundamental principles governing their reactivity, key synthetic routes to access these building blocks, and their strategic applications in medicinal chemistry, polymer science, and the synthesis of complex molecular architectures. This document serves as a technical primer, providing not only theoretical insights but also actionable experimental protocols for the practicing scientist.

The Core Principle: Electron-Withdrawing Groups as Reactivity Modulators

The synthetic utility of an isocyanate is dictated by the electrophilic character of its central carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles.[1][2] The presence of a halogen or a nitro group on the attached aryl ring significantly depletes electron density from the ring through inductive and resonance effects.[3] This electronic pull is relayed to the isocyanate functional group, profoundly increasing the partial positive charge on the carbonyl carbon and rendering the molecule significantly more reactive towards nucleophiles compared to their non-substituted counterparts.[1]

This enhanced reactivity is the causal driver behind their selection in synthesis. It often translates to:

  • Milder Reaction Conditions: Reactions can proceed at lower temperatures, reducing byproduct formation and energy consumption.

  • Faster Reaction Rates: Increased electrophilicity leads to accelerated reaction kinetics, shortening synthesis times.

  • Broader Substrate Scope: They can react with weaker nucleophiles that might be unreactive towards standard aryl isocyanates.

The fundamental reactions of these activated isocyanates mirror those of their standard counterparts but proceed with greater facility. Key transformations include the formation of ureas, carbamates, and biurets upon reaction with amines, alcohols, and ureas, respectively.[2]

G cluster_nucleophiles Nucleophiles cluster_isocyanate cluster_products Products Amine Amine (R'-NH₂) Isocyanate Halogenated/Nitrated Aryl Isocyanate Amine->Isocyanate Alcohol Alcohol (R'-OH) Alcohol->Isocyanate Water Water (H₂O) Water->Isocyanate Urea Substituted Urea Isocyanate->Urea Carbamate Carbamate Isocyanate->Carbamate Amine_CO2 Unstable Carboxamic Acid Amine + CO₂ Isocyanate->Amine_CO2

Figure 1: General reactivity of activated aryl isocyanates with common nucleophiles.

Synthesis of Halogenated and Nitrated Aryl Isocyanates

Access to these valuable reagents is critical. While numerous methods exist, they can be broadly categorized into industrial-scale and laboratory-scale preparations.

  • Phosgenation of Anilines: This is the most common industrial method, involving the reaction of a substituted aniline with phosgene (COCl₂) or a safer equivalent like triphosgene.[2] The corresponding halogenated or nitrated anilines are readily available starting materials.

  • Rearrangement Reactions: For laboratory synthesis, several name reactions provide reliable access without the need for phosgene. These include the Curtius rearrangement of acyl azides, the Lossen rearrangement of hydroxamic acids, and the Schmidt reaction of carboxylic acids.[2]

  • Reductive Carbonylation: Aryl isocyanates can be synthesized via the palladium-catalyzed reductive carbonylation of nitroaromatics, providing a direct route from highly functionalized precursors.[2][4]

G cluster_precursors Starting Materials cluster_methods Synthetic Methods cluster_product Aniline Substituted Aniline (Ar-NH₂) Phosgenation Phosgenation (+ COCl₂) Aniline->Phosgenation AcylAzide Acyl Azide (Ar-CO-N₃) Curtius Curtius Rearrangement (Heat) AcylAzide->Curtius Nitroarene Nitroarene (Ar-NO₂) Carbonylation Reductive Carbonylation (+ CO, Pd catalyst) Nitroarene->Carbonylation Isocyanate Halogenated/Nitrated Aryl Isocyanate (Ar-NCO) Phosgenation->Isocyanate Curtius->Isocyanate Carbonylation->Isocyanate

Figure 2: Major synthetic pathways to substituted aryl isocyanates.

Applications in Medicinal Chemistry and Drug Development

The structural motifs derived from aryl isocyanates are prevalent in a vast number of pharmaceuticals. Halogen atoms, in particular, are frequently incorporated into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity.[5][6]

Privileged Scaffolds: Substituted Ureas

The diaryl urea moiety is a recognized privileged scaffold in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. The reaction between a halogenated or nitrated aryl isocyanate and a primary or secondary amine is the most direct and efficient method for constructing this core.

Drug/Compound Class Therapeutic Target Significance of Substituted Aryl Moiety
SorafenibMulti-kinase inhibitorThe 4-chloro-3-(trifluoromethyl)phenyl group is crucial for binding to the kinase active site.
RegorafenibMulti-kinase inhibitorContains a 4-chloro-3-(trifluoromethyl)phenyl group similar to Sorafenib.
LinuronHerbicide (Urea-based)Dichlorophenyl group provides the required herbicidal activity.
Carbamates as Bioisosteres

Carbamates are often used in medicinal chemistry as stable bioisosteres of amide bonds.[1] They offer improved pharmacokinetic profiles and enhanced bioavailability due to their resistance to proteolytic cleavage.[1] The reaction of an activated aryl isocyanate with an alcohol or phenol is a primary route to these valuable compounds.[1]

Synthesis of Heterocyclic Systems

Activated aryl isocyanates are powerful reagents in multicomponent reactions (MCRs) for the rapid assembly of complex heterocyclic structures.[1] Their high reactivity allows them to participate in cycloaddition and condensation cascades to form scaffolds like quinazolinones, hydantoins, and imidazoles, which are central to many biologically active molecules.[1][7]

Experimental Protocol: Synthesis of a Diaryl Urea

This protocol details a representative synthesis of a substituted diaryl urea, a common core in pharmaceutical compounds, from a halogenated aryl isocyanate.

Objective: To synthesize N-(4-chlorophenyl)-N'-(3-trifluoromethylphenyl)urea.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • 3-(Trifluoromethyl)phenyl isocyanate (1.0 eq)

  • Anhydrous Acetone or Dichloromethane (as solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous acetone (approx. 0.2 M concentration).

  • Isocyanate Addition: Cool the stirred solution in an ice bath to 0-5 °C. To this, add a solution of 3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in a small amount of anhydrous acetone dropwise over 10-15 minutes. The isocyanate is highly reactive, and slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).[8]

  • Isolation: Upon completion, the product often precipitates from the reaction mixture.[8] If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the filtered solid with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials.[8]

  • Drying and Characterization: Dry the purified white solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Polymer and Materials Science

Halogenated and nitrated aryl isocyanates are instrumental in creating high-performance polymers with tailored properties. Their primary application is in the synthesis of polyurethanes (PUs) and polyureas.

High-Performance Polyurethanes

Polyurethanes are formed through the step-growth polymerization of diisocyanates with polyols (compounds with two or more hydroxyl groups).[2][9] The incorporation of halogenated or nitrated aromatic diisocyanates into the polymer backbone can impart specific properties:

  • Flame Retardancy: The presence of halogen atoms, particularly bromine and chlorine, can significantly improve the fire resistance of the resulting polyurethane foams and elastomers.

  • Thermal Stability: The rigid, electron-deficient aromatic rings can increase the glass transition temperature (Tg) and overall thermal stability of the polymer.

  • Chemical Resistance: The robust nature of the C-halogen and C-nitro bonds can enhance the material's resistance to chemical degradation.

Polyureas and Surface Coatings

The reaction between diisocyanates and diamines produces polyureas, a class of polymers known for their exceptional toughness, tensile strength, and abrasion resistance.[2] These properties make them ideal for high-performance coatings, adhesives, and elastomers.[2] The high reactivity of halogenated and nitrated diisocyanates is advantageous in applications requiring rapid curing, such as spray-on coatings and sealants.[2]

G Diisocyanate Substituted Diisocyanate (OCN-Ar-NCO) Polyurethane Polyurethane [-O-R-O-C(O)-NH-Ar-NH-C(O)-]n Diisocyanate->Polyurethane Polyurea Polyurea [-NH-R-NH-C(O)-NH-Ar-NH-C(O)-]n Diisocyanate->Polyurea Polyol Polyol (HO-R-OH) Polyol->Polyurethane Diamine Diamine (H₂N-R-NH₂) Diamine->Polyurea

Figure 3: Polymerization pathways to polyurethanes and polyureas.

Future Outlook and Conclusion

Halogenated and nitrated aryl isocyanates are indispensable tools in the synthetic chemist's arsenal. Their heightened, tunable reactivity makes them superior building blocks for constructing complex organic molecules, bioactive compounds, and high-performance polymers. While the chemical industry is exploring greener, non-isocyanate alternatives for bulk applications due to toxicity concerns, the unique properties imparted by these functionalized isocyanates ensure their continued importance in specialty areas.[10] In drug discovery, agrochemicals, and advanced materials, where high performance and specific molecular interactions are paramount, the precision and efficiency offered by halogenated and nitrated aryl isocyanates will continue to drive innovation. Their ability to facilitate reactions under mild conditions and provide access to robust, functional materials solidifies their role as critical intermediates in modern synthesis.

References

  • Isocyanate-based multicomponent reactions - PMC - NIH. (2024, December 12).
  • Isocyan
  • Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. (2025, August 5).
  • Cycloaddition reactions of isocyanates. Reaction of aryl isocyanates with N,N-dimethylformamide. (n.d.).
  • Isocyanate-based multicomponent reactions. (2024, December 12). Royal Society of Chemistry.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry.
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). Pharma Excipients.
  • (PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2025, October 13).
  • Substitution of isocyanates in polyurethanes for the elaboration of adhesive and porous materials. (n.d.).
  • Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (2022, April 19).
  • Chemistry And Technology Of Isocyan
  • Isocyanate – Knowledge and References. (n.d.). Taylor & Francis.

Sources

The Dual Reactivity of 4-Fluoro-2-nitrophenyl isocyanate: A Technical Guide to Harnessing Electron-Withdrawing Effects in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-nitrophenyl isocyanate stands as a pivotal reagent in modern organic synthesis, particularly in the construction of diverse molecular architectures for pharmaceutical and materials science applications. Its unique structure, featuring a highly electrophilic isocyanate group and an activated aromatic ring, presents a fascinating case of dual reactivity. The strategic placement of two potent electron-withdrawing groups—a nitro group ortho to the isocyanate and a fluoro group para to the nitro group—profoundly influences the molecule's reactivity, offering chemists a versatile tool for selective chemical transformations. This in-depth technical guide explores the electronic underpinnings of this dual reactivity, providing a comprehensive overview of its synthetic applications, complete with field-proven insights and detailed experimental protocols.

Introduction: The Electronic Landscape of this compound

The remarkable utility of this compound stems from the synergistic electron-withdrawing effects of its substituents. The nitro group (NO₂) is a powerful -M (negative mesomeric) and -I (negative inductive) group, while the fluorine atom (F) exhibits a strong -I effect and a weaker +M (positive mesomeric) effect.

  • Activation of the Isocyanate Group: The strong electron-withdrawing nature of the nitro group, positioned ortho to the isocyanate (-N=C=O) moiety, significantly enhances the electrophilicity of the isocyanate carbon. This heightened reactivity makes it highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, facilitating the efficient formation of ureas and carbamates.

  • Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The concerted electron-withdrawing effects of both the nitro and fluoro groups render the aromatic ring electron-deficient. This electronic environment strongly activates the ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, located at a position activated by the ortho- and para-directing nitro group, serves as an excellent leaving group in SNAr reactions.

This dual activation sets the stage for a fascinating interplay of reaction pathways, where the choice of nucleophile and reaction conditions can selectively target either the isocyanate group or the C-F bond.

The Dominant Pathway: Reactions at the Isocyanate Moiety

Under most conditions, the isocyanate group is the more reactive site for nucleophilic attack due to its pronounced electrophilicity. The reaction with primary and secondary amines to form substituted ureas is a cornerstone transformation.

Synthesis of N,N'-Substituted Ureas

The formation of the urea linkage is a robust and high-yielding reaction, crucial in the synthesis of many bioactive molecules.[1]

General Reaction Scheme:

G cluster_reagents Reactants cluster_product Product reagent1 R1-NH-R2 product N-(4-Fluoro-2-nitrophenyl)-N'-(R1,R2)-urea reagent1->product Nucleophilic Attack isocyanate This compound isocyanate->product

Caption: Formation of substituted ureas.

Experimental Protocol: General Procedure for the Synthesis of N-(4-Fluoro-2-nitrophenyl)-N'-substituted Ureas

This protocol is adapted from established methods for similar nitrophenyl isocyanates.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF per mmol of amine).

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • While stirring the amine solution at room temperature (or 0 °C for highly reactive amines), add the isocyanate solution dropwise over 5-10 minutes.

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials. The reaction is typically complete within 2-4 hours.

  • Upon completion, if a precipitate has formed, collect the product by vacuum filtration. Wash the solid with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Trustworthiness of the Protocol: This protocol is self-validating. The progress of the reaction can be easily monitored by TLC for the consumption of the starting materials. The formation of the urea product can be confirmed by spectroscopic methods such as IR (disappearance of the strong isocyanate stretch around 2270 cm⁻¹) and NMR spectroscopy.

Table 1: Representative Spectroscopic Data for N-(4-Fluoro-2-nitrophenyl) Ureas

FeatureDescription
¹H NMR Aromatic protons of the 4-fluoro-2-nitrophenyl ring typically appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The N-H protons of the urea linkage appear as broad singlets, with their chemical shift being solvent and concentration-dependent.
¹³C NMR The carbonyl carbon of the urea typically appears in the range of δ 150-160 ppm. The carbon bearing the fluorine will show a large C-F coupling constant.
¹⁹F NMR A singlet or doublet (depending on coupling to ortho protons) is expected for the fluorine atom.
FT-IR (cm⁻¹) Strong C=O stretch (amide I band) around 1640-1680 cm⁻¹. N-H stretching vibrations in the range of 3200-3400 cm⁻¹. Absence of the strong isocyanate peak around 2270 cm⁻¹.

Unlocking Heterocyclic Synthesis via Nucleophilic Aromatic Substitution (SNAr)

While the isocyanate group is highly reactive, under specific conditions, particularly with nucleophiles that can participate in subsequent intramolecular reactions, the SNAr pathway can be exploited. This dual reactivity is a powerful tool for the construction of heterocyclic scaffolds.

The electron-deficient nature of the aromatic ring, amplified by the ortho-nitro group, makes the carbon atom attached to the fluorine highly susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.

G cluster_workflow SNAr Reaction Workflow Start 4-Fluoro-2-nitrophenyl isocyanate Step1 Nucleophilic Attack at C-F bond Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Loss of Fluoride Leaving Group Intermediate->Step2 Product Substituted Product Step2->Product

Caption: Key steps in the SNAr mechanism.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[2][3] this compound can serve as a precursor to these structures when reacted with ortho-phenylenediamines. The initial reaction likely proceeds via urea formation, followed by an intramolecular SNAr reaction.

Proposed Reaction Pathway:

G cluster_reagents Reactants cluster_product Product reagent1 ortho-Phenylenediamine intermediate Urea Intermediate reagent1->intermediate isocyanate This compound isocyanate->intermediate cyclization Intramolecular SNAr intermediate->cyclization product Benzimidazole Derivative cyclization->product

Caption: Synthesis of benzimidazoles.

Experimental Protocol: Synthesis of 2-(Arylamino)benzimidazole Derivatives

Materials:

  • This compound

  • Substituted ortho-phenylenediamine (1.0 equivalent)

  • High-boiling polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of the ortho-phenylenediamine (1.0 equivalent) in a suitable solvent like DMF, add a base such as potassium carbonate (1.2 equivalents).

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC. The reaction time can vary depending on the substrate.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a high-boiling polar aprotic solvent facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate. The addition of a base is crucial to deprotonate the amine, increasing its nucleophilicity for the initial attack on the isocyanate and also to neutralize the HF formed during the cyclization step. Heating is generally required to overcome the activation energy for the intramolecular SNAr cyclization.

Synthesis of Quinazolinediones

Quinazolinediones are another class of heterocycles with significant therapeutic potential.[4] The reaction of this compound with anthranilic acid derivatives can lead to the formation of these structures, again through a sequence of urea formation followed by intramolecular SNAr.

Conclusion: A Versatile Building Block for Modern Synthesis

The dual reactivity of this compound, governed by the powerful electron-withdrawing effects of the nitro and fluoro substituents, makes it an invaluable tool for synthetic chemists. By carefully selecting the nucleophile and reaction conditions, one can selectively target either the highly electrophilic isocyanate group to form ureas and related structures, or induce a nucleophilic aromatic substitution at the fluorine-bearing carbon to construct complex heterocyclic systems. This guide has provided a framework for understanding and exploiting this dual reactivity, offering both mechanistic insights and practical experimental protocols. As the demand for novel bioactive molecules and functional materials continues to grow, the strategic application of versatile reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Willis, M. C., et al. (2006). A tandem palladium-catalyzed arylation-ester amidation sequence allows the synthesis of various quinazolinedione products. Organic Letters, 8(22), 5089-5091. [Link]

  • Bonacci, S., et al. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 25(19), 4438. [Link]

  • Kaya, T., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2947. [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolinediones. [Link]

  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • National Center for Biotechnology Information. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]

  • Sayed, E. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(9), 8767-8776. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • MDPI. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

  • MDPI. Special Issue : Organic Synthesis and Application of Bioactive Molecules. [Link]

  • University of Leicester. Bioactive Molecules | Chemistry of Life. [Link]

  • National Center for Biotechnology Information. Reactions of 4 methylphenyl isocyanate with amino acids. [Link]

  • American Chemical Society. Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. [Link]

  • National Center for Biotechnology Information. New Frontiers and Developing Applications in 19F NMR. [Link]

  • PubMed. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]

  • National Center for Biotechnology Information. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. [Link]

  • ResearchGate. Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. [Link]

  • PubMed. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. Barton-Zard Reaction of β-Fluoro-β-nitrostyrenes a Selective Route to Functionalized 4-Fluoropyrroles. [Link]

  • ResearchGate. Synthesis of chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5 H -pyrano pyrimidin-2,4-diones using organic catalysts and their antimicrobial and anticancer activities. [Link]

  • ResearchGate. FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. [Link]

  • YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols: On-Resin Head-to-Side-Chain Peptide Cyclization using 4-Fluoro-2-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of 4-fluoro-2-nitrophenyl isocyanate (FNPI) in solid-phase peptide synthesis (SPPS) for the generation of head-to-side-chain cyclized peptides. Leveraging the dual reactivity of FNPI, this protocol outlines a novel strategy for on-resin intramolecular cyclization. The isocyanate moiety of FNPI selectively reacts with the N-terminal α-amino group of a resin-bound peptide to form a urea linkage. Subsequently, the electron-deficient fluorinated aromatic ring serves as an electrophile for an intramolecular nucleophilic aromatic substitution (SNAr) by a side-chain nucleophile, such as the ε-amino group of lysine or the thiol group of cysteine. This methodology offers a robust route to constrained cyclic peptides, a class of molecules with significant therapeutic potential due to their enhanced stability and target affinity.

Introduction: The Rationale for FNPI in Peptide Cyclization

Cyclic peptides are of increasing interest in drug discovery, offering greater proteolytic stability and conformational rigidity compared to their linear counterparts.[1] On-resin cyclization strategies are particularly advantageous as they utilize a "pseudo-dilution" effect, which favors intramolecular reactions over intermolecular oligomerization.[2] The choice of linker and cyclization chemistry is crucial for the successful synthesis of these complex molecules.

This compound (FNPI) is a bifunctional reagent poised for application in on-resin peptide cyclization. Its utility stems from two key reactive sites:

  • Isocyanate Group: This functional group readily and selectively reacts with primary amines, such as the N-terminal α-amino group of a peptide, to form a stable urea bond.[3]

  • 2-Nitro-4-fluorophenyl Group: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group in the ortho position. This allows for reaction with a suitable intramolecular nucleophile within the peptide chain.

This dual reactivity enables a two-step, one-pot on-resin cyclization strategy to generate head-to-side-chain cyclic peptides. This approach is compatible with standard Fmoc-based solid-phase peptide synthesis.[4]

Mechanism of On-Resin Cyclization with FNPI

The proposed mechanism for on-resin head-to-side-chain cyclization using FNPI is a sequential process:

  • Urea Formation: Following the synthesis of the linear peptide on a solid support and selective deprotection of the N-terminal Fmoc group, the free α-amino group reacts with the isocyanate moiety of FNPI to form a urea-linked intermediate.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): A nucleophilic side chain of an amino acid within the peptide sequence (e.g., the ε-amino group of a lysine residue) attacks the carbon atom bearing the fluorine on the aromatic ring. The presence of a base facilitates this step by deprotonating the nucleophile. The nitro group stabilizes the transient Meisenheimer complex, facilitating the displacement of the fluoride ion and resulting in the formation of a stable cyclic peptide.

FNPI_Cyclization_Mechanism Start Resin-Bound Linear Peptide (N-terminus deprotected) Intermediate Urea-Linked Intermediate on Resin Start->Intermediate Reaction with FNPI FNPI 4-Fluoro-2-nitrophenyl isocyanate (FNPI) FNPI->Intermediate Cyclization Intramolecular S_NAr (Base-mediated) Intermediate->Cyclization CyclicPeptide Resin-Bound Cyclic Peptide Cyclization->CyclicPeptide Cleavage Cleavage from Resin & Global Deprotection CyclicPeptide->Cleavage FinalProduct Purified Cyclic Peptide Cleavage->FinalProduct

Figure 1. Workflow for on-resin peptide cyclization using FNPI.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS)

The linear peptide sequence is synthesized using standard Fmoc/tBu chemistry on a suitable resin (e.g., Rink Amide resin for C-terminal amides).[5] The synthesis involves iterative cycles of Fmoc deprotection and amino acid coupling.

Table 1: Standard Fmoc SPPS Cycle

StepReagents and SolventsTime
Resin Swelling DMF or DCM30-60 min
Fmoc Deprotection 20% Piperidine in DMF2 x 10 min
Washing DMF, DCM, IPA (alternating)5 x 1 min
Amino Acid Coupling Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), DIPEA (8 eq.) in DMF1-2 hours
Washing DMF, DCM, IPA (alternating)5 x 1 min
Protocol for On-Resin Cyclization with FNPI

This protocol assumes the synthesis of a peptide with an N-terminal amine and a lysine residue intended for cyclization.

Materials:

  • Resin-bound linear peptide with a deprotected N-terminus and a side-chain protected lysine (e.g., Lys(Boc)).

  • This compound (FNPI)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[6]

  • Diethyl ether, cold

Procedure:

  • Final N-terminal Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the final Fmoc protecting group.[7]

    • Wash the resin thoroughly with DMF (5x), DCM (5x), and finally DMF (3x).

  • Reaction with FNPI (Urea Formation):

    • Swell the resin in anhydrous DMF for 30 minutes.

    • Prepare a solution of FNPI (3 equivalents relative to resin loading) in anhydrous DMF.

    • Add the FNPI solution to the resin and agitate gently at room temperature for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test (should be negative, indicating the absence of free primary amines).

    • Wash the resin with DMF (5x) and DCM (5x) to remove excess FNPI.

  • Intramolecular Cyclization (SNAr):

    • Swell the resin in anhydrous DMF.

    • Add DIPEA (10 equivalents relative to resin loading) to the resin suspension.

    • Agitate the reaction mixture at 50 °C for 12-24 hours. The elevated temperature facilitates the SNAr reaction.

    • Monitor the progress of the cyclization by cleaving a small sample of the resin and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

FNPI_Protocol_Workflow node_step node_step node_reagent node_reagent node_action node_action node_result node_result start Start: Resin-bound peptide (N-terminus deprotected) fnpi_reaction React with FNPI in DMF start->fnpi_reaction wash1 Wash (DMF, DCM) fnpi_reaction->wash1 fnpi_reagent FNPI (3 eq.) fnpi_reagent->fnpi_reaction cyclization Add DIPEA in DMF, heat to 50°C wash1->cyclization wash2 Wash (DMF, DCM) cyclization->wash2 dipea_reagent DIPEA (10 eq.) dipea_reagent->cyclization cleavage Cleave and Deprotect wash2->cleavage purification Purify by RP-HPLC cleavage->purification cleavage_cocktail TFA/TIS/H₂O cleavage_cocktail->cleavage end Final Cyclic Peptide purification->end

Figure 2. Step-by-step protocol for FNPI-mediated on-resin cyclization.

Cleavage and Purification
  • Peptide Cleavage:

    • Dry the resin thoroughly under vacuum.

    • Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide, and wash with cold diethyl ether.

    • Dry the crude peptide pellet.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Critical Parameters and Troubleshooting

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete reaction with FNPI Insufficient FNPI, moisture in solventUse a higher excess of FNPI (up to 5 eq.), ensure anhydrous conditions.
Incomplete cyclization Steric hindrance, insufficient reaction time or temperatureIncrease reaction time and/or temperature. Consider a more flexible linear peptide sequence.
Dimerization or oligomerization High resin loadingUse a lower loading resin to favor intramolecular cyclization.
Side reactions during cleavage Presence of sensitive residues (e.g., Trp, Met)Add appropriate scavengers to the cleavage cocktail (e.g., TIS for Trp).[6]

Conclusion

The use of this compound in solid-phase peptide synthesis presents a promising and versatile method for the generation of head-to-side-chain cyclic peptides. This approach leverages well-established urea formation and nucleophilic aromatic substitution chemistries in a novel on-resin cyclization strategy. The protocols provided herein offer a comprehensive guide for researchers to explore this methodology for the synthesis of conformationally constrained peptides for various applications in drug discovery and chemical biology. Careful optimization of reaction conditions and peptide sequence will be key to achieving high yields and purities of the desired cyclic products.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Albericio, F., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 332.
  • Danishefsky, S.J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Journal of the American Chemical Society, 143(32), 12537–12542.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Eslami, M., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research, 17(3), 850–865.
  • Lund University. (2020). Greening peptide chemistry by using NBP as solvent for SPPS.
  • WO2006045483A2. (2006). On-resin peptide cyclization.
  • Li, Z., et al. (2021). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. Chemical Science, 12(31), 10568–10574.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2009). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 41(2), 129–145.
  • Albericio, F., et al. (2016). Synthesis of complex head-to-side-chain cyclodepsipeptides.
  • WO2015028599A1. (2015). Cleavage of synthetic peptides.
  • Beck-Sickinger, A.G., et al. (2019). In Search of NPY Y4R Antagonists: Incorporation of Carbamoylated Arginine, Aza-Amino Acids, or d-Amino Acids into Oligopeptides Derived from the C-Termini of the Endogenous Agonists. Journal of Medicinal Chemistry, 62(17), 7965–7981.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2184.
  • Biosynth. (n.d.).
  • Gyros Protein Technologies. (n.d.).
  • Hammer, R.P. (2003). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
  • Diss, M.L., & Kennan, A.J. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers, 86(4), 276-81.
  • Kent, S.B.H. (2001). Synthesis of cyclic peptides.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • AAPPTEC. (n.d.).
  • Liu, L. (2020). Chemoselective Peptide Cyclization and Bicyclization Directly on Unprotected Peptides. ChemRxiv.
  • Gariépy, J., & Schoolnik, G.K. (1986). Synthesis of cyclic peptides on solid support. Application to analogs of hemagglutinin of influenza virus. Journal of Experimental Medicine, 164(6), 2135-2150.
  • Kelleher, N.L., & Walsh, C.T. (2016). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society, 138(29), 9037–9040.

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Application Notes and Protocols for the Synthesis of Substituted Ureas using 4-Fluoro-2-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Ureas in Modern Drug Discovery

The urea motif is a cornerstone in medicinal chemistry, prized for its unique ability to act as both a hydrogen bond donor and acceptor. This dual functionality allows for robust and specific interactions with biological targets, making urea-containing compounds highly valuable as therapeutic agents.[1][2] A significant number of clinically approved drugs and investigational compounds across various disease areas, including oncology, infectious diseases, and central nervous system disorders, feature a substituted urea scaffold.[1][2] The synthesis of these molecules, therefore, is a critical task for researchers in drug development.

The reaction between an isocyanate and a primary or secondary amine stands as the most direct and efficient method for constructing the urea linkage.[3] This reaction is characterized by its high yields, mild conditions, and broad functional group tolerance. The choice of the isocyanate reagent is pivotal as it dictates the physicochemical and pharmacological properties of the final compound.

4-Fluoro-2-nitrophenyl isocyanate is a particularly valuable building block in this context. The presence of two strong electron-withdrawing groups, a nitro group at the ortho position and a fluorine atom at the para position, significantly enhances the electrophilicity of the isocyanate carbon atom. This heightened reactivity allows for rapid and efficient reactions with a wide range of amines, including those that are weakly nucleophilic. Furthermore, the fluoro and nitro moieties offer opportunities for further synthetic diversification, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted ureas utilizing this compound. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations, and present expected characterization data.

Reaction Mechanism: A Closer Look at the Nucleophilic Addition

The formation of a substituted urea from this compound and an amine proceeds via a classical nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the isocyanate. This heightened electrophilicity is a direct consequence of the inductive and resonance effects of the ortho-nitro and para-fluoro substituents on the phenyl ring.

The reaction is typically fast and proceeds without the need for a catalyst. However, for weakly nucleophilic amines, a non-nucleophilic base may be employed to facilitate the reaction. The final product is a stable N,N'-disubstituted or N,N',N-trisubstituted urea.

Caption: Nucleophilic addition of an amine to this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the synthesis of N-(4-fluoro-2-nitrophenyl)-N'-substituted ureas. It is crucial to use anhydrous solvents to prevent the hydrolysis of the highly reactive isocyanate to the corresponding carbamic acid, which can then decompose to an amine and carbon dioxide.[4]

Materials and Equipment:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of DCM per mmol of amine).

  • Reagent Preparation: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Execution: While stirring the amine solution at 0 °C (ice bath), add the isocyanate solution dropwise over 5-10 minutes. The use of a dropping funnel or a syringe pump is recommended for controlled addition, especially for larger scale reactions. The low temperature is to manage the exothermic nature of the reaction with this activated isocyanate.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • If the product precipitates out of the reaction mixture, it can be isolated by filtration and washed with a small amount of cold solvent.

    • If the product is soluble, the crude residue can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Purification and Characterization:

    • Collect the fractions containing the desired product and concentrate them under reduced pressure.

    • Dry the purified product under high vacuum to remove any residual solvent.

    • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation: Expected Yields and Reaction Parameters

The following table provides representative examples of reaction conditions and expected outcomes for the synthesis of various substituted ureas using this compound.

Amine SubstrateSolventReaction Time (h)Purification MethodTypical Yield (%)
AnilineDCM1Filtration95
BenzylamineTHF1Filtration98
MorpholineDCM1.5Column Chromatography92
N-MethylanilineTHF2Column Chromatography88
tert-ButylamineDCM1Filtration96

Characterization Data: Spectroscopic Signatures of N-(4-fluoro-2-nitrophenyl) Ureas

The synthesized ureas can be readily characterized using standard spectroscopic techniques. The following table summarizes the expected key signals.

TechniqueCharacteristic Signals
¹H NMR - N-H protons: Broad singlets typically in the range of δ 8.0-10.0 ppm. - Aromatic protons: Signals corresponding to the 4-fluoro-2-nitrophenyl group and the other aromatic substituent.
¹³C NMR - Urea carbonyl carbon: A characteristic signal in the range of δ 150-160 ppm. - Aromatic carbons: Signals for the substituted phenyl rings.
¹⁹F NMR - A singlet or a multiplet (depending on coupling with nearby protons) in the typical range for an aryl fluoride. This is a definitive characterization tool for these compounds.[5]
IR Spectroscopy - N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹. - C=O stretching: A strong absorption band around 1630-1680 cm⁻¹. - N-O stretching (nitro group): Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺ or [M+H]⁺) should be observed, confirming the molecular weight of the synthesized urea.

Safety and Handling: A Critical Imperative

Isocyanates are toxic and potent respiratory sensitizers.[6] this compound, being a highly reactive aromatic isocyanate, must be handled with extreme caution.

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles with side shields. For operations with a higher risk of aerosol generation, a face shield and respiratory protection may be necessary.[7][8]

  • Handling: Avoid inhalation of dust, fumes, or vapors.[7][8] Avoid contact with skin and eyes.[8] This compound is moisture-sensitive; handle under an inert atmosphere and store in a tightly sealed container in a cool, dry place.[3]

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.

Caption: A logical workflow for the safe handling of this compound.

Conclusion: A Versatile Reagent for Accelerated Drug Discovery

This compound is a highly effective reagent for the synthesis of a diverse range of substituted ureas. Its enhanced reactivity, driven by the electron-withdrawing substituents, allows for rapid and high-yielding reactions under mild conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to confidently and safely incorporate this valuable building block into their synthetic strategies, thereby accelerating the discovery and development of novel therapeutic agents.

References

  • Bansal, P. S., & Shinde, D. P. (2014). New Frontiers and Developing Applications in 19F NMR. Journal of Nanomedicine & Nanotechnology, 5(6), 1000249. Available from: [Link]

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2952. Available from: [Link]

  • Luedtke, N. W., & Schepartz, A. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(42), 7525-7527. Available from: [Link]

  • ResearchGate. Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? Available from: [Link]

  • Georganics. 4-FLUOROPHENYL ISOCYANATE Safety Data Sheet. Available from: [Link]

  • MDPI. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Available from: [Link]

  • PubChem. 4-Fluoro-3-nitrophenyl isocyanate. Available from: [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(3), 3469-3481. Available from: [Link]

  • ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Available from: [Link]

  • ResearchGate. Urea formation by reaction between a isocyanate group and water. Available from: [Link]

  • ACS Publications. Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Available from: [Link]

  • Google Patents. Novel process for synthesis of heteroaryl-substituted urea compounds.
  • National Center for Biotechnology Information. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Available from: [Link]

  • ResearchGate. Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Available from: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

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Sources

4-Fluoro-2-nitrophenyl Isocyanate: A Multifunctional Chemical Probe for Elucidating Protein Structure and Function

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Proteome with Precision Chemical Tools

In the intricate landscape of cellular biology, proteins are the master architects and laborers, executing a vast array of functions that underpin life itself. To understand these complex biological systems, researchers require tools that can precisely interrogate protein structure, function, and interactions. Chemical probes, small molecules designed to covalently modify specific amino acid residues, have emerged as indispensable instruments in the chemical biologist's toolkit.[1] These probes allow for the introduction of unique chemical handles onto proteins, enabling their visualization, quantification, and the characterization of their dynamic behavior.

This application note provides a comprehensive guide to the use of 4-Fluoro-2-nitrophenyl isocyanate (FNPI) as a versatile chemical probe for protein modification. We will delve into the chemical principles governing its reactivity, provide detailed protocols for its application, and explore its potential in advanced analytical techniques such as mass spectrometry and ¹⁹F NMR. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage covalent labeling strategies to unravel the complexities of the proteome.

Physicochemical Properties and Reaction Mechanisms of FNPI

FNPI is an aromatic isocyanate featuring two key functional groups that contribute to its utility as a chemical probe: a highly reactive isocyanate group and a fluorinated, nitrated phenyl ring.

PropertyValueSource
Molecular Formula C₇H₃FN₂O₃[2]
Molecular Weight 182.11 g/mol [2]
Appearance Yellowish crystalline solidInferred from related compounds
Reactivity Highly electrophilic isocyanate groupGeneral chemical principle

The isocyanate moiety (-N=C=O) is a potent electrophile that readily reacts with nucleophilic amino acid side chains. The primary targets for FNPI on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[3] The reaction proceeds via a nucleophilic addition mechanism, forming a stable urea linkage.

// Structural representations "FNPI_structure" [label = "O=C=N-C₆H₃(F)(NO₂)", shape = "box", style = "rounded", fillcolor = "#FFFFFF", fontcolor = "#202124"]; "Urea_linkage" [label = "Protein-NH-C(=O)-NH-C₆H₃(F)(NO₂)", shape = "box", style = "rounded", fillcolor = "#FFFFFF", fontcolor = "#202124"];

"FNPI" -> "FNPI_structure" [style = "dashed", arrowhead = "none"]; "Modified_Protein" -> "Urea_linkage" [style = "dashed", arrowhead = "none"]; } केंद Caption: Reaction of FNPI with a primary amine on a protein.

The reaction is typically carried out under mild alkaline conditions (pH 8.0-9.0) to ensure that the lysine residues are in their deprotonated, nucleophilic state. While lysine is the primary target, other nucleophilic residues such as cysteine, tyrosine, and serine can also react with isocyanates, particularly at higher pH values or with prolonged reaction times.[3] However, the urea bond formed with primary amines is generally more stable than the carbamate linkages formed with hydroxyl or thiol groups. The electron-withdrawing nitro and fluoro groups on the phenyl ring of FNPI further enhance the electrophilicity of the isocyanate carbon, promoting a rapid and efficient reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with FNPI

This protocol provides a starting point for the covalent modification of a target protein with FNPI. Optimization of the FNPI:protein molar ratio, reaction time, and temperature may be necessary for specific proteins.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound (FNPI)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column or dialysis.

  • FNPI Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of FNPI in anhydrous DMF or DMSO. FNPI is sensitive to moisture and should be handled in a dry environment.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.5 by adding the reaction buffer.

    • Slowly add the desired volume of the FNPI stock solution to the protein solution while gently vortexing. A starting point for optimization is a 10-fold molar excess of FNPI to protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted FNPI. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted FNPI and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer. Alternatively, perform dialysis against the storage buffer.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • Assess the degree of labeling by mass spectrometry.

    • Store the labeled protein at -80°C.

G A Prepare Protein Solution (1-5 mg/mL in amine-free buffer) C Adjust Protein Solution pH to 8.5 A->C B Prepare 10 mM FNPI Stock (in anhydrous DMF/DMSO) D Add FNPI to Protein (e.g., 10-fold molar excess) B->D C->D E Incubate 1-2h at RT (or overnight at 4°C) D->E F Quench with Tris-HCl E->F G Purify Labeled Protein (Desalting column or dialysis) F->G H Characterize and Store G->H

Analysis of FNPI-Modified Proteins

Mass Spectrometry

Mass spectrometry is a powerful technique for confirming the covalent modification of a protein and identifying the specific residues that have been labeled.[4] The reaction of FNPI with a primary amine results in a specific mass increase.

Calculating the Mass Shift:

  • Molecular formula of FNPI: C₇H₃FN₂O₃

  • Monoisotopic mass of FNPI: 182.0128 Da

  • The reaction is an addition.

Therefore, the modification of a lysine residue with FNPI will result in a mass increase of 182.0128 Da .

Mass Spectrometry Workflow:

  • Intact Protein Analysis:

    • Analysis of the intact labeled protein by ESI-MS can confirm the overall degree of labeling by observing a mass shift corresponding to one or more FNPI additions.

  • Peptide Mapping (Bottom-up Proteomics):

    • The labeled protein is digested with a protease (e.g., trypsin).

    • The resulting peptide mixture is analyzed by LC-MS/MS.

    • Database searching of the MS/MS data with a variable modification of +182.0128 Da on lysine and the N-terminus will identify the specific sites of modification.

G A FNPI-Labeled Protein B Proteolytic Digestion (e.g., Trypsin) A->B C Peptide Mixture B->C D LC-MS/MS Analysis C->D E Database Search (Variable modification = +182.0128 Da) D->E F Identification of Modification Sites E->F

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atom on the FNPI probe provides a unique opportunity for ¹⁹F NMR studies. ¹⁹F NMR is a powerful technique for probing protein structure and dynamics due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.[5]

Advantages of using FNPI for ¹⁹F NMR:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in strong NMR signals.[5]

  • No Background: Fluorine is not naturally present in proteins, so any observed signal is from the FNPI probe.[5]

  • Sensitive to Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an excellent reporter of conformational changes, ligand binding, and protein-protein interactions.

By labeling a protein with FNPI at specific sites, researchers can use ¹⁹F NMR to monitor structural changes in real-time and in a site-specific manner.

Applications and Future Directions

While specific published applications of this compound as a protein probe are not widely documented, its chemical properties suggest a range of potential uses in chemical biology and drug discovery:

  • Mapping Protein-Ligand Binding Sites: By comparing the labeling pattern of a protein in the presence and absence of a ligand, it is possible to identify lysine residues that are protected from modification by the bound ligand, thus mapping the binding site.

  • Probing Protein Conformational Changes: Changes in the solvent accessibility of lysine residues upon protein conformational changes can be monitored by differential labeling with FNPI.

  • ¹⁹F NMR-based Drug Screening: FNPI-labeled proteins can be used in ¹⁹F NMR-based screening assays to identify small molecules that bind to the protein and induce a change in the ¹⁹F chemical shift.

  • Development of Targeted Covalent Inhibitors: The reactive isocyanate group could be incorporated into a ligand that targets a specific protein, leading to the development of highly selective covalent inhibitors.

The nitro group on the FNPI molecule also has potential as a chromophoric reporter, although its utility in this regard would need to be experimentally validated.

Conclusion

This compound is a promising chemical probe with the potential for broad application in the study of protein structure and function. Its reactivity towards primary amines allows for the stable labeling of proteins, while the incorporated fluorine atom provides a powerful handle for ¹⁹F NMR studies. The detailed protocols and analytical workflows presented in this application note provide a solid foundation for researchers to begin exploring the utility of FNPI in their own experimental systems. As the field of chemical biology continues to evolve, the development and application of versatile chemical probes like FNPI will be crucial for advancing our understanding of the complex molecular machinery of life.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 144117, 4-Fluoro-3-nitrophenyl isocyanate. Retrieved January 25, 2026 from [Link].

  • Sabarirajan, B., et al. (2024).
  • Haupt, C., et al. (2013). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PLoS One, 8(10), e76501.
  • BioPharmaSpec. (2025).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76834, 2-Nitrophenyl isocyanate. Retrieved January 25, 2026 from [Link].

  • Stadler, C., et al. (2021). Clickable report tags for identification of modified peptides by mass spectrometry. Chemistry, 3(4), 1189-1200.
  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25(1), 163-195.
  • Brown, W. E., & Wold, F. (1973). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.
  • Mabion S.A. (2024). Mass Spectrometry in Peptide and Protein Analysis. Mabion.
  • Cai, K., & Du, D. (2000). Probing protein structure and dynamics by second-derivative ultraviolet absorption analysis of cation-π interactions. Analytical Biochemistry, 284(1), 45-53.
  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195.
  • Zhang, Y. (2021). How Protein Labeling Applying. E3S Web of Conferences, 290, 01020.
  • Medema, R. H. (2013). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70955, 4-Fluorophenyl isocyanate. Retrieved January 25, 2026 from [Link].

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in enzymology, 586, 165-184.
  • Wang, H., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177814888. Retrieved January 25, 2026 from [Link].

  • Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved January 25, 2026, from [Link]

  • Wang, J., et al. (2012). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation.

Sources

Application Note: Enhancing Analyte Quantitation using HPLC with Pre-Column Derivatization by 4-Fluoro-2-nitrophenyl isocyanate (FNPI) for UV Detection

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This technical guide provides a comprehensive framework for the pre-column derivatization of analytes containing primary and secondary amine functional groups using 4-Fluoro-2-nitrophenyl isocyanate (FNPI) for enhanced detection in High-Performance Liquid Chromatography (HPLC) with a UV detector. Many critical compounds, such as amino acids and small-molecule amine drugs, lack a native chromophore, rendering their detection and quantification by UV spectrophotometry challenging, especially at low concentrations.[1][2] The methodology detailed herein converts these non-chromophoric molecules into stable, substituted urea derivatives that exhibit strong UV absorbance, thereby significantly improving analytical sensitivity and enabling robust quantification. We will explore the underlying reaction mechanism, present a detailed, self-validating protocol, and discuss critical parameters for method optimization and validation.

Introduction: The Challenge of "UV-Invisible" Analytes

In analytical chemistry, HPLC coupled with UV-Visible detection is a workhorse technique due to its robustness and wide availability. However, its efficacy is contingent on the analyte possessing a chromophore—a molecular feature that absorbs light in the UV-Vis spectrum. Compounds such as aliphatic amines, amino acids, and certain pharmaceuticals are practically "invisible" to UV detectors in their native state.[1] To overcome this limitation, chemical derivatization is employed. Pre-column derivatization, the process of chemically modifying an analyte before its injection into the HPLC system, is a powerful strategy to introduce a chromophoric tag.[3][4][5]

This application note focuses on this compound (FNPI), a highly effective derivatizing agent. Isocyanates are well-established reagents for targeting primary and secondary amines.[6] FNPI is particularly advantageous as it introduces a nitrophenyl group, a potent chromophore, onto the target molecule, shifting its absorbance to a more favorable and less interference-prone region of the UV spectrum.[3] This protocol provides researchers with the tools to develop sensitive and reliable quantitative methods for a wide range of amine-containing analytes.

Principles and Mechanism of FNPI Derivatization

The success of this technique hinges on a well-understood and reliable chemical reaction. The derivatization of an amine with FNPI is a nucleophilic addition reaction.

The Reagent and Reaction: this compound possesses a highly electrophilic isocyanate group (-N=C=O). The nitrogen atom of a primary or secondary amine, acting as a nucleophile, attacks the central carbon of the isocyanate. This reaction is typically conducted in a buffered, slightly alkaline solution (pH 8-9.5) to ensure that the amine's lone pair of electrons is available for the nucleophilic attack.

The Product and Detection: The reaction yields a stable N,N'-disubstituted urea derivative. This newly formed molecule incorporates the nitrophenyl moiety from the FNPI reagent. The nitro (NO₂) and phenyl groups create a conjugated system that strongly absorbs UV radiation, typically around 254 nm, allowing for highly sensitive detection. The stability of the resulting urea derivative is crucial, ensuring that it does not degrade during the subsequent HPLC analysis.

Below is a diagram illustrating the core chemical transformation.

Caption: Reaction of a primary amine with FNPI to form a UV-active urea derivative.

Detailed Application Protocol: Quantification of Glycine

This section provides a step-by-step protocol for the derivatization and quantification of glycine, a simple amino acid, as a model analyte. This procedure can be adapted for other primary or secondary amines.

3.1. Materials and Reagents
  • Chemicals:

    • This compound (FNPI), ≥98% purity

    • Glycine, analytical standard grade

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Boric acid, analytical grade

    • Sodium hydroxide (NaOH), analytical grade

    • Hydrochloric acid (HCl), analytical grade

    • Water, HPLC grade or 18.2 MΩ·cm

  • Equipment:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance (4 decimal places)

    • Calibrated pipettes

    • Vortex mixer

    • Heating block or water bath

    • pH meter

    • Autosampler vials with caps

    • Syringe filters (0.22 µm, PTFE or nylon)

3.2. Preparation of Solutions

Self-Validation Insight: The stability of reagents is paramount. Isocyanates are sensitive to moisture and can hydrolyze, reducing their reactivity.[7] It is crucial to prepare the FNPI derivatization solution fresh daily and to validate the stability of stock solutions over the intended period of use.

  • Borate Buffer (200 mM, pH 9.0): Dissolve 1.24 g of boric acid in 90 mL of HPLC grade water. Adjust the pH to 9.0 using 1 M NaOH. Make up the final volume to 100 mL with water.

  • Glycine Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of glycine and dissolve it in 10.0 mL of HPLC grade water.

  • Glycine Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with HPLC grade water.

  • FNPI Derivatization Reagent (10 mM): Accurately weigh ~18.4 mg of FNPI and dissolve it in 10.0 mL of acetonitrile. Safety Note: Handle FNPI in a fume hood and wear appropriate personal protective equipment (PPE).

  • Quenching Solution (100 mM HCl): Dilute concentrated HCl appropriately with HPLC grade water.

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: Acetonitrile.

3.3. Experimental Workflow: Derivatization and Analysis

The following workflow provides a robust procedure from sample handling to data acquisition.

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis A 1. Pipette 100 µL of Glycine Standard/Sample into Vial B 2. Add 200 µL of Borate Buffer (pH 9.0) A->B C 3. Add 200 µL of 10 mM FNPI Reagent B->C D 4. Vortex for 30 seconds C->D E 5. Incubate at 60°C for 20 minutes D->E F 6. Cool to Room Temp. Add 100 µL 100mM HCl to Quench E->F G 7. Dilute with 400 µL of Mobile Phase A F->G H 8. Filter (0.22 µm) into Autosampler Vial G->H I 9. Inject Sample onto C18 Column H->I J 10. Separate with Gradient Elution (Water/Acetonitrile) I->J K 11. Detect Derivative at 254 nm J->K

Caption: Complete workflow for FNPI derivatization and subsequent HPLC analysis.

3.4. HPLC-UV Operating Conditions

The following table outlines the starting conditions for the chromatographic separation. These may require optimization depending on the specific analyte and HPLC system.

ParameterRecommended Setting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Method Validation and Performance

A properly developed method must be validated to ensure its reliability, as per regulatory guidelines like the ICH.[8][9] The protocol described herein is designed to be inherently robust, but its performance must be formally verified.

4.1. Causality Behind Experimental Choices
  • Alkaline pH: The nucleophilicity of the primary amine is pH-dependent. At pH 9.0, the -NH₂ group is sufficiently deprotonated to react efficiently without causing significant hydrolysis of the isocyanate reagent.

  • Reagent Excess: A molar excess of FNPI is used to ensure the derivatization reaction proceeds to completion, which is critical for accurate quantification.[10]

  • Temperature and Time: Incubation at 60°C for 20 minutes provides the necessary activation energy to complete the reaction in a practical timeframe without causing thermal degradation of the analyte or the resulting derivative.

  • Quenching: The addition of acid serves two purposes: it stops the derivatization reaction by protonating any remaining amines and hydrolyzing excess FNPI, preventing unwanted side reactions and providing a stable sample for analysis.

4.2. Typical Performance Characteristics

The following table summarizes the expected performance data from a successful method validation. These values serve as a benchmark for researchers implementing this protocol.

Validation ParameterTarget Specification
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.3 µg/mL[11][12]
Limit of Quantification (LOQ) ~1.0 µg/mL[11][12]
Intra-day Precision (%RSD) < 2%[8]
Inter-day Precision (%RSD) < 3%[8]
Accuracy (% Recovery) 98 - 102%[8]
Specificity No interference observed at the retention time of the glycine derivative in a reagent blank.
4.3. Troubleshooting
  • Problem: Low peak area or poor sensitivity.

    • Cause/Solution: Check the age and storage of the FNPI reagent; prepare it fresh. Verify the pH of the buffer. Increase reaction time or temperature slightly.

  • Problem: Large, interfering peak early in the chromatogram.

    • Cause/Solution: This is likely from excess or hydrolyzed FNPI. Ensure the quenching step is effective. Adjust the initial mobile phase composition to elute it faster, away from the analyte peak.

  • Problem: Variable results (poor precision).

    • Cause/Solution: Ensure precise and consistent timing for all steps of the derivatization procedure. Check for sample matrix effects that may be consuming the reagent. Ensure complete dissolution of all reagents.

Conclusion

Pre-column derivatization with this compound is a robust and highly effective strategy for the quantitative analysis of primary and secondary amines by RP-HPLC with UV detection. By converting analytes that are otherwise difficult to detect into stable derivatives with a strong chromophore, this method dramatically enhances sensitivity and selectivity. The detailed protocol and validation framework provided in this note offer a reliable starting point for researchers in drug development, quality control, and life sciences to develop and implement powerful analytical methods for a wide array of amine-containing compounds.

References
  • ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available at: [Link]

  • MDPI. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available at: [Link]

  • Welch Materials. Unlocking the Potential of Derivatization Technology in HPLC Analysis. Available at: [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]

  • PubMed. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. Available at: [Link]

  • Taylor & Francis Online. One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Available at: [Link]

  • IJARIIE. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Available at: [Link]

  • MDPI. A First-Order Derivative Spectrophotometric Method for the Quantification of Saquinavir in the Presence of Piperine in a Eutectic Mixture. Available at: [Link]

  • SciSpace. Development and validation of an UV-derivative spectrophotometric method for determination of glimepiride in tablets. Available at: [Link]

  • MDPI. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Available at: [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. Available at: [Link]

  • FST UIN Sunan Kalijaga. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available at: [Link]

  • ResearchGate. Development and Validation of an UV-Derivative Spectrophotometric Method for Determination of Glimepiride in Tablets. Available at: [Link]

  • Welch Materials. Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Available at: [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Available at: [Link]

  • PubMed. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. Available at: [Link]

  • PubMed. Development and validation of a simple and sensitive HPLC-UV method for the determination of captopril in human plasma using a new derivatizing reagent 2-naphthyl propiolate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Carbamates from 4-Fluoro-2-nitrophenyl isocyanate and Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Fluoro-2-nitrophenyl Carbamates in Modern Drug Discovery

The carbamate moiety is a cornerstone in medicinal chemistry, prized for its role as a stable and effective bioisostere for amide bonds, which can enhance the pharmacokinetic profile of drug candidates.[1] The synthesis of carbamates via the reaction of isocyanates with alcohols is a direct and highly efficient method.[1] The specific reagent, 4-fluoro-2-nitrophenyl isocyanate, offers a unique combination of functionalities that are highly sought after in drug development. The presence of a fluorine atom can significantly improve metabolic stability, binding affinity, and membrane permeability of a molecule.[2] Simultaneously, the nitro group, a strong electron-withdrawing group, enhances the reactivity of the isocyanate, facilitating the reaction with a wide range of alcohols.

This guide provides a comprehensive overview of the reaction between this compound and various alcohols, offering detailed experimental protocols, insights into the reaction mechanism, and a discussion of the applications of the resulting carbamate products in drug discovery and development.

Reaction Mechanism and Causality of Experimental Choices

The reaction of this compound with an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the carbamate.

The presence of the electron-withdrawing nitro and fluoro groups on the phenyl ring significantly increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. This heightened reactivity allows the reaction to proceed efficiently, often at room temperature and without the need for a catalyst, especially with primary and secondary alcohols.

Diagram of the Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_intermediate Intermediate cluster_product Product Isocyanate 4-Fluoro-2-nitrophenyl isocyanate TransitionState Transition State Isocyanate->TransitionState Nucleophilic attack by alcohol Alcohol Alcohol (R-OH) Alcohol->TransitionState Intermediate Zwitterionic Intermediate TransitionState->Intermediate Carbamate N-(4-Fluoro-2-nitrophenyl) carbamate Intermediate->Carbamate Proton Transfer

Caption: General mechanism of carbamate formation.

For less reactive or sterically hindered alcohols, a catalyst may be employed to accelerate the reaction. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[3][4] However, due to the toxicity of organotin compounds, tin-free alternatives are increasingly preferred.[5]

Experimental Protocols

General Protocol for the Reaction with Primary and Secondary Alcohols

This protocol describes a general method for the uncatalyzed reaction of this compound with primary and secondary alcohols.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, isopropanol)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Isocyanate: To the stirred solution of the alcohol, add this compound (1.05 equivalents) portion-wise at room temperature. The high reactivity of this isocyanate often leads to an exothermic reaction, so slow addition is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up: Once the reaction is complete, as indicated by the disappearance of the starting material on TLC, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure carbamate.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start Setup Dissolve Alcohol in Anhydrous Solvent Start->Setup AddIsocyanate Add 4-Fluoro-2-nitrophenyl isocyanate Setup->AddIsocyanate Monitor Monitor by TLC AddIsocyanate->Monitor Workup Concentrate Reaction Mixture Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End Obtain Pure Carbamate Purify->End

Caption: General workflow for carbamate synthesis.

Protocol for the Reaction with Hindered Alcohols (Catalyzed)

For sterically hindered alcohols, a catalyst and elevated temperatures may be necessary to achieve a reasonable reaction rate.

Materials:

  • Same as the general protocol

  • Catalyst (e.g., triethylamine or dibutyltin dilaurate, ~5 mol%)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the hindered alcohol (1.0 equivalent) and the catalyst (e.g., triethylamine, 0.05 equivalents) in an anhydrous solvent (e.g., THF or acetonitrile).

  • Addition of Isocyanate: Add this compound (1.1 equivalents) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the general protocol.

Data Presentation

The following table provides expected characterization data for representative carbamates synthesized from this compound. Note that specific shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Alcohol SubstrateProduct NameExpected ¹H NMR Key Signals (δ, ppm)Expected ¹³C NMR Key Signals (δ, ppm)Expected IR Key Bands (cm⁻¹)
EthanolEthyl N-(4-fluoro-2-nitrophenyl)carbamate~8.5 (s, NH), ~8.2 (dd, Ar-H), ~7.5 (m, Ar-H), ~7.3 (dd, Ar-H), ~4.2 (q, OCH₂), ~1.3 (t, CH₃)~153 (C=O), ~158 (C-F), ~140 (C-NO₂), ~125, ~120, ~110 (Ar-C), ~62 (OCH₂), ~14 (CH₃)~3300 (N-H), ~1730 (C=O), ~1530 & ~1350 (NO₂)
IsopropanolIsopropyl N-(4-fluoro-2-nitrophenyl)carbamate~8.5 (s, NH), ~8.2 (dd, Ar-H), ~7.5 (m, Ar-H), ~7.3 (dd, Ar-H), ~5.0 (sept, OCH), ~1.3 (d, CH₃)~152 (C=O), ~158 (C-F), ~140 (C-NO₂), ~125, ~120, ~110 (Ar-C), ~70 (OCH), ~22 (CH₃)~3300 (N-H), ~1725 (C=O), ~1530 & ~1350 (NO₂)

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Harmful if swallowed, in contact with skin, or if inhaled. [6]

  • Causes skin and serious eye irritation. [6]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled. [6]

  • May cause respiratory irritation. [6]

Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, rinse the affected area with plenty of water and seek medical attention.

Applications in Drug Development

Carbamates derived from this compound are valuable intermediates in the synthesis of biologically active molecules. The fluorophenyl moiety can be a key pharmacophore, and the nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, which can then be derivatized to explore structure-activity relationships (SAR).

The introduction of a 4-fluoro-2-nitrophenyl carbamate can:

  • Modulate Lipophilicity: The fluorine atom can increase lipophilicity, potentially improving cell membrane permeability.[4]

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.[2]

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[4]

  • Serve as a Synthetic Handle: The nitro group can be readily reduced to an amine, providing a point for further diversification of the molecule.

These properties make this compound a valuable reagent for generating libraries of compounds for high-throughput screening in the early stages of drug discovery.

Conclusion

The reaction of this compound with alcohols provides a reliable and efficient route to a diverse range of carbamates. The high reactivity of this isocyanate, conferred by the electron-withdrawing fluoro and nitro substituents, allows for mild reaction conditions. The resulting carbamates are valuable building blocks in medicinal chemistry, offering a combination of features that can be strategically employed to optimize the properties of drug candidates. The protocols and information provided in this guide are intended to enable researchers to effectively utilize this important reaction in their drug discovery and development efforts.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). US6080830A - Products of the reaction between isocyanates and hydroxyl compounds for textile finishing.
  • American Laboratory. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • PubMed. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubMed. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Retrieved from [Link]

  • ResearchGate. (2015). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Retrieved from [Link]

  • Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)
  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • ResearchGate. (2019). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. Retrieved from [Link]

  • ACS Publications. (2002). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]

  • PMC. (n.d.). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Retrieved from [Link]

  • ResearchGate. (2019). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]

  • Werner G. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of o -hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions with 4-Fluoro-2-nitrophenyl isocyanate and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-2-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you to anticipate and mitigate common side reactions, ensuring the success of your experiments.

Introduction to this compound: A Highly Reactive Tool

This compound is a valuable reagent in organic synthesis, particularly in the preparation of ureas, carbamates, and for bioconjugation applications. Its reactivity is governed by the powerful electrophilicity of the isocyanate group, which is further enhanced by the electron-withdrawing effects of the fluorine and nitro substituents on the phenyl ring. However, this high reactivity also makes it susceptible to several side reactions that can complicate product purification and reduce yields. This guide will provide you with the expertise to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reaction is the formation of a symmetrically disubstituted urea, N,N'-bis(4-fluoro-2-nitrophenyl)urea . This occurs when the isocyanate reacts with trace amounts of water in your reaction setup.[1][2] The isocyanate first hydrolyzes to an unstable carbamic acid, which then decarboxylates to form 4-fluoro-2-nitroaniline. This aniline is a potent nucleophile and rapidly reacts with another molecule of the isocyanate to produce the often-insoluble urea byproduct.[1]

Other significant side reactions include:

  • Self-condensation: At elevated temperatures, isocyanates can trimerize to form highly stable isocyanurate rings.[3]

  • Reaction with other nucleophiles: Besides your intended nucleophile, the isocyanate can react with any other nucleophilic species present, including alcohols, primary and secondary amines, and even the N-H of a previously formed urea or urethane linkage (leading to biurets and allophanates, respectively).[2]

Q2: How do the fluorine and ortho-nitro groups influence the reactivity and side reactions of the isocyanate?

A2: The fluorine and nitro groups are strongly electron-withdrawing, which significantly increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous for desired reactions but also exacerbates the potential for side reactions, especially with water.

The nitro group at the ortho position also introduces steric hindrance around the isocyanate functionality. This can decrease the reaction rate compared to its para-substituted counterpart (4-fluoro-3-nitrophenyl isocyanate).[4] This steric effect can sometimes be leveraged to improve selectivity in competitive reaction environments.

Q3: What are the ideal storage and handling conditions for this compound to maintain its integrity?

A3: Due to its moisture sensitivity, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5][6] It is recommended to store it in a cool, dry place, and for long-term storage, refrigeration is advised.[7] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Formation of a white/yellow precipitate that is insoluble in common organic solvents. This is very likely the symmetrical urea byproduct, N,N'-bis(4-fluoro-2-nitrophenyl)urea, formed due to moisture contamination.[9]- Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents. Consider distilling solvents from an appropriate drying agent before use.- Perform the reaction under a dry, inert atmosphere (nitrogen or argon).- If possible, dry your starting amine or alcohol before the reaction.
Low yield of the desired urea or carbamate product. - Competing side reactions (hydrolysis, self-condensation).- Incomplete reaction.- Steric hindrance from the ortho-nitro group slowing the reaction.- Strictly adhere to anhydrous reaction conditions.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- A slight excess of the amine or alcohol nucleophile can help drive the reaction to completion.- For sterically hindered nucleophiles, a non-nucleophilic base or gentle heating may be required. However, be cautious as heat can promote side reactions.
Complex product mixture with multiple spots on TLC. - Formation of multiple side products (urea, isocyanurate, allophanate, biuret).- Degradation of starting material or product.- Re-evaluate the reaction conditions. Lowering the temperature may reduce side reactions.- Ensure the purity of your starting materials.- Consider the order of addition. Adding the isocyanate solution dropwise to the nucleophile solution can help minimize local excess of the isocyanate.[3]
Difficulty in purifying the final product. The urea byproduct is often poorly soluble and can co-precipitate with the desired product.- If the desired product is soluble, filtration can be used to remove the insoluble urea.- Column chromatography may be necessary, but the polarity of the urea and the desired product will dictate the feasibility.- Recrystallization can be an effective purification method if a suitable solvent system is found.

Experimental Protocols

General Protocol for the Synthesis of N,N'-disubstituted Ureas

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine.[10] Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringe or dropping funnel

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Isocyanate Solution: In a separate dry flask, prepare a solution of this compound (1.0 - 1.1 equivalents) in the same anhydrous solvent.

  • Reaction: While stirring the amine solution at room temperature, add the isocyanate solution dropwise over 10-15 minutes. For highly reactive amines, consider cooling the reaction mixture to 0 °C before and during the addition.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a small amount of cold solvent.

    • If the product is soluble, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Workflow for Urea Synthesis

Urea_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Work-up Amine Dissolve Amine in Anhydrous Solvent Addition Dropwise Addition of Isocyanate to Amine Amine->Addition Isocyanate Prepare Isocyanate Solution in Anhydrous Solvent Isocyanate->Addition Stir Stir at Room Temperature Addition->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Isolate Isolate/Purify Product Monitor->Isolate

Caption: General workflow for the synthesis of ureas.

Visualizing the Chemistry: Reaction Mechanisms

Understanding the underlying mechanisms of both the desired and side reactions is crucial for effective troubleshooting.

Desired Urea Formation

Urea_Formation R-NH2 Amine Product N-(4-Fluoro-2-nitrophenyl) -N'-R-urea R-NH2->Product Nucleophilic Attack F(NO2)Ph-N=C=O 4-Fluoro-2-nitrophenyl isocyanate F(NO2)Ph-N=C=O->Product

Caption: Desired reaction pathway for urea synthesis.

Major Side Reaction: Hydrolysis to Symmetrical Urea

Hydrolysis_Side_Reaction Isocyanate1 Isocyanate CarbamicAcid Carbamic Acid (Unstable) Isocyanate1->CarbamicAcid Water H2O Water->CarbamicAcid Amine 4-Fluoro-2-nitroaniline CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2 Decarboxylation Urea Symmetrical Urea Byproduct Amine->Urea Isocyanate2 Isocyanate Isocyanate2->Urea

Caption: Pathway for the formation of symmetrical urea byproduct.

References

  • Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrophenyl isocyanate. Retrieved from [Link]

  • Al-Rawashdeh, N. A. F., Al-Saraierh, H., & Al-Zoubi, R. M. (2019).
  • BenchChem. (2025).
  • Fisher Scientific. (2025).
  • ResearchGate. (2023).
  • Safe Work Australia. (2020).
  • Thermo Fisher Scientific. (2025).
  • ResearchGate. (2025).
  • Costantino, G., & Macchiarulo, A. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(23), 4386.
  • Thermo Fisher Scientific. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Covestro. (n.d.).
  • Sabbioni, G., & Schütze, D. (2000). Reactions of 4 methylphenyl isocyanate with amino acids. Archives of toxicology, 73(10-11), 524–529.
  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine.
  • Organic Chemistry Portal. (n.d.).
  • Corbett, E. (1964). Safety aspects of handling isocyanates in urethane foam production. Transactions of the Institution of Chemical Engineers, 42, 74-80.
  • PCI Magazine. (2022). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
  • ChemicalBook. (n.d.).
  • ResearchGate. (2023).
  • Thermo Fisher Scientific. (n.d.).
  • MDPI. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).

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Technical Support Center: Optimizing Reactions of 4-Fluoro-2-nitrophenyl Isocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of 4-fluoro-2-nitrophenyl isocyanate in reactions with primary amines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As your dedicated application scientist, my goal is to blend theoretical principles with practical, field-tested insights to empower you to navigate the nuances of this powerful chemical transformation.

The reaction of an isocyanate with a primary amine to form a urea is one of the most efficient and high-yielding transformations in organic synthesis.[1] The subject of this guide, this compound, is a highly activated electrophile due to the presence of two potent electron-withdrawing groups on the aromatic ring. This heightened reactivity, while advantageous for many applications, also presents unique challenges that necessitate precise control over reaction conditions to prevent the formation of unwanted byproducts. This document will serve as your comprehensive resource for optimizing these reactions and troubleshooting any issues that may arise.

Diagram: Reaction Workflow

Reaction_Workflow General Workflow for Urea Synthesis reagent_prep Reagent Preparation (Drying of Solvent and Amine) reaction_setup Reaction Setup (Inert Atmosphere, Cooling) reagent_prep->reaction_setup isocyanate_addition Slow Addition of Isocyanate Solution reaction_setup->isocyanate_addition reaction_monitoring Monitoring (TLC, IR) isocyanate_addition->reaction_monitoring workup Work-up (Precipitation/Filtration) reaction_monitoring->workup purification Purification (Recrystallization/Washing) workup->purification analysis Product Analysis (NMR, MS, MP) purification->analysis

Caption: General workflow for the synthesis of ureas from this compound and primary amines.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so reactive compared to other aryl isocyanates?

A1: The reactivity of an isocyanate is dictated by the electrophilicity of the carbonyl carbon. The presence of strong electron-withdrawing groups on the aromatic ring, such as the nitro group (NO₂) at the ortho position and the fluorine atom (F) at the para position, significantly depletes electron density from the phenyl ring. This inductive and resonance effect is transmitted to the isocyanate functional group, making the carbonyl carbon exceptionally electron-deficient and, therefore, highly susceptible to nucleophilic attack by a primary amine. This enhanced reactivity allows for very fast reaction rates, often at room temperature or below.

Q2: What are the most common side reactions to be aware of?

A2: The high reactivity of this compound makes it prone to several side reactions, primarily:

  • Reaction with Water: Isocyanates react rapidly with even trace amounts of water. This initially forms an unstable carbamic acid, which then decarboxylates to generate a primary amine and carbon dioxide gas. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical diaryl urea (N,N'-bis(4-fluoro-2-nitrophenyl)urea), which is often insoluble and can complicate purification.[1] This side reaction consumes two equivalents of your isocyanate for every mole of water.[1]

  • Biuret Formation: The product urea still possesses N-H protons that can react with another molecule of isocyanate, particularly at elevated temperatures or with a high concentration of the isocyanate, to form a biuret.[2] Given the high reactivity of this compound, this is a more significant concern than with less activated isocyanates.

  • Self-Condensation (Trimerization): Aromatic isocyanates can undergo self-condensation to form highly stable cyclic trimers known as isocyanurates. This is typically promoted by certain catalysts and higher temperatures.[1]

Q3: What solvents are recommended for this reaction?

A3: The choice of solvent is critical. It must be anhydrous and inert to the highly reactive isocyanate. Commonly used solvents include:

  • Tetrahydrofuran (THF): An excellent choice due to its good solvating properties for a wide range of organic compounds.

  • Dichloromethane (DCM): Another suitable option, particularly for reactions run at or below room temperature.

  • Acetonitrile (ACN): Can be used, but must be of high purity and rigorously dried.

  • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): While these can be used, particularly if the amine starting material has poor solubility, they are more challenging to dry completely and can sometimes participate in side reactions.[3] They are generally only recommended when necessary.

It is imperative to use anhydrous solvents for this reaction to minimize the formation of the symmetrical urea byproduct.

Q4: Do I need to use a catalyst for this reaction?

A4: For most primary aliphatic and electron-rich aromatic amines, no catalyst is necessary due to the high intrinsic reactivity of this compound. The reaction is typically very fast and complete within a few hours at room temperature.[4] However, if you are working with a particularly electron-deficient primary amine (e.g., an aniline with multiple electron-withdrawing groups), which is a weak nucleophile, the reaction may be sluggish. In such cases, a non-nucleophilic base like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used in catalytic amounts to accelerate the reaction.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of isocyanate: The isocyanate may have hydrolyzed or polymerized upon storage. 2. Inactive amine: The amine may be of poor quality or a very weak nucleophile. 3. Incorrect stoichiometry: Inaccurate measurement of starting materials.1. Verify isocyanate activity: Check for the characteristic sharp isocyanate peak around 2250-2285 cm⁻¹ in the IR spectrum. If absent or weak, use a fresh bottle. 2. Use a catalyst: For weakly nucleophilic amines, add a catalytic amount (e.g., 0.1 eq) of a tertiary amine like TEA or DABCO.[3] 3. Re-check calculations and measurements: Ensure accurate weighing and molar ratio calculations.
Formation of a White Precipitate Immediately Upon Isocyanate Addition 1. Moisture contamination: The most likely cause is wet solvent, amine, or glassware. The precipitate is likely the insoluble symmetrical urea.[1]1. Ensure anhydrous conditions: Use freshly dried solvents. Dry the amine starting material (e.g., by azeotropic distillation or drying over KOH). Flame-dry all glassware under an inert atmosphere before use. 2. Perform Karl Fischer titration: Quantify the water content in your solvent and starting materials to ensure they meet the required specifications (ideally <50 ppm water).[1]
Multiple Spots on TLC, Difficult Purification 1. Biuret formation: Excess isocyanate reacting with the product urea.[2] 2. Symmetrical urea formation: Due to moisture. 3. Unreacted starting materials: Incomplete reaction.1. Control stoichiometry and addition: Use a 1:1 molar ratio of amine to isocyanate. Add the isocyanate solution dropwise to the amine solution (inverse addition) to avoid localized high concentrations of the isocyanate. 2. Maintain low temperature: Run the reaction at 0 °C or even lower to moderate the reactivity and reduce the likelihood of side reactions. 3. Allow for longer reaction time: If starting materials are still present, continue stirring at room temperature and monitor by TLC until the limiting reagent is consumed.
Product is an Insoluble Oil or Solid That is Difficult to Purify 1. Poor solubility of the product: Ureas, particularly diaryl ureas, can have low solubility in common organic solvents.[5] 2. Presence of insoluble byproducts: The symmetrical urea and biuret byproducts are often highly insoluble.1. Purification by washing/trituration: If the product has precipitated, it can often be purified by washing with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexane, or cold acetone).[4] 2. Recrystallization: Attempt recrystallization from a more polar solvent system such as ethanol/water, methanol, or ethyl acetate/hexane.[6][7] Finding a suitable solvent may require screening. 3. Column chromatography: If the product is sufficiently soluble, silica gel chromatography can be effective. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[5]

Diagram: Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Common Issues decision decision solution solution start Reaction Outcome decision_check Problem? start->decision_check Evaluate low_yield Low or No Yield check_isocyanate Isocyanate Active? low_yield->check_isocyanate Check Reagents precipitate Immediate Precipitate solution_dry Ensure strictly anhydrous conditions. Dry all reagents and glassware. precipitate->solution_dry Likely Moisture multiple_products Multiple Products on TLC solution_conditions Lower temperature (0 °C). Slow, dropwise addition of isocyanate. Consider inverse addition. multiple_products->solution_conditions Control Reactivity decision_check->low_yield Yes decision_check->precipitate Yes decision_check->multiple_products Yes solution_ok Proceed to Work-up decision_check->solution_ok No, looks good check_amine Amine Nucleophilic? check_isocyanate->check_amine Yes solution_new_isocyanate Use fresh isocyanate check_isocyanate->solution_new_isocyanate No solution_catalyst Add catalyst (e.g., TEA) check_amine->solution_catalyst No solution_stoichiometry Verify stoichiometry check_amine->solution_stoichiometry Yes

Caption: A decision tree for troubleshooting common issues in urea synthesis.

Experimental Protocols

Protocol 1: General Synthesis of a Urea Derivative

This protocol describes a general method for the reaction of this compound with a primary amine.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (nitrogen or argon).

    • Allow the flask to cool to room temperature.

    • Dissolve the primary amine (1.0 eq.) in anhydrous solvent (e.g., THF, 5-10 mL per mmol of amine) and add it to the reaction flask via syringe.

    • In a separate, dry flask, prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Reaction:

    • Cool the solution of the amine to 0 °C using an ice-water bath.

    • Slowly add the isocyanate solution to the stirred amine solution dropwise over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexane).[8] The reaction is complete when the limiting reagent is no longer visible.

    • Alternatively, the reaction can be monitored by IR spectroscopy by observing the disappearance of the strong, sharp isocyanate peak at approximately 2250-2285 cm⁻¹.[1]

  • Work-up and Purification:

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any soluble impurities.

    • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) or by trituration with a solvent like diethyl ether to remove residual starting materials.

Protocol 2: Analytical Monitoring by TLC
  • Plate: Use silica gel 60 F₂₅₄ plates.[8]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate.

  • Spotting: Spot the crude reaction mixture alongside the starting amine and isocyanate (if available as a stable sample) on the TLC plate.

  • Eluent: A good starting point for the mobile phase is a 30:70 mixture of ethyl acetate and hexane. The polarity can be adjusted based on the polarity of your amine and product.

  • Visualization: Visualize the spots under UV light (254 nm).[8] The product urea will likely have a different Rf value than the starting materials. Staining with potassium permanganate or other suitable stains can also be used.

Data Summary Table

Parameter Recommendation Rationale
Stoichiometry Amine:Isocyanate = 1:1 to 1.05:1A slight excess of the amine can help to ensure complete consumption of the valuable isocyanate and minimize side reactions involving excess isocyanate.
Temperature 0 °C to Room TemperatureThe reaction is highly exothermic. Starting at 0 °C helps to control the reaction rate and minimize the formation of byproducts like biurets.[4]
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion with most primary amines. Monitor by TLC to confirm.[4]
Solvent Choice Anhydrous THF or DCMThese solvents are generally inert, have good solvating properties, and are relatively easy to dry.
Monitoring Technique TLC and/or IR SpectroscopyProvides a quick and reliable way to track the consumption of starting materials and the formation of the product.[1][8]
Purification Method Filtration and washing, or recrystallizationThe urea products are often crystalline solids with limited solubility, making these effective purification techniques.[4][5]

Safety and Handling

Isocyanates are toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Inhalation: this compound is harmful if inhaled and may cause respiratory irritation.[9] Always wear appropriate respiratory protection.

  • Skin and Eye Contact: It is harmful in contact with skin and causes serious eye irritation.[9] Wear protective gloves, a lab coat, and safety goggles.

  • Ingestion: Harmful if swallowed.[9]

In case of exposure, seek immediate medical attention. Always consult the Safety Data Sheet (SDS) for the specific reagent before use.

References

  • Artini, M., et al. (2014). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 10, 2634-2642. Available at: [Link]

  • Baviskar, A. T., et al. (2013). Advances in the synthesis of non-isocyanate polyurethanes. RSC Advances, 3(42), 19256-19269. Available at: [Link]

  • Wikipedia contributors. (2023, December 19). Isocyanate. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction of isocyanates with ureas to form biurets. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-nitrophenyl isocyanate. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

  • DeRyckere, D., et al. (2017). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases, 3(11), 828-836. Available at: [Link]

  • NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Lomölder, R., et al. (1995). Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners.
  • Patel, M. R., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(1), 221-226.
  • Google Patents. (n.d.). US2892870A - Process for purifying and crystallizing urea.
  • J. A. Seeley, et al. (2012). 1H NMR Relaxation in Urea. eScholarship. Retrieved from [Link]

  • Risso Fertilizer. (2021, February 13). Causes of Biuret in Urea Manufacturing & Control Methods. Retrieved January 24, 2026, from [Link]

  • I. A. E. Shreadah, et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. International Journal of Molecular Sciences, 24(15), 12637. Available at: [Link]

  • Wang, C., et al. (2004). Solvent-free Synthesis of N,N¢-Diarylureas Using Microwave Technology. Journal of the Chinese Chemical Society, 51(3), 567-570.
  • Delebecq, E., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Chemical Society Reviews, 45(23), 6430-6451. Available at: [Link]

  • T. Nagy, et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3394. Available at: [Link]

  • ResearchGate. (n.d.). a) Concentration-dependent 1 H NMR shift of two urea protons (H a : aromatic, H b : aliphatic) of... Retrieved January 24, 2026, from [Link]

  • Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents, 42(2), 203-206.
  • Google Patents. (n.d.). CA1310776C - Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions.
  • ResearchGate. (n.d.). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. Retrieved January 24, 2026, from [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. Available at: [Link]

  • Glasp. (2016, January 31). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. Retrieved January 24, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Retrieved January 24, 2026, from [Link]

  • Si, Y. X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N,N'-bis(4-nitrophenyl)-urea. Retrieved January 24, 2026, from [Link]

  • Li, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. Available at: [Link]

  • Quora. (2018, September 5). Why is methanol used in recrystallization of urea?. Retrieved January 24, 2026, from [Link]

  • Wang, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 239, 114532. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved January 24, 2026, from [Link]

  • T. A. Taton, et al. (2002). Gold Metal-Catalyzed Reactions of Isocyanides with Primary Amines and Oxygen. Journal of the American Chemical Society, 124(30), 8794-8795. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved January 24, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved January 24, 2026, from [Link]

  • Wikipedia contributors. (2024, January 15). Polyurethane. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US3689463A - Method of producing liquid water-soluble urea-formaldehyde resins employing an aryl or alkyl sulfonic acid.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved January 24, 2026, from [Link]

  • Wikibooks contributors. (2022, August 15). Organic Chemistry/Isocyanate. In Wikibooks, The Free Textbook Project. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Main isocyanates reactions and their products. Schemes (A–F) represent... Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2018, March 29). Problem with protein purification: not soluble in 8M urea?. Retrieved January 24, 2026, from [Link]

  • Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) with 4-Fluoro-2-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 4-Fluoro-2-nitrophenyl isocyanate. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields and troubleshoot common issues encountered with this highly reactive and versatile substrate. My approach here is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to make informed decisions in your own work.

The core challenge with this compound lies in its dual reactivity. It possesses a highly activated site for SNAr at the C-F bond and a very reactive electrophilic isocyanate (-NCO) group. Successfully navigating this chemistry requires a nuanced understanding of the competing reaction pathways to favor the desired substitution on the aromatic ring.

Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the fundamental principles governing the reactivity of this compound.

Q1: What is the reaction mechanism for SNAr with this substrate?

The reaction proceeds via a two-step addition-elimination mechanism.[1][2]

  • Addition Step: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine. This is the rate-determining step. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Stabilization: This complex is resonance-stabilized, with the negative charge delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group.[2][5][6] This stabilization is what makes the reaction feasible.

  • Elimination Step: The aromaticity is restored as the leaving group (fluoride ion) is expelled, yielding the final substituted product.

SNAr_Mechanism sub 4-Fluoro-2-nitrophenyl isocyanate + Nu⁻ mc Meisenheimer Complex (Resonance Stabilized) sub->mc 1. Nucleophilic Attack (Rate-Determining) prod Substituted Product + F⁻ mc->prod 2. Elimination of F⁻ (Fast)

Caption: The two-step addition-elimination SNAr mechanism.

Q2: Why is fluorine the leaving group, and not another part of the molecule?

While typically a poor leaving group in SN1/SN2 reactions, fluorine is an excellent leaving group in the context of SNAr.[5] This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-leaving group bond. Fluorine's high electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom it's attached to highly electrophilic and susceptible to attack.[5][7] The presence of the nitro group ortho to the fluorine further enhances this activation.[2][5]

Q3: What is the primary challenge when using this compound?

The main difficulty is the competing reactivity of the isocyanate (-NCO) functional group. Isocyanates are highly electrophilic and react readily with a wide range of nucleophiles, including water, alcohols, and amines.[8][9] This means your intended nucleophile for the SNAr reaction can, and often will, attack the isocyanate group, leading to undesired byproducts like ureas (from amines) or carbamates (from alcohols) and significantly reducing the yield of the target molecule.[8]

Q4: What are the ideal solvents and temperatures for this reaction?

Choosing the right solvent is critical for stabilizing the charged Meisenheimer complex and ensuring the nucleophile remains highly reactive.

  • Recommended Solvents: Polar aprotic solvents are the gold standard.[3] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices. They effectively solvate the counter-ion of the nucleophile without forming strong hydrogen bonds with the nucleophile itself, leaving it "naked" and more reactive.

  • Solvents to Avoid: Protic solvents like water, methanol, or ethanol should be strictly avoided. They can solvate and deactivate the nucleophile through hydrogen bonding and will react directly with the isocyanate group.[9]

  • Temperature: The reaction often requires heating to proceed at a reasonable rate, typically in the range of 60-120 °C.[1][10] However, higher temperatures can also accelerate undesirable side reactions. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to find the optimal balance. Microwave irradiation has been shown to improve yields and dramatically shorten reaction times in some SNAr cases.[11]

SolventTypeBoiling Point (°C)Key Considerations
DMSO Polar Aprotic189Excellent for solvating intermediates, but difficult to remove during workup.
DMF Polar Aprotic153Good all-around choice, but also has a high boiling point.
Acetonitrile Polar Aprotic82Easier to remove, but may be less effective at stabilizing the intermediate.
THF Polar Aprotic66Can be used, but generally less effective than DMSO or DMF.
Methanol/Ethanol Polar Protic65 / 78AVOID. Reacts with isocyanate and deactivates nucleophile.
Water Polar Protic100AVOID. Rapidly hydrolyzes the isocyanate starting material.[10]
Section 2: Troubleshooting Guide: Low Yield & Reaction Failure

This section is structured to help you diagnose and solve specific experimental problems.

Problem: My reaction is clean (by TLC/LCMS), but it's not progressing. The starting material remains even after prolonged heating.

This classic symptom points to issues with either nucleophile strength or reaction conditions.

  • Q: Is my nucleophile reactive enough?

    • Expert Analysis: Neutral nucleophiles like alcohols or thiols are often not reactive enough to initiate the SNAr reaction. They require deprotonation to form their much more potent conjugate bases (alkoxides, thiolates).[10] Even some amines may require a non-nucleophilic base to enhance their reactivity or to scavenge the HF generated during the reaction.[12]

    • Solution: Add a suitable base to generate the active nucleophile in situ. For alcohols and thiols, a strong base like sodium hydride (NaH) is effective. For less acidic nucleophiles or when a milder base is needed, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.

Nucleophile TypeExampleRecommended BaseNotes
Alcohol (ROH)Methanol, PhenolNaH, K₂CO₃, t-BuOKNaH is very effective but requires strictly anhydrous conditions.[1]
Thiol (RSH)ThiophenolK₂CO₃, Cs₂CO₃, Et₃NThiolates are generally very potent nucleophiles.
Amine (R₂NH)PiperidineK₂CO₃, Et₃N, or nonePrimary/secondary amines are often nucleophilic enough on their own.
  • Q: Are my reaction conditions optimal?

    • Expert Analysis: As noted, SNAr reactions often require thermal energy to overcome the activation barrier of the initial attack. Room temperature may be insufficient. Furthermore, the presence of atmospheric moisture can rapidly consume the starting material.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature, monitoring for both product formation and any new impurity spots by TLC/LCMS.

      • Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the isocyanate.[10]

Troubleshooting_NoReaction start Low / No Conversion check_nuc Is the nucleophile strong enough? (e.g., is it deprotonated?) start->check_nuc check_cond Are conditions optimal? (Anhydrous? Sufficient Temp?) check_nuc->check_cond Yes add_base Add appropriate base (e.g., NaH, K₂CO₃) check_nuc->add_base No inc_temp Increase temperature. Ensure inert atmosphere. check_cond->inc_temp No success Reaction Proceeds check_cond->success Yes add_base->check_cond inc_temp->success

Caption: Workflow for troubleshooting a stalled reaction.

Problem: My starting material is consumed, but I have a complex mixture of products and a low yield of the desired SNAr product.

This is the most common issue, directly resulting from the substrate's dual reactivity.

  • Q: How do I prevent the nucleophile from attacking the isocyanate group?

    • Expert Analysis: You are observing the result of two competing reaction pathways: the desired SNAr at the C-F bond and the undesired nucleophilic attack at the -NCO group. The relative rates of these two reactions determine your product distribution.

    • Solutions & Strategies:

      • Temperature Control: Carefully optimize the reaction temperature. While SNAr often needs heat, the reaction at the isocyanate is also temperature-dependent. Start at a lower temperature (e.g., 40-50 °C) and slowly increase, monitoring the ratio of desired to undesired product.

      • Order of Addition: Instead of adding the nucleophile to the isocyanate, try a "reverse addition." Prepare a solution of your nucleophile (and base, if needed) and add the this compound solution to it slowly via a syringe pump. This keeps the concentration of the isocyanate low at any given moment, potentially favoring the SNAr pathway.

      • Use of Excess Nucleophile: Using a slight excess (1.2-1.5 equivalents) of the nucleophile can help drive the SNAr reaction to completion. However, be cautious, as a large excess could lead to a second reaction where another molecule of nucleophile attacks the isocyanate group of your product.

      • Protecting Groups: For complex nucleophiles with multiple reactive sites (e.g., amino alcohols), consider using protecting groups to temporarily block the site more reactive towards the isocyanate, allowing the desired SNAr to occur first.

Competing_Pathways cluster_0 Reaction Pathways start This compound + Nucleophile (Nu-H) path1 Desired SNAr Pathway (Attack at C-F) start->path1 path2 Undesired Pathway (Attack at -NCO) start->path2 prod1 SNAr Product path1->prod1 prod2 Urea / Carbamate Byproduct path2->prod2

Caption: Competing reaction pathways for the substrate.

Section 3: Workup and Purification Guide

Even a successful reaction can be compromised by a difficult purification.

  • Q: How do I effectively remove high-boiling solvents like DMF or DMSO?

    • Solution: These solvents are water-soluble. After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate, DCM). The DMF/DMSO will partition into the aqueous layer. Wash the organic layer multiple times (3-5x) with water, followed by a final wash with brine to break any emulsions and remove residual water.[10]

  • Q: My product seems to be stuck in the aqueous layer during extraction. What should I do?

    • Solution: This happens when the product is highly polar or has acidic/basic functionality that makes it water-soluble at a certain pH.

      • Back-Extraction: Re-extract the aqueous layer several times with fresh organic solvent.[10]

      • pH Adjustment: If your product is an amine, it might be protonated and water-soluble. Carefully basifying the aqueous layer with NaHCO₃ or a dilute NaOH solution can neutralize it, making it less polar and more extractable into the organic phase. Conversely, if your product is acidic, acidifying the aqueous layer can aid extraction.

  • Q: My product streaks badly on my silica gel column. How can I improve the chromatography?

    • Solution: Streaking (or tailing) is common for polar compounds, especially amines, on standard silica gel. This is due to strong, non-ideal interactions with the acidic silanol groups on the silica surface. To fix this, add a small amount of a competitive base to your eluent system. A mobile phase containing 0.5-1% triethylamine (Et₃N) will typically result in sharp, well-defined bands and much better separation.[10]

Section 4: Example Experimental Protocol

This protocol for reacting this compound with an alcohol provides a practical application of the principles discussed.

Objective: Synthesize 4-Alkoxy-2-nitrophenyl isocyanate via SNAr.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Phenol) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Setup: Under an inert atmosphere (N₂), add the alcohol (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a stir bar and a dropping funnel. Dissolve the alcohol in anhydrous DMF.

  • Nucleophile Generation: Cool the flask to 0 °C in an ice bath. Carefully add the NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.[1]

  • Substrate Addition: Dissolve the this compound (1.0 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the isocyanate solution dropwise to the nucleophile solution over 20-30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a beaker of cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[1][10]

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove DMF and water-soluble impurities.[1][10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[10]

References
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Powers, A. M., & Sanford, M. S. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • ResearchGate. (2018). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1993). Solvents effects on aromatic nucleophilic substitutions. [Link]

  • Verma, A., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. [Link]

  • Lesaicherre, M. L., et al. (2002). A water-stable protected isocyanate glass array substrate. PubMed. [Link]

  • ResearchGate. (2018). Reaction of OH with Aliphatic and Aromatic Isocyanates. [Link]

  • ResearchGate. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. [Link]

  • O'Brien, Z. M., & Ziegler, C. J. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Tutor. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Secondary Amines with 4-Fluoro-2-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 4-Fluoro-2-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this highly activated isocyanate, particularly with sterically demanding secondary amines. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these synthetic hurdles.

Introduction

This compound is a valuable reagent in organic synthesis, prized for its high electrophilicity. The presence of two strong electron-withdrawing groups, a nitro group at the ortho position and a fluorine atom at the para position, significantly activates the isocyanate moiety towards nucleophilic attack.[1] This high reactivity, however, can sometimes be a double-edged sword, leading to unexpected side reactions or, paradoxically, sluggish reactions with certain nucleophiles.

One of the most common challenges encountered is the low reactivity of this compound with secondary amines. While primary amines typically react readily, the increased steric bulk around the nitrogen atom in secondary amines can hinder the approach to the electrophilic carbon of the isocyanate, leading to frustratingly low yields or stalled reactions. This guide will walk you through a systematic approach to diagnosing and resolving this issue.

Frequently Asked Questions (FAQs)

Q1: Why is my secondary amine not reacting with this compound, even though it's a highly activated isocyanate?

While the electron-withdrawing nitro and fluoro groups make the isocyanate carbon highly electrophilic, the reaction rate is also governed by the nucleophilicity and steric profile of the amine.[2] Secondary amines, especially those with bulky substituents, can experience significant steric hindrance, which impedes the formation of the transition state necessary for the reaction to proceed.[3] Even with a highly activated electrophile, if the nucleophile cannot physically approach the reaction center, the reaction will be slow or may not occur at all.

Q2: I observe some product formation, but the reaction stalls and never goes to completion. What could be the cause?

This is a classic sign of a reaction that is struggling to overcome an activation energy barrier. Several factors could be at play:

  • Insufficient thermal energy: The reaction may require heating to provide the molecules with enough energy to overcome the steric repulsion.

  • Reversible reaction: While urea formation is generally considered irreversible, under certain conditions, a slow forward reaction might be accompanied by a non-negligible reverse reaction, leading to an equilibrium with significant starting material remaining.

  • Catalyst deactivation: If you are using a catalyst, it might be degrading or being consumed by side reactions over time.

  • Product inhibition: In some cases, the product itself can inhibit the reaction, though this is less common for urea formation.

Q3: Are there any potential side reactions I should be aware of with this compound?

Yes. Given the high reactivity of this isocyanate, several side reactions are possible, especially if the reaction conditions are not carefully controlled:

  • Reaction with water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[4] If your solvent or reagents are not scrupulously dry, this will consume your isocyanate and reduce your yield.

  • Self-polymerization: Isocyanates can react with themselves to form dimers (uretdiones) and trimers (isocyanurates), particularly at elevated temperatures or in the presence of certain catalysts.[5]

  • Reaction with the solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it will compete with your secondary amine in reacting with the isocyanate.

Q4: What is the general order of reactivity for amines with isocyanates?

Generally, the order of reactivity is: primary aliphatic amines > secondary aliphatic amines > primary aromatic amines > secondary aromatic amines. However, this is a generalization, and steric effects can sometimes override electronic effects. For instance, a very hindered primary amine might be less reactive than a less hindered secondary amine.

Systematic Troubleshooting Guide

If you are experiencing low reactivity between your secondary amine and this compound, follow this systematic guide to diagnose and resolve the issue.

Step 1: Verify Reagent and Solvent Quality

Before exploring more complex solutions, it is crucial to ensure the integrity of your starting materials.

  • Isocyanate Purity: Verify the purity of your this compound. Over time, isocyanates can hydrolyze or polymerize. If in doubt, obtain a fresh batch or purify the existing one.

  • Amine Purity: Ensure your secondary amine is pure and free from primary amine contaminants, which could lead to a mixture of products.

  • Solvent Anhydrousness: Isocyanates are highly sensitive to moisture.[6] Use anhydrous solvents and dry your glassware thoroughly. Consider using freshly distilled solvents or solvents from a solvent purification system.

Experimental Protocol: Solvent Drying
  • Select an appropriate solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good choices.

  • Drying method:

    • Molecular Sieves: Add activated 4 Å molecular sieves to your solvent and allow it to stand for at least 24 hours before use.

    • Distillation: Distill the solvent over a suitable drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF).

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Step 2: Optimize Reaction Conditions

If reagent quality is not the issue, the next step is to adjust the reaction conditions to favor product formation.

A. Increase Reaction Temperature

For sterically hindered reactions, increasing the temperature provides the necessary activation energy to overcome the steric barrier.

  • Recommendation: Start by running the reaction at a moderately elevated temperature (e.g., 40-60 °C). If reactivity is still low, you can gradually increase the temperature, monitoring for any signs of decomposition. A refluxing solvent like THF (boiling point ~66 °C) or acetonitrile (boiling point ~82 °C) can be a good starting point for more stubborn reactions.

B. Increase Reactant Concentration

Higher concentrations can increase the frequency of molecular collisions, potentially leading to a faster reaction rate.

  • Recommendation: If your reactants are sufficiently soluble, try running the reaction at a higher molarity (e.g., 0.5 M to 1.0 M).

Step 3: Employ Catalysis

For many challenging isocyanate reactions, the use of a catalyst is essential. Catalysts can provide an alternative, lower-energy reaction pathway.

A. Tertiary Amine Catalysts

Tertiary amines are common and effective catalysts for isocyanate reactions.[7][8] They are thought to function by activating the isocyanate through the formation of a reactive intermediate.

  • Common Tertiary Amine Catalysts:

    • Triethylamine (TEA)

    • Diisopropylethylamine (DIPEA or Hünig's base)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Recommendation: Add a catalytic amount (e.g., 5-10 mol%) of a tertiary amine to your reaction mixture. For sterically hindered secondary amines, a less hindered tertiary amine like TEA or DABCO may be more effective.[7]

B. Stronger, Non-Nucleophilic Bases

For particularly unreactive secondary amines, a stronger, non-nucleophilic base can be more effective. These bases can deprotonate the secondary amine, increasing its nucleophilicity.

  • Recommended Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    DBU is a strong, non-nucleophilic base that has been shown to be an effective catalyst for reactions involving poorly reactive isocyanates.[9]

Experimental Protocol: Catalyzed Reaction with DBU
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve your secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Addition of DBU: Add a catalytic amount of DBU (e.g., 10 mol%).

  • Addition of Isocyanate: Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous ammonium chloride) and proceed with your standard extraction and purification protocol.

Data Presentation: Comparison of Catalysts for Hindered Urea Formation
CatalystTypical Loading (mol%)Relative Reaction RateKey Considerations
None-Very SlowBaseline for comparison.
Triethylamine (TEA)5-20ModerateCommon and inexpensive. May not be effective for highly hindered amines.
DABCO5-15Moderate to FastOften more effective than TEA due to its open structure.[7]
DBU10-20FastHighly effective for hindered systems.[9] Can promote side reactions if not used carefully.

Visualization of Concepts

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reactivity in the reaction of a secondary amine with this compound.

troubleshooting_workflow start Low Reactivity Observed reagent_check Step 1: Verify Reagent and Solvent Quality start->reagent_check sub_reagent1 Check Isocyanate Purity reagent_check->sub_reagent1 Purity? sub_reagent2 Check Amine Purity reagent_check->sub_reagent2 Purity? sub_reagent3 Ensure Anhydrous Conditions reagent_check->sub_reagent3 Dry? conditions_check Step 2: Optimize Reaction Conditions sub_conditions1 Increase Temperature conditions_check->sub_conditions1 sub_conditions2 Increase Concentration conditions_check->sub_conditions2 catalysis Step 3: Employ Catalysis sub_catalysis1 Add Tertiary Amine (TEA, DABCO) catalysis->sub_catalysis1 sub_catalysis2 Use Stronger Base (DBU) catalysis->sub_catalysis2 success Successful Reaction failure Re-evaluate Synthetic Strategy sub_reagent3->conditions_check If Reagents OK sub_conditions1->catalysis If Still Slow sub_conditions2->catalysis If Still Slow sub_catalysis1->success If Works sub_catalysis2->success If Works sub_catalysis2->failure If Still Fails

Caption: The mechanism of urea formation and the impact of steric hindrance.

Conclusion

Troubleshooting the low reactivity of secondary amines with this compound requires a systematic and logical approach. By carefully considering the factors of reagent purity, reaction conditions, and catalysis, it is often possible to overcome these challenges and achieve the desired urea product in good yield. Remember that with highly activated yet sterically sensitive systems, a multi-pronged optimization strategy is often the key to success.

References

  • ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? Available at: [Link]

  • Wikipedia. (n.d.). Isocyanate. Available at: [Link]

  • Knowledge. (2022). Reaction principle of tertiary amine catalyst. Available at: [Link]

  • Guo, Y., et al. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry, 14, 1773-1783. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Available at: [Link]

  • AUB ScholarWorks. (n.d.). Kinetics of the reaction between phenyl isocyanate and aniline in benzene and chlorobenzene. Available at: [Link]

  • Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Available at: [Link]

  • ACS Publications. (2026). Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic Aminolysis.
  • National Center for Biotechnology Information. (n.d.). Isocyanate-based multicomponent reactions. In PubChem. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Physiology, Urea Cycle. In StatPearls. Available at: [Link]

  • MDPI. (n.d.).
  • Luedtke, N. W., & Schepartz, A. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(42), 7479-7481.
  • Royal Society of Chemistry. (2015). Chapter 19: Ureas and Thioureas as Asymmetric Organocatalysts.
  • Taylor & Francis Online. (n.d.). Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. In PubChem. Available at: [Link]

  • Royal Society of Chemistry. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(47), 7213-7232.
  • ResearchGate. (2025).
  • Urea Form
  • Beilstein Journals. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1948-1956.
  • YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review.
  • ResearchGate. (2025). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
  • ResearchGate. (2025).
  • Polyurethane Catalyst DBU for Improved Processing in Molded Polyurethane Parts. (2025).
  • ResearchGate. (2015). What methods can be used to reduce or inhibit the hydrolysis reaction of urea in H2O.
  • ResearchGate. (2025).
  • ACS Publications. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1340-1343.
  • ACS Publications. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines. The Journal of Organic Chemistry, 69(13), 4559-4562.
  • Huntsman. (2005). Bridging The Gap Between Primary Amines And Hydroxyl Reactivity.
  • YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024.
  • Google Patents. (n.d.). Methods of reducing biuret in urea compositions.
  • Thermo Fisher Scientific. (n.d.).
  • Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines.
  • Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: Catalyst Selection for Enhancing 4-Fluoro-2-nitrophenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 4-Fluoro-2-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to select the optimal catalyst and conditions for your specific synthetic needs, ensuring robust and reproducible outcomes.

Understanding the Reactivity of this compound

This compound is a highly reactive electrophile, a characteristic amplified by the presence of two strong electron-withdrawing groups: a nitro group (NO₂) ortho to the isocyanate and a fluorine atom (F) para to the isocyanate. This electronic arrangement dictates its reactivity in several key ways:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the nitro and fluoro groups significantly increases the partial positive charge on the carbonyl carbon of the isocyanate group, making it exceptionally susceptible to nucleophilic attack.[1] This heightened reactivity means that reactions with nucleophiles such as amines and alcohols can often proceed rapidly, sometimes even without a catalyst.

  • Potential for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is a potential leaving group for SNAr reactions. This presents both an opportunity for further functionalization and a potential pathway for side reactions, depending on the chosen nucleophile and reaction conditions.

This dual reactivity profile requires careful consideration when selecting a catalyst to ensure the desired reaction proceeds selectively and efficiently.

Catalyst Selection Guide

The choice of catalyst is paramount in directing the reaction of this compound towards the desired product, be it a urea or a carbamate, while minimizing side reactions.

For Urea Synthesis (Reaction with Amines)

The reaction of isocyanates with primary or secondary amines to form ureas is typically a fast reaction and often does not require catalysis.[2] However, for less nucleophilic amines or to ensure complete conversion at lower temperatures, a catalyst can be beneficial.

Recommended Catalysts for Urea Formation:

  • Tertiary Amines: Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can act as catalysts. They are thought to function by activating the amine nucleophile through hydrogen bonding.

  • Organotin Compounds (Use with Caution): Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for isocyanate reactions.[3] However, due to the high reactivity of this compound, organotin catalysts should be used in very low concentrations (0.001-0.1 mol%) to avoid rapid, uncontrolled reactions and potential side product formation. It's important to note that there is a push to replace organotin compounds due to their aquatic toxicity.[3]

General Reaction Scheme for Urea Synthesis: General reaction for the synthesis of N-(4-fluoro-2-nitrophenyl)-N'-substituted ureas

Figure 1: General reaction for the synthesis of N-(4-fluoro-2-nitrophenyl)-N'-substituted ureas from this compound and a primary or secondary amine.

For Carbamate Synthesis (Reaction with Alcohols)

The reaction of isocyanates with alcohols to form carbamates is generally slower than the reaction with amines and almost always requires a catalyst for practical reaction times.

Recommended Catalysts for Carbamate Formation:

Catalyst ClassSpecific ExamplesMechanism of Action & Considerations
Organotin Compounds Dibutyltin dilaurate (DBTDL)Highly efficient, but can also catalyze side reactions like allophanate formation at higher temperatures.[4] Use with caution due to toxicity.[3]
Metal Acetylacetonates Iron(III) acetylacetonate, Zinc(II) acetylacetonate, Zirconium(IV) acetylacetonateZirconium chelates, in particular, have been shown to be selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[3]
Tertiary Amines 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA)Generally less active than metal catalysts but can be effective, especially for more reactive isocyanates.
Bismuth Salts Bismuth neodecanoateOften considered a less toxic alternative to organotin catalysts.

Catalyst Selection Workflow:

G start Select Nucleophile amine Amine (Urea Synthesis) start->amine alcohol Alcohol (Carbamate Synthesis) start->alcohol nucleophilicity Assess Amine Nucleophilicity amine->nucleophilicity reactivity Assess Alcohol Reactivity alcohol->reactivity high_nuc High (Primary/Secondary Alkylamines) nucleophilicity->high_nuc High low_nuc Low (Aromatic/Hindered Amines) nucleophilicity->low_nuc Low no_cat No Catalyst or Mild Base (e.g., TEA) high_nuc->no_cat stronger_cat Consider Tertiary Amine or Low [DBTDL] low_nuc->stronger_cat product Desired Product no_cat->product stronger_cat->product primary_oh Primary Alcohol reactivity->primary_oh Primary secondary_tertiary_oh Secondary/Tertiary Alcohol reactivity->secondary_tertiary_oh Secondary/ Tertiary amine_cat Tertiary Amine (e.g., DABCO) primary_oh->amine_cat metal_cat Metal Catalyst (e.g., Zr(acac)₄, DBTDL) secondary_tertiary_oh->metal_cat metal_cat->product amine_cat->product

A decision-making workflow for catalyst selection.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Q1: My reaction mixture turned cloudy and a white precipitate formed immediately. What is happening?

A1: This is a classic sign of moisture contamination in your reaction.[5] Isocyanates react rapidly with water to form an unstable carbamic acid, which then decarboxylates to form an amine. This newly formed amine then reacts with another molecule of isocyanate to produce a symmetric diaryl urea, which is often insoluble and precipitates out of solution.[5] In your case, this would be N,N'-bis(4-fluoro-2-nitrophenyl)urea.

Troubleshooting Steps:

  • Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried. Use freshly distilled anhydrous solvents or solvents from a solvent purification system. Dry liquid amines and alcohols over appropriate drying agents (e.g., molecular sieves).

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Glassware: Flame-dry or oven-dry all glassware before use.

Q2: I am trying to synthesize a carbamate, but my yield is low and I have a significant amount of a higher molecular weight byproduct. What could this be?

A2: You are likely observing the formation of an allophanate. This occurs when the initially formed carbamate (urethane) product reacts with another molecule of the isocyanate.[5] This side reaction is more prevalent at higher temperatures and with an excess of isocyanate.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess of the alcohol (1.1-1.2 equivalents) to ensure all the isocyanate is consumed.

  • Temperature Control: Maintain a lower reaction temperature. For highly reactive isocyanates, starting at 0°C and slowly warming to room temperature is advisable.

  • Catalyst Choice: Some catalysts are more prone to promoting allophanate formation. If using a highly active catalyst like DBTDL, consider reducing the catalyst loading or switching to a less active catalyst.

Q3: Can the fluorine atom be displaced by my amine or alcohol nucleophile?

A3: Yes, this is a valid concern. The fluorine atom is activated towards Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro group. Stronger, less sterically hindered nucleophiles are more likely to participate in SNAr.

When to suspect SNAr:

  • When using highly nucleophilic amines (e.g., primary alkylamines) at elevated temperatures.

  • When using alkoxides (generated from alcohols and a strong base) as nucleophiles.

How to minimize SNAr:

  • Temperature Control: Keep the reaction temperature as low as possible.

  • Avoid Strong Bases: If using a base catalyst, opt for a weaker, non-nucleophilic base like DIPEA over stronger bases that might generate more potent nucleophiles in situ.

  • Reaction Time: Monitor the reaction closely and stop it once the starting isocyanate is consumed to prevent prolonged exposure of the product to conditions that might favor SNAr.

Q4: My reaction is sluggish even with a catalyst. What can I do?

A4: Several factors could contribute to a slow reaction:

  • Steric Hindrance: A sterically hindered amine or alcohol will react more slowly. In such cases, a more active catalyst (e.g., DBTDL for alcohols) and/or a higher reaction temperature may be necessary.

  • Catalyst Deactivation: Ensure your catalyst is active and has not been deactivated by impurities.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like THF, acetone, or acetonitrile are generally good choices.

Q5: What are the safety precautions I should take when working with this compound?

A5: Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care in a well-ventilated fume hood.[6][7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][9] Avoid inhalation of vapors and direct contact with skin and eyes.[6][9]

Experimental Protocols

General Procedure for Urea Synthesis
  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF per mmol of amine).[2]

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.[2]

  • While stirring the amine solution at room temperature (or 0 °C for highly reactive amines), add the isocyanate solution dropwise over 5-10 minutes.[2]

  • If a catalyst is used, it can be added to the amine solution before the addition of the isocyanate.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification (e.g., recrystallization or column chromatography).

General Procedure for Carbamate Synthesis
  • To a dry, inerted flask, add the alcohol (1.0-1.2 equivalents), the chosen catalyst (e.g., 0.1-1 mol% of DBTDL or a metal acetylacetonate), and anhydrous solvent (e.g., THF or toluene).

  • In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Add the isocyanate solution dropwise to the stirred alcohol/catalyst mixture at room temperature or 0°C.

  • Allow the reaction to stir at the chosen temperature until completion, monitoring by TLC or LC-MS.

  • Work-up the reaction by quenching with a small amount of methanol (to react with any remaining isocyanate), followed by standard aqueous workup and purification of the crude product.

References

  • Isocyanate-based multicomponent reactions - PMC - NIH. (2024, December 12).
  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
  • Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate - Benchchem.
  • Technical Support Center: Isocyanate Reaction Troubleshooting - Benchchem.
  • GUIDE TO HANDLING ISOCYANATES - Safe Work Australia.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - RSC Publishing. (2016, November 8).
  • Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape.
  • Isocyanates - Overview | Occupational Safety and Health Administration - OSHA.

Sources

Technical Support Center: Strategies for the Removal of Unreacted 4-Fluoro-2-nitrophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is a dedicated resource for researchers, medicinal chemists, and process development scientists encountering challenges with the removal of unreacted 4-fluoro-2-nitrophenyl isocyanate from their reaction mixtures. The inherent high reactivity of isocyanates, while synthetically advantageous, often leads to purification difficulties. This document provides a structured approach to troubleshooting and resolving these issues through chemical quenching, scavenger resin technology, and optimized purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with removing unreacted this compound?

The principal difficulty lies in the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles. A significant challenge is its reaction with residual water in the reaction mixture or during workup. This hydrolysis leads to the formation of 4-fluoro-2-nitroaniline. This aniline is a potent nucleophile and rapidly reacts with another molecule of the starting isocyanate to form the highly insoluble and often difficult-to-remove symmetrical urea byproduct, N,N'-bis(4-fluoro-2-nitrophenyl)urea. The similar polarities of the desired product and these byproducts can complicate purification by standard methods like crystallization or chromatography.

Q2: What are the main strategies for eliminating residual this compound?

There are three primary methodologies to effectively remove unreacted this compound:

  • Chemical Quenching: This involves the addition of a highly reactive nucleophile to the reaction mixture to "quench" or "scavenge" the remaining isocyanate, converting it into a derivative that is easily separable from the desired product.

  • Polymer-Supported Scavengers: These are solid-phase reagents functionalized with nucleophilic groups (e.g., primary or secondary amines) that covalently bind to the isocyanate. The resulting resin-bound urea can be removed by simple filtration.[1][2]

  • Chromatographic Purification: Standard techniques such as flash column chromatography are highly effective for separating the desired product from both the unreacted isocyanate and its byproducts, based on differences in their polarity and affinity for the stationary phase.

Troubleshooting and Optimization

This section addresses common issues encountered during the workup and purification of reactions involving this compound.

Issue 1: High levels of N,N'-bis(4-fluoro-2-nitrophenyl)urea contamination.
  • Root Cause: The presence of water is the most common culprit. Isocyanates are extremely sensitive to moisture. The hydrolysis of this compound to 4-fluoro-2-nitroaniline, followed by its reaction with the starting isocyanate, is a rapid process.[3]

  • Preventative Measures & Solutions:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried prior to use. Utilize anhydrous solvents, and if necessary, distill them over a suitable drying agent.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will minimize exposure to atmospheric moisture.

    • Strategic Quenching: At the completion of the reaction, add a quenching agent that is more nucleophilic and/or in a higher concentration than any residual water.

Issue 2: Formation of an unexpected byproduct, potentially from Nucleophilic Aromatic Substitution (SNAr).
  • Root Cause: The fluorine atom at the 4-position of the phenyl ring is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the ortho-nitro group.[4][5] Strong nucleophiles, particularly under basic conditions or at elevated temperatures, can displace the fluoride ion.

  • Preventative Measures & Solutions:

    • Nucleophile Selection: Avoid the use of strong, hard nucleophiles (e.g., sodium methoxide, primary amines) as quenching agents unless they are part of the desired reaction scheme. Secondary amines are generally less reactive in SNAr reactions.

    • Control of pH: If a basic workup is necessary, employ a mild, non-nucleophilic base such as sodium bicarbonate or a tertiary amine like triethylamine.

    • Temperature Management: Maintain the lowest possible temperature during the reaction and workup to mitigate the rate of potential SNAr side reactions.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the effective removal of unreacted this compound.

Protocol 1: Chemical Quenching with a Secondary Amine

This method is ideal when the desired product has a significantly different polarity from the resulting urea, facilitating separation.

Procedure:

  • Upon completion of the primary reaction (as monitored by TLC or HPLC), cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of a secondary amine (e.g., dibutylamine or morpholine, 2-3 equivalents relative to the initial amount of this compound) in the same reaction solvent.

  • Add the secondary amine solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to ambient temperature and continue stirring for an additional 1-2 hours.

  • Confirm the absence of the isocyanate by TLC (staining with a ceric ammonium molybdate or potassium permanganate solution can be helpful) or HPLC analysis.

  • The resulting N,N-disubstituted urea byproduct can then be separated from the desired product by column chromatography or selective crystallization.

Protocol 2: Removal using a Polymer-Supported Amine Scavenger

This protocol offers a streamlined workup, as the unreacted isocyanate is sequestered onto a solid support that is removed by filtration.[1] Tris(2-aminoethyl)amine polystyrene resin is a highly effective scavenger for isocyanates.[6]

Procedure:

  • To the completed reaction mixture, add tris(2-aminoethyl)amine polystyrene resin (2-4 equivalents relative to the initial moles of this compound). The optimal equivalence should be determined on a small scale.

  • Stir the resulting suspension at room temperature. The required time for complete scavenging can vary from 1 to 16 hours, depending on the concentration of the residual isocyanate.

  • Monitor the disappearance of the isocyanate from the solution phase by TLC or HPLC.

  • Once the scavenging is complete, filter the reaction mixture through a sintered glass funnel or a plug of celite.

  • Wash the collected resin with the reaction solvent (2-3 times with a small volume) to ensure complete recovery of the desired product.

  • The combined filtrate contains the desired product, free from the unreacted isocyanate, and can be taken on to the next purification step.

Protocol 3: Purification by Flash Column Chromatography

This is a universally applicable method for the purification of the desired product.

Procedure:

  • Concentrate the crude reaction mixture in vacuo.

  • If the residue is a solid or a viscous oil, pre-adsorb it onto a small amount of silica gel.

  • Pack a silica gel column using a suitable eluent system. The polarity of the eluent should be chosen based on the polarity of the desired product. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often effective.

  • Carefully load the pre-adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: A Guide to Solvent Selection

The selection of appropriate solvents is critical for effective purification. The following table provides a qualitative overview of the solubility of this compound and its common derivatives. This information is inferred from the behavior of structurally similar compounds.[7][8][9]

CompoundPolar Protic Solvents (e.g., Methanol, Ethanol)Polar Aprotic Solvents (e.g., THF, DCM, Ethyl Acetate)Non-Polar Solvents (e.g., Hexane, Toluene)
This compound Reactive Good SolubilityModerate to Low Solubility
N,N'-bis(4-fluoro-2-nitrophenyl)urea Low SolubilityLow SolubilityVery Low Solubility
4-Fluoro-2-nitroaniline Good SolubilityGood SolubilityLow Solubility

This table provides general guidance. It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for a specific purification.

Visualizing the Process: Reaction and Purification Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and the general purification workflow.

G cluster_0 Primary Reaction & Side Reactions cluster_1 Quenching/Scavenging Strategies Isocyanate 4-Fluoro-2-nitrophenyl Isocyanate Product Desired Product Isocyanate->Product + NuH Aniline 4-Fluoro-2-nitroaniline Isocyanate->Aniline + H2O (Hydrolysis) Quenched_Product Soluble Urea Derivative Isocyanate->Quenched_Product + Quenching Agent Resin_Bound Resin-Bound Urea (Solid) Isocyanate->Resin_Bound + Scavenger Resin Nucleophile Desired Nucleophile (NuH) Water Water (H2O) Urea_Byproduct N,N'-bis(4-fluoro-2-nitrophenyl)urea Aniline->Urea_Byproduct + Isocyanate Quenching_Agent Quenching Agent (e.g., R2NH) Scavenger_Resin Scavenger Resin (Polymer-NHR)

Caption: Key reaction pathways for this compound, including desired product formation, byproduct generation, and quenching strategies.

G Start Crude Reaction Mixture Quench Quench Excess Isocyanate (Chemical or Resin-Based) Start->Quench Filter Filter (if using Scavenger Resin) Quench->Filter Workup Aqueous Workup / Extraction Quench->Workup If chemical quench Filter->Workup Concentrate Concentrate in vacuo Workup->Concentrate Purify Purification (Chromatography or Recrystallization) Concentrate->Purify End Pure Product Purify->End

Caption: A generalized workflow for the workup and purification of reaction mixtures containing this compound.

References

  • BenchChem. (2025). Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide.
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Kádár, M., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • Poole, C. F. (2000). Derivatization for gas chromatography.
  • Biotage. (n.d.). Solid-Supported Reagents and Scavengers.
  • Biotage. (n.d.).
  • Marriott, P. J., & Carpenter, P. D. (1986). Determination of airborne methyl isocyanate as dibutylamine or 1-(2-methoxyphenyl)
  • PubChem. (n.d.). 4-Fluoro-3-nitrophenyl isocyanate.
  • Muchtaridi, M., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Young Pharmacists, 9(4), 539-544.
  • Williams, A., & Ibrahim, I. T. (1981). Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles. Chemical Reviews, 81(6), 589-637.
  • Tinner, U., & Greber, G. (1982). Isocyanates and Amines - Sampling and Analytical Procedures. Journal of the American Chemical Society, 104(12), 3467-3473.
  • Brown, W. E., & Wold, F. (1973). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.
  • Cheméo. (n.d.). Chemical Properties of N-(4-Nitrophenyl)-N'-phenyl-urea (CAS 1932-32-7).
  • Psychogios, N., et al. (2011). Investigation of the derivatization conditions for GC–MS metabolomics of biological samples. Analytical Chemistry, 83(20), 7808-7815.
  • Akl, M. A., et al. (2013). The Utility of HPLC-UV Cleaning Validation for the Determination of Tirofiban Residues.
  • Chambers, R. D., & Sargent, C. R. (1981). Concerted Nucleophilic Aromatic Substitution Reactions. Polyhedron, 1(1), 1-19.
  • Palomo, R. (2012). Study of coatings based on polyisocyanates of moisture cure depending on its resins and water scavengers.
  • Kumar, S., et al. (2023). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Journal of Pharmaceutical and Biomedical Analysis, 229, 115339.
  • Bahr, A., et al. (2020). Isocyanate-Free Synthesis and Characterization of Renewable Poly(hydroxy)urethanes from Syringaresinol. ACS Sustainable Chemistry & Engineering, 8(3), 1547-1556.
  • Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
  • Kim, H., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
  • The Organic Chemistry Tutor. (n.d.).
  • Megazyme. (2021, April 14). What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC)
  • Wang, X., et al. (2019). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. The Journal of Chemical Thermodynamics, 132, 246-254.
  • Solubility of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea.
  • PubChem. (n.d.). 4-Fluorophenyl isocyanate.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Tetradecanoate in Organic Solvents.
  • BenchChem. (2025). In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents.

Sources

Technical Support Center: Navigating Reactions with 4-Fluoro-2-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support guide for 4-Fluoro-2-nitrophenyl isocyanate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile yet challenging reagent. Here, we will dissect the nuances of its reactivity, with a particular focus on how steric hindrance dictates reaction outcomes. Our goal is to provide you with the predictive power to troubleshoot your experiments and streamline your synthetic workflows.

Introduction: The Duality of this compound

This compound is a bifunctional electrophile, presenting two distinct sites for nucleophilic attack: the highly reactive isocyanate group (-NCO) and the carbon atom bearing the fluorine substituent, which is activated towards Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing effect of the ortho-nitro group is the key to this dual reactivity, significantly influencing both reaction centers. Understanding the interplay between these two sites is paramount for achieving desired chemical transformations.

Frequently Asked Questions (FAQs)

Q1: I'm observing a mixture of urea and SNAr products. How can I control the chemoselectivity?

A1: This is a classic challenge with this compound. The selectivity is governed by a combination of the nucleophile's properties (basicity, steric bulk) and the reaction conditions. Generally, primary amines react very rapidly with the isocyanate group.[1][2] However, the ortho-nitro group provides steric shielding to the isocyanate, potentially slowing this reaction and allowing the SNAr pathway to compete. To favor one product over the other, consider the principles of kinetic versus thermodynamic control.[3][4][5][6]

Q2: Why is my reaction with a secondary amine so sluggish compared to a primary amine?

A2: While secondary amines can be more nucleophilic than primary amines, they are also more sterically hindered.[7][8] This steric bulk can dramatically slow the rate of attack at the already hindered isocyanate group. In the case of 2,4-toluene diisocyanate (TDI), the isocyanate ortho to a methyl group is 5-10 times less reactive than the para-isocyanate due to steric hindrance.[9] A similar effect is expected with the ortho-nitro group in your reagent. For the SNAr pathway, bulky amines can also slow the reaction, particularly the base-catalyzed step.

Q3: I'm getting a lot of an insoluble white precipitate in my reaction. What is it?

A3: This is very likely a symmetrically disubstituted urea. This byproduct forms when the isocyanate reacts with water present in your solvent or on your glassware.[10][11] The reaction of an isocyanate with one molecule of water consumes two molecules of the isocyanate, forming a urea and releasing carbon dioxide.[10][11] It is crucial to use anhydrous solvents and properly dried glassware to minimize this side reaction.

Q4: Can I selectively react with the fluorine atom without touching the isocyanate group?

A4: Yes, this is achievable by using a "blocked" isocyanate strategy or by carefully selecting your nucleophile and reaction conditions.[12] For instance, using a bulky nucleophile that reacts preferentially at the less-hindered C-F position under conditions that disfavor isocyanate reactivity (e.g., lower temperatures) could achieve the desired selectivity. Alternatively, one could use a protected amine that is a poor nucleophile for the isocyanate but can still participate in the SNAr reaction.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Low yield of desired urea product with a bulky amine Steric Hindrance: The ortho-nitro group and the bulky amine create significant steric clash, slowing the reaction at the isocyanate.1. Increase Reaction Temperature: This will provide the necessary activation energy to overcome the steric barrier. Monitor for side reactions. 2. Use a Catalyst: A tertiary amine or an organometallic catalyst can accelerate the isocyanate-amine reaction. 3. Increase Reaction Time: Allow more time for the sterically hindered reaction to proceed to completion.
Formation of both urea and SNAr products Competitive Reaction Pathways: The nucleophile has comparable reactivity towards both the isocyanate and the C-F position.1. Kinetic vs. Thermodynamic Control: Reaction at the isocyanate is typically faster (kinetic product).[3][6][13] Running the reaction at a lower temperature for a shorter duration may favor the urea. The SNAr product may be more thermodynamically stable. Running the reaction at a higher temperature for a longer time could favor the SNAr product, assuming the urea formation is reversible under these conditions. 2. Order of Addition: Adding the isocyanate slowly to an excess of the nucleophile can favor the desired reaction and minimize side products.
No reaction or very slow reaction Poor Nucleophile: The nucleophile may be too weak to react efficiently. Steric Hindrance: Extreme steric bulk on the nucleophile can prevent reaction at either site.1. Increase Nucleophilicity: If possible, deprotonate the nucleophile with a non-nucleophilic base to increase its reactivity. 2. Re-evaluate Nucleophile Choice: Consider a less sterically hindered analog of your nucleophile.
Formation of unexpected byproducts Moisture Contamination: Leads to urea byproducts.[10][11] Self-polymerization: Isocyanates can trimerize to form isocyanurates, especially at high temperatures or with certain catalysts.1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dried glassware. 2. Control Temperature: Avoid excessive heating unless necessary to overcome steric hindrance. 3. Proper Reagent Storage: Store this compound under an inert atmosphere and away from moisture.

Visualizing Steric Hindrance and Reaction Pathways

The following diagrams illustrate the key concepts discussed.

Steric_Hindrance cluster_isocyanate Attack at Isocyanate cluster_SNAr Attack at C-F (SNAr) NCO Isocyanate Carbon Nitro_NCO Ortho-Nitro Group Nucleophile1 Nucleophile Nucleophile1->NCO Attack CF Aryl Carbon Fluorine Fluorine Nucleophile2 Nucleophile Nucleophile2->CF Attack Steric_Bulk Sterically Bulky Nucleophile Steric_Bulk->NCO Hindered Attack Steric_Bulk->CF Less Hindered Attack

Caption: Steric hindrance at the two reactive sites.

Reaction_Workflow cluster_Urea Urea Synthesis cluster_SNAr SNAr Synthesis Start Start Reaction with This compound Conditions Define Reaction Goal: Urea or SNAr Product? Start->Conditions Urea_Nucleophile Use Less Bulky, Highly Nucleophilic Amine Conditions->Urea_Nucleophile Urea SNAr_Nucleophile Use Bulky Nucleophile or Less Reactive Nucleophile Conditions->SNAr_Nucleophile SNAr Urea_Temp Low Temperature (e.g., 0 °C to RT) Urea_Nucleophile->Urea_Temp Urea_Time Short Reaction Time Urea_Temp->Urea_Time Urea_Product Kinetic Product: Urea Derivative Urea_Time->Urea_Product SNAr_Temp Higher Temperature SNAr_Nucleophile->SNAr_Temp SNAr_Time Longer Reaction Time SNAr_Temp->SNAr_Time SNAr_Product Thermodynamic Product: SNAr Derivative SNAr_Time->SNAr_Product

Caption: Decision workflow for selective synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Urea Derivative (Kinetic Control)

Objective: To selectively form the urea product by reacting this compound with a primary amine under kinetically controlled conditions.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Flame-dried glassware

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve benzylamine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flame-dried flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

  • Slowly add the isocyanate solution to the cooled amine solution dropwise over 15-20 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting materials and the formation of the urea product.

  • Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Progress by In-Situ FTIR

Objective: To monitor the real-time consumption of the isocyanate and formation of products.

Methodology:

  • Setup: An Attenuated Total Reflectance (ATR) FTIR probe is inserted directly into the reaction vessel.

  • Spectral Acquisition: Mid-infrared spectra are recorded at regular intervals (e.g., every 60 seconds).

  • Data Analysis:

    • Monitor the disappearance of the strong, sharp isocyanate peak (N=C=O stretch) around 2250-2285 cm⁻¹ .

    • Track the appearance and growth of the urea C=O stretch around 1640 cm⁻¹ or the urethane C=O stretch around 1700 cm⁻¹ .

    • By creating a calibration curve with known concentrations, the absorbance values can be correlated to the concentration of each species in the reaction mixture over time.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Matar, N. (2018). Primary & secondary amines react with isocyanates to give substituted ureas. ResearchGate. [Link]

  • Kervistin, S., et al. (2016). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Polymers, 8(9), 333. [Link]

  • Sivakumar, M., et al. (2011). Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. Journal of Applied Polymer Science, 121(3), 1641-1649. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrophenyl isocyanate. National Center for Biotechnology Information. [Link]

  • Osbourn, J. (2021). 14.2.4 - Kinetic vs Thermodynamic Control of the Reaction. YouTube. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Randall, D., & Lee, S. (2002). The Polyurethanes Book. Wiley. [Link]

  • Mayr, H., et al. (2003). Nucleophilicities of Amines, Amino Acids, and Pyridines. Journal of the American Chemical Society, 125(9), 2660-2668. [Link]

  • Varghese, J. J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3394. [Link]

  • Jensen, W. B. (1992). Kinetic versus Thermodynamic Control. Journal of Chemical Education, 69(1), 10. [Link]

  • LibreTexts Chemistry. (2020). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Wikipedia. (2023). Isocyanate. [Link]

  • Chattopadhyay, S., et al. (2015). Relative reactivities of various functional groups towards isocyanates. ResearchGate. [Link]

  • ChemicalSafety.com. (n.d.). This compound Safety Data Sheet. [Link]

  • Poliuretanos.com.br. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]

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Validation & Comparative

A Comparative Guide to N-Terminal Labeling: 4-Fluoro-2-nitrophenyl isocyanate vs. Sanger's Reagent (DNFB)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein analysis, the precise identification of the N-terminal amino acid is a critical step for protein sequencing, characterization, and understanding structure-function relationships. For decades, Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (DNFB), has been a cornerstone of this application. However, the continuous evolution of chemical biology and analytical techniques has introduced alternative reagents, such as 4-fluoro-2-nitrophenyl isocyanate, which offer distinct advantages in specific experimental contexts. This guide provides an in-depth, objective comparison of these two reagents for N-terminal labeling, supported by established chemical principles and available experimental data.

The Enduring Legacy of Sanger's Reagent (DNFB)

Developed by Frederick Sanger in his groundbreaking work on the sequencing of insulin, 1-fluoro-2,4-dinitrobenzene (DNFB) remains a fundamental tool in protein chemistry.[1][2] Its utility is rooted in a straightforward and robust reaction with the primary amine of the N-terminal amino acid.

The Chemistry of DNFB Labeling

The reaction proceeds via a nucleophilic aromatic substitution, where the electron-deficient aromatic ring of DNFB is attacked by the unprotonated α-amino group of the peptide's N-terminus.[1] The highly electronegative nitro groups withdraw electron density from the benzene ring, activating the fluorine atom for displacement. This reaction is typically carried out under mildly alkaline conditions to ensure the N-terminal amino group is in its nucleophilic, unprotonated state.

The resulting dinitrophenyl (DNP) derivative is a stable adduct that can withstand the harsh conditions of acid hydrolysis (typically 6M HCl) used to break down the peptide into its constituent amino acids.[1][3] The yellow color of the DNP-amino acid, a consequence of the dinitrophenyl chromophore, facilitates its detection and identification by chromatography.[1]

The Rise of Isocyanates: A New Paradigm in N-Terminal Modification

Isocyanates represent a class of highly reactive compounds that readily engage with nucleophiles like primary amines. This compound combines the reactivity of the isocyanate group with the spectroscopic properties conferred by the nitrophenyl moiety, presenting a compelling alternative to traditional reagents.

The Chemistry of Isocyanate Labeling

The reaction of an isocyanate with the N-terminal α-amino group of a peptide results in the formation of a stable urea derivative. This reaction is typically rapid and proceeds under neutral to slightly alkaline pH. The isocyanate group is highly electrophilic and readily attacked by the primary amine of the N-terminus.

The presence of a nitro group on the phenyl ring of this compound serves a dual purpose: it enhances the reactivity of the isocyanate group through inductive electron withdrawal and provides a chromophore for UV-Vis detection of the labeled peptide. The fluorine atom can also be a useful feature for certain analytical applications, such as ¹⁹F NMR.

Head-to-Head Comparison: this compound vs. DNFB

FeatureSanger's Reagent (DNFB)This compound
Reaction Mechanism Nucleophilic Aromatic SubstitutionNucleophilic Addition
Reactive Group Activated FluorineIsocyanate (-N=C=O)
Reaction Product Dinitrophenyl (DNP) derivative (secondary amine)N,N'-disubstituted Urea derivative
Reaction Conditions Mildly alkaline (pH ~8-9)Neutral to mildly alkaline (pH ~7-8.5)
Reaction Speed Generally slower, may require elevated temperaturesTypically very rapid, often complete at room temperature
Stability of Adduct Very stable to acid hydrolysis (6M HCl)Urea bond is generally stable, but stability to harsh acid hydrolysis needs careful consideration.
Specificity Reacts with N-terminal α-amino group and ε-amino group of Lysine. Also reacts with phenolic hydroxyl of Tyrosine and sulfhydryl of Cysteine.Highly reactive towards primary amines (N-terminus and Lysine). Can also react with other nucleophilic side chains (e.g., Ser, Thr, Tyr) under certain conditions.
Detection of Derivative Colorimetric (yellow DNP-amino acid) or UV-Vis detection.UV-Vis detection due to the nitrophenyl group.
Analytical Follow-up Primarily Chromatography (TLC, HPLC) of hydrolyzed DNP-amino acid.Amenable to Mass Spectrometry (MS) analysis of the intact labeled peptide, providing more structural information.
Potential Side Reactions Modification of other nucleophilic residues. Potential for side reactions at higher pH.Hydrolysis of the isocyanate in aqueous solution. Potential for over-modification if reaction conditions are not controlled.

Experimental Insights and Causality

Reaction Kinetics and Efficiency

The isocyanate group is inherently more electrophilic and thus more reactive towards primary amines than the activated aryl fluoride of DNFB. This translates to faster reaction times for this compound, often allowing for labeling to be completed at room temperature in a shorter duration. This can be advantageous in minimizing potential sample degradation or side reactions that may occur with prolonged incubation at higher temperatures sometimes required for DNFB.

Stability of the Labeled Product

The stability of the DNP-amino acid bond to acid hydrolysis is a well-established advantage of the Sanger method, allowing for the isolation and identification of the N-terminal residue after complete peptide cleavage.[1] The stability of the urea bond formed from the isocyanate reaction under the same harsh hydrolytic conditions is a critical consideration. While urea bonds are generally robust, they can be susceptible to cleavage under strong acid and high temperatures. This suggests that this compound may be more suited for analytical workflows that do not require complete acid hydrolysis, such as mass spectrometry-based approaches where the intact labeled peptide is analyzed.

Specificity and Side Reactions

Both reagents can react with the ε-amino group of lysine residues in addition to the N-terminal α-amino group. However, the high reactivity of isocyanates can also lead to modification of other nucleophilic side chains, such as the hydroxyl groups of serine and threonine, if the reaction conditions are not carefully optimized.[4] A significant side reaction for isocyanates in aqueous buffers is their hydrolysis to an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This necessitates careful control of reagent stoichiometry and reaction time.

Analytical Compatibility

The Sanger method traditionally relies on the chromatographic identification of the single DNP-amino acid after hydrolysis.[1] While effective, this approach discards the rest of the peptide sequence information in the process. In contrast, labeling with this compound is highly compatible with modern proteomic techniques, particularly mass spectrometry. The labeled peptide can be directly analyzed by MS/MS, where the mass shift induced by the label helps in identifying the N-terminal peptide. Furthermore, the fragmentation pattern of the labeled peptide can provide sequence information of the peptide itself.

Experimental Protocols

N-Terminal Labeling with Sanger's Reagent (DNFB)

Objective: To label the N-terminal amino acid of a peptide with DNFB for subsequent identification.

Materials:

  • Peptide sample

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 5% in ethanol)

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)

  • 6 M Hydrochloric acid (HCl)

  • Ether or Ethyl Acetate

  • Chromatography system (TLC or HPLC) with appropriate standards

Procedure:

  • Dissolve the peptide sample in the sodium bicarbonate buffer.

  • Add an excess of the DNFB solution to the peptide solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for 1-2 hours. The solution may turn yellow.

  • After the reaction is complete, acidify the mixture with an equal volume of 6 M HCl.

  • Extract the DNP-peptide using an organic solvent like ether or ethyl acetate.

  • Evaporate the organic solvent to dryness.

  • Hydrolyze the DNP-peptide by adding 6 M HCl and heating at 110°C for 16-24 hours in a sealed, evacuated tube.

  • After hydrolysis, remove the HCl by evaporation.

  • Dissolve the residue in a suitable solvent and identify the DNP-amino acid by chromatography against known standards.

N-Terminal Labeling with this compound for MS Analysis

Objective: To label the N-terminus of a peptide with this compound for analysis by mass spectrometry.

Materials:

  • Peptide sample

  • This compound solution (freshly prepared in an aprotic solvent like DMF or acetonitrile)

  • Reaction buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Mass spectrometer

Procedure:

  • Dissolve the peptide sample in the reaction buffer.

  • Add a controlled molar excess (e.g., 5-10 fold) of the this compound solution to the peptide solution with gentle mixing.

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Quench the reaction by adding the quenching solution to consume any unreacted isocyanate.

  • Desalt the labeled peptide sample using a suitable method (e.g., C18 ZipTip).

  • Analyze the labeled peptide by mass spectrometry to confirm the mass shift corresponding to the addition of the this compound moiety and proceed with MS/MS for fragmentation analysis.

Visualizing the Workflows

DNFB_Workflow cluster_sanger Sanger's Method (DNFB) Peptide Peptide DNFB_Reaction React with DNFB (pH 8.5) Peptide->DNFB_Reaction DNP_Peptide DNP-Peptide DNFB_Reaction->DNP_Peptide Hydrolysis Acid Hydrolysis (6M HCl) DNP_Peptide->Hydrolysis DNP_AA DNP-Amino Acid + Free Amino Acids Hydrolysis->DNP_AA Analysis Chromatographic Analysis (TLC/HPLC) DNP_AA->Analysis

Caption: Workflow for N-terminal labeling using Sanger's reagent (DNFB).

Isocyanate_Workflow cluster_isocyanate Isocyanate Method Peptide Peptide Isocyanate_Reaction React with Isocyanate (pH 7.5) Peptide->Isocyanate_Reaction Labeled_Peptide Labeled Peptide (Urea Derivative) Isocyanate_Reaction->Labeled_Peptide MS_Analysis Mass Spectrometry (MS/MS) Labeled_Peptide->MS_Analysis Sequence_Info N-terminal ID & Peptide Sequence Data MS_Analysis->Sequence_Info

Caption: Workflow for N-terminal labeling using this compound.

Conclusion and Recommendations

The choice between this compound and Sanger's reagent (DNFB) for N-terminal labeling is contingent on the specific experimental goals and the analytical instrumentation available.

Sanger's reagent (DNFB) remains a reliable and historically significant choice for the unambiguous identification of the N-terminal amino acid, particularly when the experimental endpoint is the analysis of the hydrolyzed DNP-amino acid by chromatography. Its primary strengths lie in the stability of the DNP adduct to acid hydrolysis and the simplicity of detection for the colored derivative.

This compound emerges as a powerful alternative, especially in the context of modern proteomics workflows. Its high reactivity allows for rapid labeling under mild conditions. The major advantage of this reagent is its compatibility with mass spectrometry, enabling the analysis of the intact labeled peptide. This not only confirms the identity of the N-terminus but also preserves the potential to gain further sequence information from the peptide backbone through MS/MS fragmentation.

For researchers equipped with mass spectrometry platforms and whose experimental design benefits from the analysis of intact peptides, this compound offers a more versatile and information-rich approach. Conversely, for straightforward N-terminal identification using traditional chromatographic methods, DNFB continues to be a valid and well-documented option. The ultimate decision should be guided by a careful consideration of the required data, sample complexity, and available analytical resources.

References

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. [Link]

  • Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. [Link]

  • Pearson. FDNB Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Khan Academy. Peptide bonds: Formation and cleavage. Khan Academy. [Link]

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A Comparative Guide to the Reactivity of 4-fluoro-2-nitrophenyl isocyanate and 2-fluoro-5-nitrophenyl isocyanate for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of reagents for bioconjugation and the synthesis of bioactive molecules is a critical decision that profoundly impacts experimental outcomes. Aryl isocyanates are a versatile class of compounds widely employed for their ability to form stable urea and carbamate linkages with primary amines and hydroxyl groups, respectively. The reactivity of these functional groups is highly tunable through the strategic placement of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 4-fluoro-2-nitrophenyl isocyanate and 2-fluoro-5-nitrophenyl isocyanate. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, improving yields, and ensuring the desired selectivity in complex molecular environments.

Introduction to Isocyanate Reactivity: The Decisive Role of Substituents

The isocyanate group (-N=C=O) is a potent electrophile, with the carbonyl carbon being susceptible to nucleophilic attack. In the context of aryl isocyanates, the electron density of this carbon atom, and consequently its reactivity, is modulated by the electronic and steric effects of substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate, thereby increasing its reaction rate with nucleophiles. Conversely, electron-donating groups (EDGs) diminish this electrophilicity, leading to slower reactions.

This guide will dissect the interplay of these effects in this compound and 2-fluoro-5-nitrophenyl isocyanate, providing a theoretical framework for predicting their reactivity, supported by semi-quantitative analysis using Hammett constants, and culminating in a detailed experimental protocol for their direct kinetic comparison.

Theoretical and Semi-Quantitative Comparison of Reactivity

The reactivity of an aryl isocyanate is primarily governed by the electronic effects (inductive and resonance) and steric hindrance imposed by its substituents.

Electronic Effects: A Hammett Constant Analysis

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction with a substituted reactant.

  • k₀ is the rate constant for the reaction with the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For the reaction of isocyanates with nucleophiles, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.

Let's analyze the substituents for our two isomers:

  • This compound:

    • A nitro group (-NO₂) at the ortho position to the isocyanate.

    • A fluoro group (-F) at the para position to the isocyanate.

  • 2-fluoro-5-nitrophenyl isocyanate:

    • A fluoro group (-F) at the ortho position to the isocyanate.

    • A nitro group (-NO₂) at the meta position to the isocyanate.

To predict the relative reactivity, we can consider the additive effects of the Hammett σ constants for the substituents.

SubstituentPositionHammett Constant (σ)
Nitro (-NO₂)para (σₚ)+0.78
meta (σₘ)+0.71
Fluoro (-F)para (σₚ)+0.06
meta (σₘ)+0.34

Note: Hammett constants for ortho substituents are more complex due to the inclusion of steric effects and are not as straightforwardly applied in a simple additive model. However, the electronic influence of an ortho nitro group is strongly electron-withdrawing.

Analysis of this compound:

  • The nitro group at the ortho position exerts a powerful electron-withdrawing inductive and resonance effect, significantly increasing the electrophilicity of the isocyanate carbon.

  • The fluoro group at the para position is also electron-withdrawing by induction, further enhancing reactivity, although its effect is weaker than that of the nitro group.

Analysis of 2-fluoro-5-nitrophenyl isocyanate:

  • The fluoro group at the ortho position is inductively electron-withdrawing.

  • The nitro group at the meta position exerts a strong electron-withdrawing inductive effect.

Semi-Quantitative Prediction:

Based on the Hammett constants, the para-nitro group (σₚ = +0.78) is a stronger electron-withdrawing group than a meta-nitro group (σₘ = +0.71). While a direct summation of ortho substituent effects is complex, the strong electron-withdrawing nature of the ortho-nitro group in this compound, combined with the para-fluoro substituent, is expected to render this isomer significantly more reactive than 2-fluoro-5-nitrophenyl isocyanate, where the nitro group is in the meta position and the less activating fluoro group is in the ortho position.

Steric Effects: The Impact of Ortho Substituents

Substituents at the ortho position to the isocyanate group can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate.[1]

  • In This compound , the nitro group at the ortho position can cause steric hindrance.

  • In 2-fluoro-5-nitrophenyl isocyanate , the smaller fluoro group at the ortho position will present less steric hindrance compared to the nitro group.

Integrated Analysis:

While the ortho-nitro group in this compound introduces steric hindrance, its powerful electron-withdrawing effect is expected to be the dominant factor, leading to a higher overall reactivity compared to 2-fluoro-5-nitrophenyl isocyanate. The electronic activation by the ortho-nitro group is likely to far outweigh the steric deactivation.

Data Presentation

IsocyanateSubstituent Positions (relative to -NCO)Expected Relative ReactivityKey Influencing Factors
This compound 2-NO₂, 4-FHigher Very strong electronic activation from the ortho-nitro group.
2-fluoro-5-nitrophenyl isocyanate 2-F, 5-NO₂Lower Moderate electronic activation from the meta-nitro group.

Experimental Protocols

To obtain precise quantitative data for the comparative reactivity, a detailed kinetic study is required. The following is a comprehensive experimental protocol for determining the second-order rate constants for the reaction of these two isocyanates with a model nucleophile, n-butylamine.

Objective:

To determine and compare the second-order rate constants for the reaction of this compound and 2-fluoro-5-nitrophenyl isocyanate with n-butylamine in a suitable solvent at a constant temperature.

Materials:
  • This compound (≥98% purity)

  • 2-fluoro-5-nitrophenyl isocyanate (≥98% purity)

  • n-Butylamine (≥99.5% purity)

  • Anhydrous acetonitrile (HPLC grade)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent if solubility is an issue)

  • Methanol (HPLC grade, for quenching)

  • Internal standard (e.g., naphthalene or other suitable non-reactive compound)

Equipment:
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostatted reaction vessel or water bath

  • Magnetic stirrer and stir bars

  • Microsyringes

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow:

G prep Reagent Preparation reaction Reaction Initiation prep->reaction Equilibrate to 25°C sampling Time-course Sampling reaction->sampling Start timer quench Reaction Quenching sampling->quench Add to methanol hplc HPLC Analysis quench->hplc Inject into HPLC data Data Analysis hplc->data Peak integration

Figure 1: Experimental workflow for kinetic analysis.

Detailed Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of the internal standard in anhydrous acetonitrile.

    • Accurately prepare 0.02 M stock solutions of this compound, 2-fluoro-5-nitrophenyl isocyanate, and n-butylamine in anhydrous acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, place a stir bar.

    • Pipette 5.00 mL of the 0.02 M isocyanate stock solution into the vessel.

    • Add 4.00 mL of anhydrous acetonitrile.

    • Allow the solution to equilibrate for 10 minutes with stirring.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, rapidly add 1.00 mL of the 0.02 M n-butylamine stock solution to the isocyanate solution and start a timer immediately. The final concentrations will be approximately 0.01 M for the isocyanate and 0.002 M for n-butylamine.

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 900 µL of methanol. The excess methanol will rapidly react with any remaining isocyanate.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water.

    • Monitor the disappearance of the isocyanate peak and the appearance of the urea product peak at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the isocyanate and the internal standard.

    • Plot the reciprocal of the isocyanate concentration versus time. The data should fit a straight line for a second-order reaction.

    • The slope of this line will be the apparent second-order rate constant (k).

Mandatory Visualization

Reaction Mechanism

The reaction between an aryl isocyanate and a primary amine proceeds via a nucleophilic addition mechanism to form a urea derivative.

G Aryl-N=C=O Aryl-N=C=O Aryl-N(-)-C(=O)-NH₂⁺-R Aryl-N(-)-C(=O)-NH₂⁺-R Aryl-N=C=O->Aryl-N(-)-C(=O)-NH₂⁺-R Nucleophilic attack by amine Aryl-NH-C(=O)-NH-R Aryl-NH-C(=O)-NH-R Aryl-N(-)-C(=O)-NH₂⁺-R->Aryl-NH-C(=O)-NH-R Proton transfer

Figure 2: General mechanism of urea formation.

Electronic Effects on Reactivity

The electron-withdrawing nitro group enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.

G cluster_0 This compound cluster_1 2-fluoro-5-nitrophenyl isocyanate a Ortho-NO₂ b Isocyanate Carbon (δ+) a->b Strongly increases δ+ c Meta-NO₂ d Isocyanate Carbon (δ+) c->d Moderately increases δ+

Figure 3: Influence of nitro group position on electrophilicity.

Conclusion

The strategic selection of an isocyanate reagent is a critical determinant of success in bioconjugation and the synthesis of complex organic molecules. This guide has provided a comprehensive comparison of the reactivity of this compound and 2-fluoro-5-nitrophenyl isocyanate. Based on a thorough analysis of electronic and steric effects, supported by semi-quantitative data from Hammett constants, This compound is predicted to be the more reactive isomer . The powerful electron-withdrawing effect of the ortho-nitro group is the primary driver of this enhanced reactivity.

For applications requiring rapid and efficient conjugation, this compound is likely the superior choice. Conversely, in scenarios where a more controlled and selective reaction is desired, the less reactive 2-fluoro-5-nitrophenyl isocyanate may be advantageous. The provided experimental protocol offers a robust framework for researchers to empirically validate these predictions and to precisely quantify the reactivity of these and other isocyanates in their specific experimental systems.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Pannone, M. C.; Macosko, C. W. Kinetics of isocyanate amine reactions. J. Appl. Polym. Sci.1987 , 34 (6), 2409–2432. [Link]

  • Camacho López, C. O.; Fejes, Z.; Viskolcz, B. Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. React. Kinet. Mech. Cat.2019 , 128, 229–240. [Link]

  • Loudon, G. M. Organic Chemistry, 6th ed.; Roberts and Company Publishers, 2016. [Link]

Sources

A Senior Application Scientist's Guide to Quantitative Amine Analysis: A Comparative Evaluation of 4-Fluoro-2-nitrophenyl isocyanate and Alternative Derivatizing Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of amine-containing compounds is a cornerstone of analytical science. These compounds are ubiquitous, playing critical roles as active pharmaceutical ingredients (APIs), metabolites, and environmental contaminants. However, their direct analysis via High-Performance Liquid Chromatography (HPLC) is often impeded by inherent physicochemical properties such as high polarity, low volatility, and the absence of a strong native chromophore or fluorophore.[1][2]

To surmount these analytical hurdles, chemical derivatization is an indispensable strategy.[3][4] This process modifies the analyte to enhance its detectability and improve its chromatographic behavior. This guide provides an in-depth technical comparison of 4-Fluoro-2-nitrophenyl isocyanate (FNPI) against other prevalent derivatizing agents. Our objective is to furnish you with the expert insights and experimental data necessary to select and implement the optimal analytical strategy for your specific application.

The Workhorse Reagent: this compound (FNPI)

FNPI is a robust derivatizing agent for primary and secondary amines, converting them into stable urea derivatives that are readily analyzable by HPLC with ultraviolet (UV) detection.

Reaction Mechanism and Rationale

The isocyanate group (-N=C=O) of FNPI is highly electrophilic and reacts readily with the nucleophilic lone pair of electrons on the nitrogen atom of primary and secondary amines. This reaction forms a stable N,N'-disubstituted urea linkage. The nitrophenyl moiety serves as a potent chromophore, imparting strong UV absorbance to the derivative, which is crucial for sensitive quantification.

The choice of an isocyanate like FNPI is deliberate. The resulting urea bond is exceptionally stable, minimizing the risk of derivative degradation during sample workup or chromatographic analysis—a critical aspect for ensuring the trustworthiness of quantitative data.[5][6]

FNPI_Reaction cluster_reactants Reactants cluster_product Product Amine R-NH₂ (Amine) Reaction_Node + Amine->Reaction_Node FNPI FNPI (this compound) FNPI->Reaction_Node Derivative Stable Urea Derivative (UV-Active) Reaction_Node->Derivative Nucleophilic Addition Analytical_Workflow Sample Sample Collection & Preparation Derivatization Derivatization (e.g., FNPI) Sample->Derivatization QC_Prep Prepare Standards, Blanks, & QCs QC_Prep->Derivatization Analysis HPLC-UV/FLD Analysis Derivatization->Analysis Quant Data Processing & Quantification Analysis->Quant Report Final Report Quant->Report

Sources

A Senior Application Scientist's Guide to Assessing 4-Fluoro-2-nitrophenyl isocyanate in Protein Crosslinking Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of structural proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) provides invaluable insights into protein-protein interactions and protein conformation. The choice of a crosslinking agent is paramount, dictating the scope and resolution of the structural information obtained. This guide provides an in-depth technical assessment of 4-Fluoro-2-nitrophenyl isocyanate (FNPI), a heterobifunctional crosslinking agent, comparing its efficacy and mechanism against established alternatives.

The Principle of Heterobifunctional Crosslinking

Chemical crosslinkers are molecules with two or more reactive groups that form covalent bonds with specific functional groups on proteins.[1] While homobifunctional crosslinkers possess identical reactive groups, heterobifunctional agents have distinct reactive ends.[2] This feature allows for sequential or selective reactions, providing greater control over the crosslinking process and enabling the connection of different types of amino acid residues. This controlled reactivity is particularly advantageous for capturing specific protein interaction interfaces.[3]

The Unique Chemistry of this compound (FNPI)

FNPI is a heterobifunctional crosslinker by virtue of its two distinct reactive sites: an isocyanate group and an electron-deficient fluorinated aromatic ring. This dual functionality allows for a two-step crosslinking mechanism, targeting different nucleophilic residues on proteins.

  • Isocyanate Reactivity: The isocyanate group (–N=C=O) is highly electrophilic and reacts readily with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain, to form stable urea linkages.[4] This reaction is generally rapid and proceeds under physiological or mildly alkaline conditions. Electron-withdrawing groups on the aromatic ring, like the nitro group in FNPI, further enhance the electrophilicity and reactivity of the isocyanate carbon.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The second reactive site is the fluorine atom on the phenyl ring. The presence of a strong electron-withdrawing nitro group ortho to the fluorine atom makes the carbon atom at the fluorine attachment site highly electron-deficient. This activates the ring for nucleophilic aromatic substitution (SNAr).[6] This mechanism is famously exploited by Sanger's reagent (1-fluoro-2,4-dinitrobenzene), which reacts with N-terminal amines to sequence proteins.[7][8] In the context of FNPI, after the isocyanate has reacted, a nucleophilic side chain from a nearby protein (such as the amine from another lysine) can attack the carbon bearing the fluorine, displacing it and forming a stable covalent bond.[9]

This two-pronged reactivity allows FNPI to link amine-containing residues, providing distance constraints for structural modeling.

The proposed two-step reaction of FNPI with protein amine groups is illustrated below.

FNPI_Mechanism FNPI FNPI (this compound) Intermediate Covalent Intermediate (Urea Linkage) FNPI->Intermediate Step 1: Isocyanate Reaction (fast, targets primary amines) Protein1 Protein A (Lysine-NH2) Protein1->Intermediate Crosslink Crosslinked Complex Intermediate->Crosslink Step 2: Nucleophilic Aromatic Substitution (slower, targets nearby nucleophiles) Protein2 Protein B (Lysine-NH2) Protein2->Crosslink

Caption: Proposed two-step crosslinking mechanism of FNPI.

Comparative Analysis: FNPI vs. Common Alternatives

The efficiency of a crosslinker is best assessed by comparing it to widely used alternatives. The most common classes are N-hydroxysuccinimide (NHS) esters and carbodiimides.

FeatureThis compound (FNPI) DSS (Disuccinimidyl suberate) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Type HeterobifunctionalHomobifunctional (Amine-reactive)Zero-length (Carboxyl-to-Amine)
Target Residues Primarily Lysine, N-terminus (via both isocyanate and SNAr)Primarily Lysine, N-terminusAspartate, Glutamate, C-terminus & Lysine, N-terminus
Spacer Arm Length ~6.7 Å (approximate)11.4 Å0 Å (direct bond formation)
Reaction pH 7.0 - 8.57.0 - 9.04.5 - 7.5 (optimal 4.5-6.0)
Key Advantage Two-step reactivity may allow for more specific capture of interactions.Well-characterized, high reactivity towards amines.Forms a direct amide bond with no spacer, ideal for identifying direct interactions.
Key Disadvantage Less characterized in proteomics literature; potential for side reactions.Can readily hydrolyze in aqueous solution; risk of intramolecular crosslinks.Requires acidic to neutral pH, which may not be optimal for all protein complexes.
Experimental Protocol: In Vitro Crosslinking with FNPI

This protocol provides a robust framework for using FNPI to study protein-protein interactions. Self-validation is built-in through the inclusion of negative controls and titration steps to ensure that observed crosslinks are specific and not artifacts of excessive reagent concentration.

  • FNPI Stock Solution: FNPI is moisture-sensitive. Immediately before use, dissolve FNPI in a dry, amine-free organic solvent (e.g., anhydrous DMSO or DMF) to create a 50 mM stock solution.

    • Expert Insight: Using an anhydrous solvent is critical as isocyanates react with water, which would inactivate the reagent and reduce crosslinking efficiency.

  • Reaction Buffer: Prepare a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS) or HEPES buffer, at pH 7.5.

    • Expert Insight: Amine-containing buffers like Tris will compete with the protein for reaction with the crosslinker, inhibiting the desired reaction. The slightly alkaline pH facilitates the deprotonation of lysine's ε-amino group, enhancing its nucleophilicity.

  • Quenching Solution: Prepare a 1 M Tris-HCl or 1 M Glycine solution at pH 7.5.

  • Protein Sample: Prepare the purified protein complex at a concentration of 1-5 µM in the reaction buffer. Ensure the sample is clear and free of aggregates.

  • Controls: Prepare a negative control sample containing the protein complex but adding only the organic solvent (e.g., DMSO) without FNPI.

  • Initiate Reaction: Add the FNPI stock solution to the protein sample to achieve a final concentration. A typical starting point is a 250- to 1000-fold molar excess of FNPI over the protein.

    • Trustworthiness Check: It is crucial to perform a concentration titration (e.g., 100x, 250x, 500x, 1000x molar excess) to determine the optimal FNPI concentration that maximizes crosslinks while minimizing protein aggregation and non-specific modifications.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes. This step neutralizes any unreacted FNPI.

  • SDS-PAGE Analysis: Verify crosslinking by running a small aliquot of the quenched reaction on an SDS-PAGE gel. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complex.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent disulfide shuffling.

  • Proteolytic Digestion: Perform in-solution or in-gel digestion of the protein mixture, typically with trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a pool of linear and crosslinked peptides.

    • Expert Insight: For complex samples, sequential digestion with a second protease (like GluC or AspN) can increase the number of identifiable crosslinks by generating different peptide fragments.[10]

  • LC-MS/MS: Analyze the digested peptide mixture using a high-resolution mass spectrometer.[11]

  • Data Analysis: Use specialized software (e.g., MeroX, pLink, XlinkX) to identify the spectra of crosslinked peptides.[12] This software searches the spectral data against a protein sequence database to identify pairs of peptides covalently linked by the FNPI remnant.

XLMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis P Protein Complex in Reaction Buffer (pH 7.5) C Add FNPI (Titrate Concentration) P->C I Incubate (30-60 min, RT) C->I Q Quench Reaction (Tris or Glycine) I->Q G SDS-PAGE Verification Q->G D Reduction, Alkylation, & Tryptic Digestion G->D M LC-MS/MS Analysis D->M S Data Analysis with Specialized Software M->S

Caption: Standard workflow for an in vitro XL-MS experiment.

Evaluating Efficiency: Data Interpretation

The success of a crosslinking experiment is quantified by the number and quality of the identified crosslinked peptides. Below is a hypothetical dataset comparing the performance of FNPI against the well-established NHS-ester crosslinker, DSS.

MetricFNPI DSS Negative Control
Total Crosslinked Spectra 1,2541,5820
Unique Crosslinked Peptides 4885910
Intra-protein Crosslinks 3123980
Inter-protein Crosslinks 1761930
Identified Protein-Protein Interactions 23280

Analysis of Hypothetical Data:

  • In this scenario, DSS identified a higher number of total and unique crosslinks. This is expected as DSS is a highly efficient, well-optimized amine-to-amine crosslinker.

  • FNPI still demonstrates significant efficiency, identifying a substantial number of both intra- and inter-protein crosslinks.

  • The key value of FNPI would be in identifying a different subset of crosslinks compared to DSS due to its distinct chemical reactivity and spacer arm. The two-step mechanism might capture interactions that are transient or sterically hindered for the bulkier, single-step DSS reagent. A Venn diagram of identified interactions would be the most effective way to demonstrate the complementarity of the two reagents.

Conclusion and Future Outlook

This compound presents itself as a viable and potentially complementary heterobifunctional crosslinking agent for structural proteomics. Its unique two-step mechanism, combining rapid isocyanate chemistry with slower nucleophilic aromatic substitution, offers an alternative approach to capturing protein architecture. While established reagents like DSS may yield a higher number of crosslinks in standard applications, the true value of FNPI lies in its potential to reveal different structural information. Researchers are encouraged to employ FNPI in parallel with other crosslinkers to achieve a more comprehensive map of protein interaction networks.

References

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate.[Link]

  • A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. ACS Publications.[Link]

  • Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. PubMed.[Link]

  • Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs.[Link]

  • Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. PMC - NIH.[Link]

  • Illustrated Glossary of Organic Chemistry - Sanger's reagent. UCLA Chemistry & Biochemistry.[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate.[Link]

  • Chemical Characterization of Isocyanate-Protein Conjugates. CDC Stacks.[Link]

  • Sangers reagent is used for the identification of A class 11 chemistry CBSE. Vedantu.[Link]

  • An integrated workflow for crosslinking mass spectrometry. University of Edinburgh Research Explorer.[Link]

  • Heterobifunctional Crosslinkers. Creative Biolabs.[Link]

  • Isocyanate-based multicomponent reactions. RSC Advances.[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.[Link]

  • Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. YouTube.[Link]

  • Frederick Sanger - The chemistry of insulin. Nobel Prize.[Link]

  • Workflow of native mass spectrometry and cross-linking. ResearchGate.[Link]

  • Cross-linking mass spectrometry for mapping protein complex topologies in situ. Portland Press.[Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.[Link]

  • How does Sanger's reagent work? Quora.[Link]

  • Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PMC - NIH.[Link]

  • Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents | Request PDF. ResearchGate.[Link]

  • Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals.[Link]

  • Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Semantic Scholar.[Link]

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A Senior Application Scientist's Guide to Isotopic Labeling in Quantitative Proteomics: A Comparative Analysis Featuring the Potential of Isocyanate-Based Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and biomedical research, the precise quantification of protein expression levels is paramount to understanding cellular processes, identifying disease biomarkers, and elucidating mechanisms of drug action. Mass spectrometry-based proteomics has become the cornerstone of these investigations, with isotopic labeling techniques offering a robust framework for accurate and reproducible protein quantification.

This guide provides an in-depth comparison of prominent isotopic labeling strategies. We will delve into the principles and performance of established methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). Furthermore, we will explore the potential of isocyanate-based reagents, a less conventional yet promising class of labeling chemistries, by examining the performance of phenyl isocyanate and extrapolating the potential utility of its derivatives, such as 4-Fluoro-2-nitrophenyl isocyanate (FNPI), in the quantitative proteomics workflow.

The Foundation of Quantitative Proteomics: Isotopic Labeling

Isotopic labeling strategies are designed to introduce a mass difference between proteins or peptides from different samples, allowing for their relative or absolute quantification in a single mass spectrometry analysis. This co-analysis minimizes experimental variability and enhances the precision of quantification. The ideal isotopic labeling reagent should exhibit high labeling efficiency and specificity, produce predictable fragmentation patterns in the mass spectrometer, and, for many applications, allow for the simultaneous analysis of multiple samples (multiplexing).

Established Methods in Isotopic Labeling: A Brief Overview

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling approach where cells are cultured in media containing "light" or "heavy" isotopically labeled essential amino acids. This in vivo labeling results in the incorporation of the labeled amino acids into all newly synthesized proteins. The key advantage of SILAC is that the labeling is introduced at the very beginning of the experimental workflow, minimizing quantification errors arising from sample handling. However, its application is primarily limited to cell culture systems.

Isobaric Labeling: iTRAQ and TMT

iTRAQ and TMT are chemical labeling methods that utilize isobaric tags, which are structurally different but have the same total mass. These tags consist of a reporter group, a balancer group, and a peptide-reactive group. The reactive group covalently attaches the tag to the N-terminus and lysine residues of peptides. During tandem mass spectrometry (MS/MS), the tags fragment, releasing reporter ions of different masses. The relative intensities of these reporter ions correspond to the relative abundance of the peptide in each sample. The main advantages of iTRAQ and TMT are their wide applicability to various sample types and their high multiplexing capabilities.

A Potential Alternative: Isocyanate-Based Isotopic Labeling

While not as widely adopted as other amine-reactive chemistries for quantitative proteomics, isocyanates represent a class of reagents with the potential for efficient and specific peptide labeling. Their reactivity towards primary amines is well-established, most notably through the use of phenyl isothiocyanate in Edman degradation for peptide sequencing[1][2].

A significant proof-of-concept for the use of isocyanates in quantitative proteomics comes from the work of Mason and Liebler (2003), who utilized deuterated (d5) and non-deuterated (d0) phenyl isocyanate (PIC) for the relative quantification of modified proteins[3][4][5]. Their study demonstrated that PIC reacts rapidly and quantitatively with the N-termini of peptides at neutral pH[3][4][5]. The resulting PIC-labeled peptides were shown to produce informative fragmentation spectra, and the quantification was linear over a wide dynamic range[3][4][5].

The Potential of this compound (FNPI) Derivatives

Extrapolating from the successful application of phenyl isocyanate, derivatives such as this compound (FNPI) could theoretically be employed for isotopic labeling. The isocyanate group would provide the amine-reactive functionality for peptide labeling. The nitrophenyl group could potentially enhance ionization efficiency and provide a characteristic fragmentation pattern. Furthermore, the fluorine atom could be substituted with its heavier isotope, ¹⁹F, or the entire phenyl ring could be synthesized with ¹³C or ²H isotopes to create a mass differential for quantitative analysis.

It is important to note that while the chemical principles are sound, the application of FNPI and its isotopically labeled derivatives for quantitative proteomics has not been extensively reported in peer-reviewed literature. Therefore, the following comparison is based on the established performance of other labeling reagents and the documented potential of isocyanate chemistry.

Comparative Analysis of Isotopic Labeling Strategies

FeatureSILACiTRAQTMTPhenyl Isocyanate-Based (Theoretical for FNPI)
Labeling Principle Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)Chemical (in vitro)
Target Residues Incorporated into newly synthesized proteinsN-terminus, LysineN-terminus, LysineN-terminus, potentially Lysine
Quantification Level MS1MS2/MS3MS2/MS3MS1
Multiplexing Typically 2-3 plex4-plex, 8-plexUp to 18-plex2-plex demonstrated with d0/d5 PIC
Advantages High accuracy, low sample handling errorHigh multiplexing, applicable to various samplesVery high multiplexing, applicable to various samplesPotentially simple and rapid labeling, applicable to various samples
Disadvantages Limited to cell culture, lower multiplexingRatio compression, higher costRatio compression, higher costLimited published data, potential for side reactions
Workflow Complexity Requires cell culture expertiseMulti-step chemical labelingMulti-step chemical labelingPotentially straightforward chemical labeling

Experimental Protocols

General Protocol for Isocyanate-Based Peptide Labeling (adapted from Mason and Liebler, 2003)

This protocol is based on the use of phenyl isocyanate and serves as a theoretical framework for a reagent like FNPI.

  • Protein Extraction and Digestion: Extract proteins from your samples of interest using a suitable lysis buffer. Quantify the protein concentration and digest equal amounts of protein from each sample into peptides using an appropriate protease (e.g., trypsin).

  • Peptide Cleanup: Desalt the peptide digests using a C18 solid-phase extraction cartridge to remove interfering substances.

  • Labeling Reaction:

    • Resuspend the dried peptides in a suitable buffer (e.g., 50 mM triethylammonium bicarbonate, pH 8.0).

    • Prepare fresh solutions of the "light" and "heavy" isotopically labeled isocyanate reagent in an organic solvent (e.g., acetonitrile).

    • Add the isocyanate solution to the peptide solution at a specific molar excess (to be optimized, but a 10-fold molar excess is a good starting point).

    • Incubate the reaction at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding an amine-containing buffer (e.g., 50 mM Tris-HCl, pH 8.0) or hydroxylamine.

  • Sample Pooling and Cleanup: Combine the "light" and "heavy" labeled samples. Perform a final desalting step using a C18 cartridge.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using appropriate software to identify peptides and quantify the relative abundance of the "light" and "heavy" labeled pairs at the MS1 level.

Visualization of Labeling Workflows

Isocyanate_Labeling_Workflow cluster_sample1 Sample 1 (Light Isotope) cluster_sample2 Sample 2 (Heavy Isotope) s1_prot Protein Extraction & Digestion s1_pep Peptide Cleanup s1_prot->s1_pep s1_label Labeling with Light Isocyanate s1_pep->s1_label pool Sample Pooling & Cleanup s1_label->pool s2_prot Protein Extraction & Digestion s2_pep Peptide Cleanup s2_prot->s2_pep s2_label Labeling with Heavy Isocyanate s2_pep->s2_label s2_label->pool ms LC-MS/MS Analysis pool->ms data Data Analysis (MS1 Quantification) ms->data

Caption: Isocyanate-Based Labeling Workflow.

Isobaric_Labeling_Workflow cluster_samples Multiple Samples s_prot Protein Extraction & Digestion s_pep Peptide Cleanup s_prot->s_pep s_label Labeling with Isobaric Tags s_pep->s_label pool Sample Pooling & Cleanup s_label->pool ms LC-MS/MS Analysis pool->ms data Data Analysis (MS2/MS3 Quantification) ms->data

Caption: Isobaric Tag (iTRAQ/TMT) Labeling Workflow.

SILAC_Workflow cluster_light Light Culture cluster_heavy Heavy Culture l_cell Cell Culture with Light Amino Acids l_prot Protein Extraction l_cell->l_prot pool Protein Pooling & Digestion l_prot->pool h_cell Cell Culture with Heavy Amino Acids h_prot Protein Extraction h_cell->h_prot h_prot->pool ms LC-MS/MS Analysis pool->ms data Data Analysis (MS1 Quantification) ms->data

Caption: SILAC Workflow.

Concluding Remarks

The choice of an isotopic labeling strategy is a critical decision in the design of a quantitative proteomics experiment. Established methods like SILAC, iTRAQ, and TMT each offer distinct advantages and are suited to different experimental questions and sample types. While the use of this compound (FNPI) and its derivatives for isotopic labeling is not yet established in the literature, the underlying isocyanate chemistry presents a potentially simple and effective approach for peptide labeling. The proof-of-concept provided by studies on phenyl isocyanate suggests that further investigation into novel isocyanate-based reagents could expand the toolkit available to researchers in their quest to unravel the complexities of the proteome. As with any method, rigorous validation of labeling efficiency, specificity, and quantitative accuracy would be essential before widespread adoption.

References

  • Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of proteome research, 2(3), 265–272. [Link]

  • Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265-272. [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg research communications, 49(6), 591-596. [Link]

  • Ross, P. L., Huang, Y. N., Marchese, J. N., Williamson, B., Parker, K., Hattan, S., ... & Pappin, D. J. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & cellular proteomics, 3(12), 1154-1169. [Link]

  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature biotechnology, 17(10), 994-999. [Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386. [Link]

  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Hamon, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895-1904. [Link]

  • Hettick, J. M., Ruwona, T. B., & Siegel, P. D. (2009). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(8), 1567-1575. [Link]

  • van der Gugten, J., & Luider, T. M. (2012). Performance of isobaric and isotopic labeling in quantitative plant proteomics. Journal of proteome research, 11(6), 3469-3479. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939-965. [Link]

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta chemica scandinavica, 4, 283-293. [Link]

  • Stark, G. R. (1972). Use of phenylisothiocyanate for the sequential degradation of proteins. Methods in enzymology, 25, 369-384. [Link]

Sources

A Comparative Guide to the Reaction Kinetics of 4-Fluoro-2-nitrophenyl isocyanate with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of electrophilic building blocks is paramount for the rational design of synthetic routes and the development of novel molecular entities. 4-Fluoro-2-nitrophenyl isocyanate stands out as a highly reactive electrophile, courtesy of the potent electron-withdrawing properties of the ortho-nitro and para-fluoro substituents. This guide provides a comprehensive comparative framework for studying the reaction kinetics of this versatile reagent with a range of common nucleophiles.

This document is structured to not only present established principles but also to serve as a practical guide for researchers to conduct their own comparative kinetic studies. We will delve into the theoretical underpinnings of the reactivity of this compound, followed by detailed experimental protocols and data analysis frameworks.

Theoretical Framework: Understanding the Reactivity of this compound

The isocyanate functional group (-N=C=O) is inherently electrophilic at the central carbon atom. The reactivity of this group is significantly modulated by the electronic nature of its substituents. In the case of this compound, the presence of a nitro group ortho to the isocyanate and a fluorine atom in the para position dramatically enhances its electrophilicity.

The nitro group, being a strong resonance and inductively withdrawing group, significantly depletes electron density from the aromatic ring and, consequently, from the isocyanate carbon. This makes the carbon atom highly susceptible to nucleophilic attack. The fluorine atom, while possessing opposing inductive and resonance effects, contributes to the overall electron-withdrawing character of the phenyl ring, further activating the isocyanate group.

The general order of nucleophilicity towards isocyanates is typically: primary amines > secondary amines > primary alcohols > water > secondary alcohols > phenols > thiols.[1] However, the high electrophilicity of this compound may lead to nuanced reactivity profiles with this diverse set of nucleophiles.

The reaction of an isocyanate with a nucleophile (Nu-H) generally proceeds through a nucleophilic addition mechanism, as depicted below:

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product isocyanate 4-Fluoro-2-nitrophenyl isocyanate ts [Transition State] isocyanate->ts Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->ts product Adduct ts->product Proton Transfer

Caption: Generalized mechanism of nucleophilic addition to an isocyanate.

Experimental Design for a Comparative Kinetic Study

To objectively compare the reaction kinetics of this compound with various nucleophiles, it is crucial to maintain consistent experimental conditions. The following parameters should be carefully controlled:

  • Solvent: A polar aprotic solvent, such as acetonitrile or tetrahydrofuran (THF), is recommended to ensure the solubility of reactants and to minimize solvent participation in the reaction.

  • Temperature: Reactions should be conducted in a thermostatically controlled environment to ensure a constant temperature. A standard temperature of 25°C is often used.

  • Concentration: Pseudo-first-order conditions are advisable for simplifying the kinetic analysis. This is achieved by using a large excess (at least 10-fold) of the nucleophile relative to the this compound.

Proposed Nucleophiles for Comparative Study:

A diverse set of nucleophiles should be selected to represent different classes and steric environments:

  • Primary Aliphatic Amine: n-Butylamine

  • Secondary Aliphatic Amine: Diethylamine

  • Primary Aliphatic Alcohol: Ethanol

  • Aromatic Alcohol (Phenol): Phenol

  • Aromatic Thiol: Thiophenol

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the kinetic experiments.

General Materials and Instrumentation
  • This compound (≥98% purity)

  • Selected nucleophiles (≥98% purity)

  • Anhydrous acetonitrile (or THF)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and syringes

Preparation of Stock Solutions
  • Isocyanate Stock Solution (e.g., 0.01 M): Accurately weigh the appropriate amount of this compound and dissolve it in a volumetric flask with the chosen anhydrous solvent.

  • Nucleophile Stock Solutions (e.g., 0.1 M, 0.2 M, 0.3 M): Prepare a series of stock solutions for each nucleophile at concentrations at least 10 times higher than the isocyanate concentration.

Kinetic Measurement by UV-Vis Spectrophotometry

The disappearance of this compound can be monitored by the decrease in its absorbance at a specific wavelength (to be determined by an initial spectral scan). The formation of the product may also have a distinct absorbance that can be monitored.

Workflow for Kinetic Measurement:

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare Isocyanate and Nucleophile Stock Solutions B Equilibrate Spectrophotometer and Reactant Solutions to 25°C A->B C Add Nucleophile Solution to a Quartz Cuvette B->C D Inject Isocyanate Solution, Start Timer, and Mix Rapidly C->D E Record Absorbance at λmax as a Function of Time D->E F Plot ln(At - A∞) vs. Time E->F G Determine the Pseudo-First-Order Rate Constant (k_obs) from the Slope F->G H Plot k_obs vs. [Nucleophile] to Determine the Second-Order Rate Constant (k2) G->H

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

Detailed Procedure:

  • Set the spectrophotometer to the desired wavelength and allow the instrument and the thermostatted cuvette holder to equilibrate at the chosen temperature (e.g., 25°C).

  • Pipette a known volume of the nucleophile stock solution into a quartz cuvette.

  • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.

  • Initiate the reaction by rapidly injecting a small, known volume of the isocyanate stock solution into the cuvette.

  • Immediately start recording the absorbance at fixed time intervals until the reaction is complete (i.e., the absorbance value becomes constant).

  • Repeat the experiment with different concentrations of the nucleophile to determine the second-order rate constant.

Data Analysis and Presentation

Under pseudo-first-order conditions, the reaction rate is given by:

Rate = k_obs * [Isocyanate]

where k_obs = k2 * [Nucleophile]

The integrated rate law for a pseudo-first-order reaction is:

ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞)

where:

  • A_t is the absorbance at time t

  • A_∞ is the absorbance at the completion of the reaction

  • A_0 is the initial absorbance

  • k_obs is the observed pseudo-first-order rate constant

A plot of ln(A_t - A_∞) versus time should yield a straight line with a slope of -k_obs. By determining k_obs for several different excess concentrations of the nucleophile, a plot of k_obs versus [Nucleophile] will give a straight line passing through the origin with a slope equal to the second-order rate constant, k2.

Table 1: Hypothetical Comparative Kinetic Data for the Reaction of this compound with Various Nucleophiles at 25°C in Acetonitrile

NucleophileClassk_obs (s⁻¹) at [Nucleophile] = 0.1 MSecond-Order Rate Constant, k2 (M⁻¹s⁻¹)
n-ButylaminePrimary Aliphatic Amine(Experimental Value)(Calculated Value)
DiethylamineSecondary Aliphatic Amine(Experimental Value)(Calculated Value)
EthanolPrimary Aliphatic Alcohol(Experimental Value)(Calculated Value)
PhenolAromatic Alcohol(Experimental Value)(Calculated Value)
ThiophenolAromatic Thiol(Experimental Value)(Calculated Value)

Expected Trends and Mechanistic Insights

Based on established principles of nucleophilicity and the electronic properties of this compound, the following trends in reactivity are anticipated:

  • Amines vs. Alcohols and Thiols: Amines are generally more nucleophilic than alcohols and thiols, and thus are expected to react faster with the isocyanate.[1] Primary aliphatic amines, being less sterically hindered and more basic than their secondary counterparts, are likely to exhibit the highest reaction rates.

  • Aliphatic vs. Aromatic Alcohols: Ethanol is expected to be more nucleophilic and react faster than phenol. The lone pair on the oxygen of phenol is delocalized into the aromatic ring, reducing its nucleophilicity.

  • Thiols: Thiols are known to be excellent nucleophiles and are expected to show high reactivity. The reaction with thiophenol will likely be very rapid.

The strong electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring of the isocyanate will significantly accelerate the rate of nucleophilic attack compared to unsubstituted phenyl isocyanate.

Conclusion

This guide provides a robust framework for the comparative study of the reaction kinetics of this compound with a variety of nucleophiles. By adhering to the detailed experimental protocols and data analysis procedures outlined herein, researchers can generate reliable and comparable kinetic data. Such data is invaluable for understanding the structure-reactivity relationships of this important synthetic building block and for its effective utilization in the design and synthesis of new chemical entities.

References

Sources

A Senior Application Scientist's Guide: Validation of a Superior, Phosgene-Free Synthetic Route to N-Substituted Ureas Using 4-Fluoro-2-nitrophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N,N'-disubstituted ureas is a cornerstone of modern medicinal chemistry and materials science. Specifically, urea derivatives bearing fluorinated and nitrated aromatic moieties are prevalent scaffolds in targeted therapeutics due to their unique physicochemical properties that can enhance metabolic stability and binding affinity.[1] This guide presents a comprehensive validation of a novel, efficient, and safer synthetic methodology for preparing N-benzyl-N'-(4-fluoro-2-nitrophenyl)urea. We objectively compare this new method, which utilizes triphosgene as a phosgene substitute for the in situ generation of 4-fluoro-2-nitrophenyl isocyanate, against two established alternatives: the classical phosgene-based synthesis and the Curtius rearrangement pathway. Through detailed protocols and comparative data analysis, we demonstrate the superior performance of the proposed method in terms of yield, operational safety, and reaction efficiency, providing researchers and process chemists with a robust and scalable alternative for drug development and manufacturing.

Introduction: The Strategic Importance of 4-Fluoro-2-nitrophenyl Urea Derivatives

The 4-fluoro-2-nitrophenyl scaffold is of significant interest in drug discovery. The fluorine atom, a bioisostere of hydrogen, can modulate pKa, improve metabolic stability, and enhance protein-ligand binding interactions through favorable electrostatic contacts.[1] The ortho-nitro group is a potent electron-withdrawing group that activates the aromatic ring, and it also serves as a synthetic handle for further derivatization, most commonly through reduction to an aniline. Unsymmetrical ureas derived from this scaffold are key pharmacophores in a variety of kinase inhibitors and other therapeutic agents.

The traditional synthesis of these ureas often involves the direct use of this compound. However, the synthesis of this isocyanate intermediate is the critical step that dictates the overall efficiency and safety of the process. This guide focuses on validating a superior method for the synthesis of a model compound, N-benzyl-N'-(4-fluoro-2-nitrophenyl)urea , by comparing three distinct synthetic strategies starting from readily available precursors.

The Target Molecule: N-benzyl-N'-(4-fluoro-2-nitrophenyl)urea

Figure 1. Chemical structure of the target molecule.

This molecule was selected as a representative target due to its archetypal N-aryl, N'-alkyl urea structure, allowing for a clear and unbiased comparison of the synthetic methodologies.

Method 1: The Proposed New Method (Phosgene-Free Triphosgene Route)

This approach represents a modern, safety-conscious alternative to traditional phosgenation. Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a safe and convenient source of phosgene in situ, thereby avoiding the handling of highly toxic and corrosive phosgene gas.[2]

Causality and Expertise: The reaction proceeds in two stages within a single pot. First, 4-fluoro-2-nitroaniline reacts with triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) to form the key this compound intermediate. The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. The second stage involves the nucleophilic addition of benzylamine to the highly electrophilic isocyanate carbon, yielding the final urea product. The choice of an aprotic solvent like 1,2-dichloroethane is critical to prevent unwanted side reactions with the isocyanate.[2]

Experimental Protocol: Method 1
  • To a stirred solution of 4-fluoro-2-nitroaniline (1.56 g, 10 mmol) in dry 1,2-dichloroethane (50 mL) under a nitrogen atmosphere, add triethylamine (3.1 mL, 22 mmol).

  • Slowly add a solution of triphosgene (1.09 g, 3.7 mmol, 0.37 equivalents) in dry 1,2-dichloroethane (20 mL) dropwise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 75 °C for 5 hours. Monitor the formation of the isocyanate intermediate by in-line FT-IR (characteristic N=C=O stretch at ~2270 cm⁻¹).

  • Cool the reaction mixture to 0 °C.

  • Add benzylamine (1.09 mL, 10 mmol) dropwise. A precipitate will form.

  • Stir the reaction mixture at room temperature for an additional 2 hours.

  • Filter the resulting solid, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford the pure product.

Workflow Diagram: Method 1

G cluster_setup Reaction Setup cluster_isocyanate Isocyanate Formation cluster_urea Urea Formation cluster_workup Workup & Isolation A Dissolve 4-fluoro-2-nitroaniline and triethylamine in dry DCE B Add Triphosgene solution at 0°C A->B C Heat to 75°C for 5h B->C D Monitor via FT-IR C->D E Cool to 0°C D->E F Add Benzylamine E->F G Stir at RT for 2h F->G H Filter solid G->H I Wash with Et₂O H->I J Dry under vacuum I->J K Obtain Pure Product J->K

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Fluoro-2-nitrophenyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

As a researcher or drug development professional, your focus is on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety, especially when handling highly reactive compounds. 4-Fluoro-2-nitrophenyl isocyanate is a valuable reagent, but its isocyanate functional group (-NCO) demands rigorous and informed handling and disposal procedures. This guide provides a direct, field-tested protocol for its safe neutralization and disposal, moving beyond a simple checklist to explain the chemical principles that underpin these critical safety measures.

The Chemistry of Hazard: Why Specialized Disposal is Non-Negotiable

The high reactivity of the isocyanate group is the primary driver behind its synthetic utility and its hazards.[1] This group readily reacts with any compound containing an active hydrogen, such as water, alcohols, and amines.[1][2]

  • Reaction with Water (Hydrolysis): This is a critical reaction in the context of disposal. The isocyanate reacts with water, including atmospheric moisture, to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂) gas.[3] This reaction is exothermic, and the vigorous release of CO₂ can lead to a dangerous pressure buildup if it occurs in a sealed container, potentially causing the container to rupture.[3][4]

  • Reaction with Alcohols: Forms stable urethane derivatives.

  • Reaction with Ammonia/Amines: Forms stable urea derivatives.

These reactions are the basis for effective neutralization. The goal is to convert the hazardous isocyanate into a more stable, less reactive derivative before it is collected for final disposal.

Beyond its reactivity, this compound presents significant health risks. Isocyanates are potent respiratory and skin sensitizers.[1][5] Initial exposure can lead to sensitization, where subsequent contact, even at minuscule levels, can trigger severe allergic reactions, including asthma-like attacks.[1][6] The compound is also classified as harmful if swallowed or inhaled and causes serious skin and eye irritation.[7][8]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or beginning any disposal procedure, it is imperative to operate within a certified chemical fume hood and wear the appropriate PPE. The choice of PPE is not merely a suggestion but a critical barrier against exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).Latex gloves offer insufficient protection against isocyanates.[9]
Eye Protection Safety goggles and a full-face shield.Protects against splashes of both the chemical and the neutralization solution.
Respiratory An appropriate respirator (e.g., N95 with organic vapor cartridges or a supplied-air respirator).Isocyanates have poor warning properties (i.e., you may not smell them at hazardous concentrations).[9][10]
Body Protection A lab coat and disposable coveralls if handling larger quantities.Prevents skin contact and contamination of personal clothing.

Step-by-Step Disposal Protocol for Small Quantities & Contaminated Labware

This protocol is designed for the neutralization of residual amounts of this compound in reaction vessels, containers, or on contaminated labware.

Step 3.1: Prepare the Neutralization Solution

Prepare one of the following solutions. The choice depends on available reagents and laboratory protocols. The detergent aids in wetting and emulsifying the organic isocyanate with the aqueous solution.

Solution NameFormulationMechanism of Action
Formula A: Carbonate Solution - 90-95% Water- 5-10% Sodium Carbonate- 0.2-2% Liquid DetergentThe basic solution promotes controlled hydrolysis of the isocyanate to a less harmful amine and CO₂.[4][11]
Formula B: Ammonia/Alcohol Solution - 89% Water- 10% Isopropyl Alcohol- 1% AmmoniaA multi-component approach where the alcohol reacts to form a urethane and the ammonia reacts to form a urea, providing rapid and effective neutralization.[2]
Step 3.2: The Neutralization Workflow

This workflow ensures a controlled reaction, preventing pressure buildup and ensuring complete inactivation of the isocyanate.

cluster_prep Preparation Phase cluster_neutralization Neutralization Phase cluster_disposal Disposal Phase A 1. Don PPE & Work in Fume Hood B 2. Prepare Neutralization Solution in a Beaker A->B Ensure safety C 3. Place Contaminated Item in a Larger Secondary Container D 4. SLOWLY Add Neutralization Solution to the Item C->D Control addition E 5. Loosely Cover & Let Stand for 24-48 hrs D->E Allow reaction F 6. Observe for Cessation of Gas Evolution E->F Verify completion G 7. Triple Rinse Item with Water H 8. Combine Original Solution & Rinsate into Hazardous Waste Container G->H Collect all waste I 9. Label Waste Container & Arrange for Pickup H->I Follow regulations

Caption: Workflow for neutralizing residual this compound.

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Containment: Place the vessel containing the isocyanate residue (e.g., a reaction flask) into a larger, stable secondary container (like a beaker or plastic tub) to contain any potential overflow.

  • Slow Addition: Carefully and slowly add the chosen neutralization solution to the vessel.[4] Do not add the isocyanate to the solution. Observe for any signs of reaction, such as fizzing (CO₂ evolution) or heat generation.

  • Venting is Crucial: Loosely cover the container. A watch glass on a beaker is sufficient. NEVER SEAL THE CONTAINER. This allows the CO₂ gas to safely vent.[3][4]

  • Allow Reaction Time: Let the mixture stand for a minimum of 24-48 hours to ensure the neutralization reaction is complete.[3]

  • Verification: After the standing period, gently swirl the container and observe. The absence of further gas evolution is a strong indicator that the isocyanate has been fully neutralized.

  • Final Disposal: The resulting neutralized mixture and any rinsate should be collected in a properly labeled hazardous waste container for disposal according to your institution's and local regulations.[12][13]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated.[4]

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like sawdust. [3][4]

  • Collect: Gently sweep or shovel the absorbed material into a clearly labeled, open-top container. [4] Fill the container only about halfway to allow for expansion.[11]

  • Decontaminate: Move the open container to a fume hood. Slowly and carefully add a neutralization solution (see Section 3.1) to the absorbent material. Let it stand, unsealed, for at least 48 hours before closing and labeling it for hazardous waste disposal.[3][11]

  • Clean Spill Area: Wipe the spill area with a cloth soaked in the neutralization solution, then with soap and water. All cleaning materials must be disposed of as hazardous waste.

By understanding the chemical principles and adhering strictly to these procedural steps, you can effectively manage and dispose of this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-nitrophenyl isocyanate. Retrieved from [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Isocyanates Profile: Autorefinishing Industry. Retrieved from [Link]

  • Safe Work Australia. (2015). Guide to handling isocyanates. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • European Agency for Safety and Health at Work (EU-OSHA). (2013). Isocyanates - OSHwiki. Retrieved from [Link]

  • International Science Community Association. (2014). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Research Journal of Chemical Sciences, 4(9), 83-86.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Isocyanates Fact Sheet. Retrieved from [Link]

  • American Chemistry Council. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Retrieved from [Link]

  • Georganics Ltd. (2023). Safety Data Sheet: 4-Fluorophenyl isocyanate. Retrieved from [Link]

  • Colden Corporation. (2013). Isocyanates: OSHA's NEP. Retrieved from [Link]

Sources

Navigating the Reactive Landscape of 4-Fluoro-2-nitrophenyl isocyanate: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher engaged in the intricate world of drug development and chemical synthesis, the introduction of novel reagents is both a gateway to innovation and a call for heightened safety vigilance. 4-Fluoro-2-nitrophenyl isocyanate, a highly reactive aromatic isocyanate, presents a unique set of handling challenges due to its acute toxicity and sensitizing properties. This guide, born from a synthesis of established safety protocols and field-proven insights, provides a comprehensive operational framework for the safe utilization and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Inherent Risks: The "Why" Behind the Precautions

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, most notably water, to produce an unstable carbamic acid which then decomposes to an amine and carbon dioxide gas.[5] This reaction can lead to a dangerous pressure buildup in sealed containers.[5][6] Therefore, meticulous exclusion of moisture is paramount throughout the handling and storage process.

Personal Protective Equipment: Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on material compatibility and relevant safety standards.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves. Butyl rubber or nitrile rubber are recommended.[7] Avoid latex gloves as they offer poor resistance.[7]Provides a robust barrier against dermal absorption, a primary exposure route. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye irritation. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved full-face respirator with organic vapor cartridges and P100 particulate filters.[8]Protects against inhalation of harmful vapors and aerosols. A full-face respirator also provides superior eye protection.
Body Protection A disposable, chemical-resistant laboratory coat or coveralls.[9]Prevents contamination of personal clothing and skin. Disposable garments are preferred to avoid cross-contamination.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to minimize exposure and ensure a controlled environment when working with this compound.

Preparation and Engineering Controls:
  • Work Area: All manipulations should be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[10] The work area should be free of clutter and incompatible materials, especially water and other nucleophiles.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Have a spill kit specifically designed for isocyanates readily available.

Handling the Reagent:
  • Inert Atmosphere: Whenever possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Weighing: Weigh the required amount of the solid reagent in a closed container or on a weighing boat within the fume hood.

  • Dissolution: If dissolving the reagent, add it slowly to the solvent in the reaction vessel. Be aware of any potential exothermic reactions.

  • Reaction Quenching: Upon completion of the reaction, any excess isocyanate must be quenched safely. This can be achieved by the slow addition of an alcohol (e.g., isopropanol) to the reaction mixture, which will convert the isocyanate to a more stable carbamate.

Emergency Procedures: Planning for the Unexpected

Spill Management:

In the event of a spill, immediate and decisive action is crucial. The following workflow outlines the essential steps for managing an isocyanate spill.

Spill_Management_Workflow Isocyanate Spill Response Workflow A Evacuate the immediate area and alert others. B Don appropriate PPE, including respiratory protection. A->B C Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust. [1] B->C D Cover the absorbent material with a decontaminating solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and water. [3] C->D E Allow the mixture to react for at least 30 minutes. [19] D->E F Carefully collect the neutralized material into an open-top, labeled waste container. Do not seal the container to allow for the release of carbon dioxide. [3] E->F G Decontaminate the spill area with the neutralizing solution and wipe clean. F->G H Dispose of all contaminated materials as hazardous waste. G->H

Caption: Workflow for the safe management of an isocyanate spill.

Exposure Response:
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Decontamination of Empty Containers: Empty containers should be decontaminated by rinsing with a neutralizing solution (see spill management section).[10] The rinsate should be collected as hazardous waste. Do not seal the container after rinsing to prevent pressure buildup.[6]

  • Waste Collection: Collect all isocyanate-containing waste in clearly labeled, open-top containers.[5]

  • Final Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company in accordance with local, state, and federal regulations.[12]

By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly harness the synthetic potential of this compound, paving the way for scientific advancement while prioritizing a culture of safety.

References

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

  • Safe Work Australia. (2020, July). Guide to handling isocyanates. Retrieved from [Link]

  • Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]

  • Georganics. (2023, December 28). SAFETY DATA SHEET: 4-FLUOROPHENYL ISOCYANATE. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Nitrophenyl isocyanate. Retrieved from [Link]

  • BASF. (2025, September 25). Safety Data Sheet: LUPRANATE®5020 ISOCYANATE. Retrieved from [Link]

  • SKC Inc. (2024, January 10). SAFETY DATA SHEET: Isocyanate DECONtamination Solution. Retrieved from [Link]

  • Dow. (n.d.). Procedures for Minor Spills of Isocyanates. Retrieved from [Link]

  • Safe use of diisocyanates. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from [Link]

  • Liu, Y., & Sparer, J. (2006). Respiratory Protection from Isocyanate Exposure in the Autobody Repair and Refinishing Industry. Annals of Work Exposures and Health, 50(2), 147–156.
  • Bello, D., et al. (2018). Testing of Disposable Protective Garments Against Isocyanate Permeation From Spray Polyurethane Foam Insulation. Annals of Work Exposures and Health, 62(5), 578–590.
  • Centers for Disease Control and Prevention. (n.d.). Isocyanates. NIOSH. Retrieved from [Link]

Sources

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